(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPSRADUBPOKJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456139 | |
| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-85-3 | |
| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Auxiliary for Asymmetric Synthesis and a Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, CAS Number 84466-85-3. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, applications, and potential pharmacological significance of this chiral diamine. This document consolidates current knowledge, provides detailed experimental insights, and explores the future potential of this versatile molecule.
Introduction: A Molecule of Strategic Importance
This compound is a chiral diamine that has garnered attention for its utility as a ligand in asymmetric catalysis and as a structural motif in medicinal chemistry.[1] The molecule incorporates two key heterocyclic systems: a pyrrolidine ring, derived from the natural amino acid (S)-proline, and a piperidine ring. This unique combination of a chiral pyrrolidine backbone and a piperidine moiety makes it a valuable tool for chemists.
The piperidine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[2][3] Their prevalence is due to their favorable physicochemical properties, metabolic stability, and their ability to form key interactions with biological targets.[4][5] The introduction of a defined stereocenter, as seen in the (S)-configuration of this molecule, is crucial for achieving stereospecific interactions with chiral biological macromolecules, which can lead to improved potency and reduced off-target effects in drug candidates.[3]
In the realm of synthetic chemistry, chiral diamines are of paramount importance as ligands for metal-catalyzed reactions and as organocatalysts themselves.[6][7][8] They can form stable chelate complexes with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product in excess over the other.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 84466-85-3 | [9] |
| Molecular Formula | C₁₁H₂₂N₂ | [9] |
| Molecular Weight | 182.31 g/mol | [9] |
| Appearance | Colorless to light yellow clear liquid | [10] |
| Boiling Point | 121-123 °C at 22 mmHg | [9] |
| Density | 0.909 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.478 | [9] |
| Optical Rotation ([α]20/D) | -69° (c = 0.5 in ethanol) | [9] |
Safety Information:
This compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Characterization
The synthesis of this compound typically starts from the readily available and enantiomerically pure starting material, (S)-proline. A plausible and efficient synthetic route is outlined below. This multi-step synthesis involves the reduction of the carboxylic acid, activation of the resulting alcohol, and subsequent nucleophilic substitution with piperidine, followed by N-methylation.
Proposed Synthetic Pathway
The proposed synthetic pathway is illustrated in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, step-by-step protocol based on established chemical transformations.
Step 1: Synthesis of (S)-Prolinol
(S)-Proline is reduced to the corresponding alcohol, (S)-prolinol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[11]
-
Procedure: To a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.
Step 2: Synthesis of (S)-2-(Tosyloxymethyl)pyrrolidine
The hydroxyl group of (S)-prolinol is activated by conversion to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Procedure: (S)-Prolinol is dissolved in pyridine at 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion. The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give the tosylated product.
Step 3: N-Boc Protection
To prevent side reactions at the pyrrolidine nitrogen, it is protected with a tert-butyloxycarbonyl (Boc) group.
-
Procedure: (S)-2-(Tosyloxymethyl)pyrrolidine is dissolved in a suitable solvent such as dichloromethane, and di-tert-butyl dicarbonate ((Boc)₂O) is added, along with a base such as triethylamine. The reaction is stirred at room temperature until complete. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 4: Synthesis of (S)-N-Boc-2-(Piperidinomethyl)pyrrolidine
The tosylate is displaced by piperidine in a nucleophilic substitution reaction.
-
Procedure: (S)-N-Boc-2-(tosyloxymethyl)pyrrolidine is dissolved in a polar aprotic solvent like acetonitrile, and an excess of piperidine is added. The mixture is heated to reflux until the starting material is consumed. After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove excess piperidine and salts. The organic layer is dried and concentrated to yield the Boc-protected diamine.
Step 5: Boc Deprotection
The Boc protecting group is removed under acidic conditions.
-
Procedure: The Boc-protected diamine is dissolved in dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for a few hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a base (e.g., aqueous NaOH) and extracted with an organic solvent to afford (S)-2-(piperidinomethyl)pyrrolidine.
Step 6: N-Methylation (Eschweiler-Clarke Reaction)
The final step is the methylation of the pyrrolidine nitrogen. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.
-
Procedure: (S)-2-(Piperidinomethyl)pyrrolidine is treated with an excess of formic acid and formaldehyde. The mixture is heated until the evolution of carbon dioxide ceases. After cooling, the solution is made basic with sodium hydroxide and extracted with an organic solvent. The organic extracts are dried and concentrated, and the final product, this compound, is purified by vacuum distillation.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet signals for the pyrrolidine and piperidine ring protons. A singlet corresponding to the N-methyl group is expected around 2.2-2.5 ppm. The protons of the methylene bridge would appear as diastereotopic multiplets. |
| ¹³C NMR | Distinct signals for each of the 11 carbon atoms. The N-methyl carbon should appear around 40-45 ppm. The carbons of the pyrrolidine and piperidine rings will have characteristic chemical shifts. |
| Mass Spectrometry (ESI-MS) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 183.19. |
Application in Asymmetric Catalysis
The primary application of this compound is as a chiral ligand in asymmetric synthesis, particularly in aldol reactions.[9] The two nitrogen atoms can coordinate to a metal center, forming a chiral complex that can catalyze the reaction with high enantioselectivity.
The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The asymmetric version of this reaction allows for the creation of chiral β-hydroxy carbonyl compounds, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.
Proposed Catalytic Cycle
Caption: A generalized catalytic cycle for a chiral diamine-mediated asymmetric aldol reaction.
In this proposed cycle, the chiral diamine ligand, this compound, coordinates to a metal salt (e.g., a lithium or zinc salt). This complex then deprotonates a ketone to form a chiral metal enolate. The aldehyde then coordinates to the metal center, and the subsequent C-C bond formation proceeds through a highly organized, diastereomeric transition state. The stereochemistry of the final product is dictated by the facial selectivity of the enolate addition to the aldehyde, which is controlled by the chiral ligand.
Potential in Drug Discovery and Development
The pyrrolidine-piperidine scaffold is a promising starting point for the design of novel therapeutic agents. The biological activities of related compounds suggest several potential applications for derivatives of this compound.
-
Central Nervous System (CNS) Disorders: Many piperidine and pyrrolidine derivatives exhibit activity at CNS targets, including opioid, dopamine, and serotonin receptors.[1] This suggests that derivatives of the title compound could be explored for their potential as analgesics, antidepressants, or antipsychotics.[12]
-
Oncology: The piperidine ring is a common feature in many anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
-
Infectious Diseases: Some piperidine and pyrrolidine-containing molecules have shown antimicrobial and antiviral activity.[2]
The chiral nature of this compound makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The defined stereochemistry can lead to more selective and potent interactions with biological targets.[3]
Conclusion and Future Outlook
This compound is a valuable chiral building block with established applications as a ligand in asymmetric synthesis and significant potential as a scaffold in drug discovery. Its synthesis from the readily available chiral pool starting material, (S)-proline, makes it an accessible and attractive tool for chemists.
Future research in the field of asymmetric catalysis will likely continue to explore the utility of this and related chiral diamines in a variety of transformations, aiming for even higher levels of enantioselectivity and broader substrate scope. In the realm of medicinal chemistry, the exploration of derivatives of this scaffold for various therapeutic targets is a promising avenue for the development of new and improved drugs. The combination of its chiral nature and the "privileged" heterocyclic rings it contains makes this compound a molecule of considerable interest for years to come.
References
[6] G. L. D. Krupadanam, Ed. Fundamentals of Asymmetric Synthesis (CRC press, London, 2014). [13] Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing). (2024-07-11). [7] Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. [8] (PDF) Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ResearchGate. [14] Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. (2021-10-18). [15] Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [16] Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [3] The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide - Benchchem. [1] (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine - Chem-Impex. [17] Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. [4] Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023-03-15). [5] Natural and synthetic compounds showing chiral pyrrolidine, piperidine... - ResearchGate. [18] Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [12] Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (2017-03-24). [19] Pyrrolidine synthesis - Organic Chemistry Portal. [9] (S)-1-[(1-Methyl-2-pyrrolidinyl)methyl]piperidine 97% - Sigma-Aldrich. [20] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (2025-08-07). [11] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [21] Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction - PubMed. [22] Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. [23] Basic 1H- and 13C-NMR Spectroscopy. [24] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - NIH. (2023-10-04). [25] Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - NIH. (2023-01-26). [26] 1-Methylpyrrolidine(120-94-5) MS spectrum - ChemicalBook. [27] 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum - ChemicalBook. [28] Synthesis of pyrrolidine - PrepChem.com. [10] (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine - CymitQuimica. [29] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). [30] (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine - Sigma-Aldrich. [31] 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine | C11H22N2 | CID - PubChem. [32] Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [33] Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. - ResearchGate.
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(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is a foundational requirement for its application, formulation, and development. This guide provides a detailed examination of the key physical characteristics of this compound (CAS No: 84466-85-3), a chiral ligand and useful research chemical.[1] This document moves beyond a simple listing of values to explain the causality behind these properties and the experimental methodologies required for their validation.
Core Molecular and Physical Identifiers
This compound is a bicyclic tertiary amine. Its structure, comprised of a methyl-pyrrolidine ring linked to a piperidine ring, dictates its physical behavior and chemical reactivity.
Chemical Structure:
-
IUPAC Name: this compound
-
Synonyms: (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine
-
Molecular Formula: C₁₁H₂₂N₂[2]
-
Molecular Weight: 182.31 g/mol [2]
The molecule features two basic nitrogen atoms and a chiral center at the 2-position of the pyrrolidine ring, which is crucial for its application in asymmetric synthesis.
A summary of its core physical properties is presented below.
| Property | Value | Source |
| Physical Form | Liquid | |
| Boiling Point | 121-123 °C at 22 mmHg | |
| Density | 0.909 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.478 | |
| Specific Optical Rotation ([α]20/D) | -69° (c = 0.5 in ethanol) |
Boiling Point Analysis and Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For this compound, the reported boiling point of 121-123 °C is measured at a reduced pressure of 22 mmHg.
Expert Analysis: The Role of Intermolecular Forces
The boiling point of this compound is governed by intermolecular van der Waals forces. As a tertiary amine, it lacks hydrogen atoms on its nitrogen atoms, meaning it cannot act as a hydrogen bond donor.[4] This leads to a significantly lower boiling point compared to alcohols of similar molecular weight, but higher than corresponding alkanes due to the polarity induced by the nitrogen atoms.[4] The measurement at reduced pressure is critical; compounds can decompose at their normal boiling point (at 1 atm), and vacuum distillation allows for purification at a lower, non-destructive temperature.[3]
Experimental Protocol: Boiling Point Determination (Micro-scale)
This protocol outlines the determination of a liquid's boiling point using a micro-scale technique, essential for conserving valuable research compounds.[5]
Methodology:
-
Preparation: Place approximately 0.5 mL of the sample liquid into a clean, dry reaction tube.
-
Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the capillary tube into the reaction tube with the open end down.
-
Apparatus Setup: Secure the reaction tube to a thermometer with a rubber band or wire, ensuring the bottom of the tube is aligned with the thermometer bulb.
-
Heating: Suspend the apparatus in a heating bath (e.g., a Thiele tube with mineral oil), making sure the liquid level is above the sample in the reaction tube.
-
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium Point: Remove the heat source once a steady stream of bubbles is observed. The liquid will begin to cool.
-
Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This signifies the point where the external pressure equals the vapor pressure of the liquid.
-
For Reduced Pressure: The entire apparatus is connected to a vacuum source with a manometer. The procedure is the same, but the pressure is recorded along with the temperature.
Caption: Workflow for Micro-scale Boiling Point Determination.
Solubility Profile
Expert Analysis: pH-Dependent Solubility
The rule of "like dissolves like" suggests that this compound, with its polar C-N bonds, will be soluble in organic solvents.[6] Its solubility in aqueous media is expected to be limited but highly pH-dependent.[7] The two nitrogen atoms have lone pairs of electrons, making them basic. In an acidic environment (e.g., 5% HCl), these nitrogen atoms will be protonated, forming a water-soluble ammonium salt.[8][9] This property is fundamental for extraction and for developing aqueous formulations of basic drug candidates. In neutral water, amines with more than five or six carbons tend to have low solubility.[4]
Experimental Protocol: Qualitative Solubility Classification
This protocol provides a systematic approach to classifying a compound's solubility, which helps in identifying its functional groups.[8][9][10]
Methodology:
-
Water Test: Add ~25 mg of the compound to 0.5 mL of deionized water in a test tube. Agitate the mixture. If the compound dissolves completely, it is water-soluble. Test the resulting solution with pH paper. A pH > 8 indicates a basic compound.[9]
-
5% HCl Test (If Insoluble in Water): To a fresh sample, add 0.5 mL of 5% aqueous HCl. Agitation and subsequent dissolution indicate the presence of a basic functional group, such as an amine.[8]
-
5% NaOH Test (If Insoluble in Water): To a fresh sample, add 0.5 mL of 5% aqueous NaOH. Dissolution would suggest an acidic functional group (e.g., phenol or carboxylic acid), which is not expected for this compound.[10]
-
Organic Solvent Test: Test for solubility in common organic solvents like ethanol, chloroform, and hexane to establish a broader solubility profile.
Caption: Decision workflow for qualitative solubility analysis.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. The N-methyl carbon would appear upfield, while the carbons adjacent to the nitrogen atoms would be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 182. A common fragmentation pathway for amines is alpha-cleavage, which would lead to characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum for this compound would be characterized by:
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
C-N stretching vibrations in the 1250-1020 cm⁻¹ region.
-
The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its tertiary amine nature.
Storage and Stability
For maintaining the integrity of the compound, proper storage is essential.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration at 2-8°C.[1]
-
Stability: As a tertiary amine, it is generally stable but can be sensitive to air and light over long periods. It is incompatible with strong oxidizing agents.[14]
References
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Quora. (2017). How to determine the solubility of organic compounds. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Course Hero. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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YouTube. How To Determine Solubility Of Organic Compounds?. [Link]
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Pharmaffiliates. 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. [Link]
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Chemistry LibreTexts. Physical Properties of Amines. [Link]
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ChemBK. 1-Methylpiperidine. [Link]
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PubChem. 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine. [Link]
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NIST WebBook. Piperidine, 1-methyl-. [Link]
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PubChem. 1-Methylpyrrolidine. [Link]
-
ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]
-
NIST WebBook. Piperidine, 1-methyl-. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
ResearchGate. Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
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An In-depth Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Ligand for Asymmetric Synthesis
This guide provides a comprehensive technical overview of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral diamine that has found utility as a ligand in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics, synthesis, spectroscopic analysis, and application of this compound, with a focus on its role in stereoselective transformations.
Core Molecular and Physical Properties
This compound, also known by its synonym (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine, is a chiral bicyclic diamine. Its structure, featuring a stereocenter at the 2-position of the pyrrolidine ring, is fundamental to its application in asymmetric synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| CAS Number | 84466-85-3 | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 0.909 g/mL at 25 °C | [1] |
| Boiling Point | 121-123 °C at 22 mmHg | [1] |
| Optical Rotation | [α]20/D -69° (c = 0.5 in ethanol) | [1] |
| Refractive Index | n20/D 1.478 | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically originates from the readily available chiral pool starting material, (S)-proline. A plausible and efficient synthetic route involves the reductive amination of (S)-1-methyl-2-pyrrolidinemethanamine with glutaraldehyde, followed by in-situ cyclization.
Experimental Protocol: Synthesis
Materials:
-
(S)-1-Methyl-2-pyrrolidinemethanamine
-
Glutaraldehyde (50% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of (S)-1-methyl-2-pyrrolidinemethanamine (1 equivalent) in methanol, cooled to 0 °C in an ice bath, add glutaraldehyde (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 4 M NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed through standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrrolidine nitrogen, as well as multiplets for the methylene protons of both the pyrrolidine and piperidine rings. The chiral center will induce diastereotopicity, leading to more complex splitting patterns for adjacent protons.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, with their chemical shifts being indicative of their local electronic environment.
-
Mass Spectrometry (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 182, confirming the molecular weight. Fragmentation patterns will be consistent with the structure, likely showing cleavage at the C-C bond between the two rings and within the piperidine and pyrrolidine rings.
Application in Asymmetric Catalysis: The Mukaiyama Aldol Reaction
This compound is a recognized chiral ligand for promoting enantioselective reactions, most notably the Mukaiyama aldol reaction.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds with stereocontrol.
The Role of the Chiral Ligand
In the context of the Mukaiyama aldol reaction, a Lewis acid is typically employed to activate the aldehyde substrate. The chiral diamine ligand coordinates to the Lewis acid, creating a chiral environment around the active catalytic center. This chiral complex then directs the approach of the nucleophile (a silyl enol ether) to one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the β-hydroxy carbonyl product.
Diagram of Catalytic Cycle:
Caption: Generalized catalytic cycle for a chiral ligand-mediated Mukaiyama aldol reaction.
Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction
Materials:
-
This compound
-
Tin(II) chloride (SnCl₂) or other suitable Lewis acid
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (0.1 equivalents) and the Lewis acid (0.1 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1 equivalent) and stir for 15 minutes.
-
Add the silyl enol ether (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for the specified time (typically several hours), monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Health Hazards: May cause skin and eye irritation.[1]
-
Fire Hazards: It is a combustible liquid with a flash point of 105 °C.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral ligand in the repertoire of asymmetric synthesis. Its straightforward preparation from the chiral pool and demonstrated utility in promoting stereoselective reactions like the Mukaiyama aldol addition make it an attractive tool for the synthesis of enantiomerically enriched molecules. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Sources
Structural Elucidation of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: An Integrated Spectroscopic and Chromatographic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The precise structural characterization of chiral molecules is a cornerstone of modern pharmaceutical development. (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral amine containing both a pyrrolidine and a piperidine moiety, making it a valuable scaffold in medicinal chemistry.[1][2] Ensuring its absolute stereochemistry and purity is paramount for understanding its structure-activity relationship (SAR) and ensuring safety and efficacy. This guide presents a comprehensive, field-proven strategy for the complete structural elucidation and stereochemical confirmation of this molecule. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). The protocols and interpretations herein are grounded in established principles and data from closely related structural analogs, providing a robust framework for researchers.
The Strategic Imperative: Why an Integrated Approach?
The structural confirmation of a chiral molecule like this compound cannot rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
-
NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity between atoms.
-
Mass Spectrometry provides the exact molecular weight and elemental composition, while its fragmentation patterns offer clues about the molecule's substructures.
-
Infrared Spectroscopy confirms the presence of specific functional groups and bond types.
-
Chiral HPLC is the definitive technique for confirming the enantiomeric purity, a critical parameter for any chiral drug candidate.
The logical workflow for a comprehensive analysis is outlined below.
Caption: Structure and numbering for NMR assignments.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted J (Hz) | Justification |
| 1' (N-CH₃) | ~42.0 | ~2.35 | s | - | Typical for N-methyl group on a pyrrolidine ring. [3] |
| 2' | ~68.0 | ~2.50 | m | - | Chiral center, deshielded by two nitrogen atoms. |
| 3' | ~22.5 | 1.70 - 1.85 | m | - | Aliphatic CH₂ in a five-membered ring. |
| 4' | ~30.0 | 1.90 - 2.05 | m | - | Aliphatic CH₂ in a five-membered ring. |
| 5' | ~58.0 | 2.20 & 2.90 | m | - | Diastereotopic protons adjacent to nitrogen. |
| 6 (CH₂) | ~65.0 | 2.30 & 2.70 | m | - | Methylene bridge between two rings. |
| 2, 6 | ~55.0 | ~2.40 | m | - | Carbons alpha to piperidine nitrogen. [4] |
| 3, 5 | ~26.5 | ~1.55 | m | - | Beta carbons in the piperidine ring. [5] |
| 4 | ~24.5 | ~1.45 | m | - | Gamma carbon in the piperidine ring. [5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; CDCl₃ is standard, but MeOD can be useful for exchanging labile protons if necessary.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. [6]4. 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C. [6]5. 2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, essential for tracing proton connectivity within the pyrrolidine and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the molecular fragments, for instance, by observing a correlation from the protons on the bridging methylene (C6) to carbons in both the pyrrolidine (C2') and piperidine (C2, C6) rings.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular formula and providing evidence for the proposed structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula.
-
Expected Ion: For C₁₁H₂₂N₂, the exact mass of the protonated molecule [M+H]⁺ is 183.1856.
-
Interpretation: An observed mass within a narrow tolerance (e.g., ± 5 ppm) of this value confirms the elemental composition.
Electron Ionization - Mass Spectrometry (EI-MS)
EI-MS provides characteristic fragmentation patterns that act as a structural fingerprint. The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. [7]
| m/z (Predicted) | Proposed Fragment | Pathway |
|---|---|---|
| 182 | [C₁₁H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the piperidine ring, forming a stable piperidinomethyl cation. |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the pyrrolidine ring, forming a stable N-methyl-pyrrolidinyl cation. |
Caption: Predicted primary EI-MS fragmentation pathways.
Experimental Protocol: MS Analysis
-
HRMS (ESI): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation. Infuse the solution directly into the ESI source.
-
GC-MS (EI): If the compound is sufficiently volatile, dissolve it in a volatile solvent (e.g., dichloromethane or methanol). Inject into a GC-MS system equipped with a standard non-polar column. The resulting mass spectrum will show the fragmentation pattern.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and simple method to confirm the presence of certain functional groups and the overall aliphatic nature of the molecule.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2800 | C-H stretch | Aliphatic CH, CH₂, CH₃ |
| 2800-2750 | C-H stretch | N-CH₃ Bohlmann bands (characteristic of tertiary amines) |
| 1470-1440 | C-H bend | CH₂ scissoring |
| 1150-1050 | C-N stretch | Aliphatic amine |
The absence of strong absorptions in the regions of 3300-3500 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1650 cm⁻¹ (C=C stretch) is critical to confirm the fully saturated, tertiary amine structure. [5][8]
Experimental Protocol: IR Analysis
-
Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Chiral HPLC: Confirmation of Enantiomeric Purity
For a chiral molecule intended for pharmaceutical use, confirming its enantiomeric purity is non-negotiable. Direct separation on a chiral stationary phase (CSP) is the preferred method. However, for small, basic amines, an indirect method involving derivatization can also be highly effective. [1][9]
Experimental Protocol: Chiral HPLC
This protocol is adapted from a validated method for the closely related analog, 2-(aminomethyl)-1-ethylpyrrolidine, and is expected to provide excellent resolution for the target compound. [10]
-
Rationale: The use of a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), creates a chiral environment where the two enantiomers have different interaction energies, leading to different retention times. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is crucial to mask active silanol sites on the silica support, preventing peak tailing and improving resolution. [11]2. Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Ethanol (98:2, v/v) + 0.2% Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. For a highly pure sample, only one major peak should be observed.
Sources
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- 3. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]
- 4. N-Methylpiperidine(626-67-5) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Elucidation of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Technical Guide
Introduction
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral diamine, belongs to a class of compounds featuring interconnected pyrrolidine and piperidine moieties.[1][2] These structural motifs are prevalent in a wide array of natural products, particularly alkaloids, and are of significant interest in medicinal chemistry and asymmetric synthesis.[3][4] The molecule's stereochemistry and conformational flexibility present a unique challenge and opportunity for spectroscopic characterization. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for confirming its identity, assessing purity, and elucidating its three-dimensional structure in various chemical environments.
Molecular Structure and Key Features:
-
Formula: C₁₁H₂₂N₂[5]
-
Molecular Weight: 182.31 g/mol
-
Key Features: A chiral center at the C2 position of the pyrrolidine ring, a tertiary amine within the N-methylpyrrolidine ring, a secondary amine functionality within the piperidine ring (after attachment), and a methylene bridge connecting the two heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the numerous aliphatic protons in both the pyrrolidine and piperidine rings. The use of high-field NMR (≥400 MHz) and two-dimensional techniques like COSY (Correlation Spectroscopy) is essential for unambiguous assignment.[10]
Causality Behind Chemical Shifts: The electronegativity of the nitrogen atoms will cause adjacent protons (α-protons) to be deshielded, shifting their signals downfield compared to the other methylene protons in the rings. The N-methyl group will appear as a sharp singlet, typically in the 2.0-2.5 ppm range. The chiral center proton (H2 on the pyrrolidine ring) will be a multiplet, coupled to the adjacent methylene protons of the ring and the bridging methylene group.
Predicted ¹H NMR Data Summary (CDCl₃, 400 MHz)
| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| N-CH ₃ (Pyrrolidine) | ~2.2 - 2.4 | s | 3H | Sharp singlet, characteristic of N-methyl group. |
| CH ₂ (Piperidine, α to N) | ~2.6 - 2.8 | m | 4H | Protons adjacent to the piperidine nitrogen. |
| CH ₂ (Piperidine, β, γ) | ~1.4 - 1.7 | m | 6H | Overlapping signals from the rest of the piperidine ring.[6] |
| CH ₂ (Pyrrolidine, α to N) | ~2.9 - 3.2 & ~2.1 - 2.3 | m | 2H | Diastereotopic protons at C5. |
| CH (Pyrrolidine, C2) | ~2.4 - 2.6 | m | 1H | Chiral center proton. |
| CH ₂ (Pyrrolidine, β, γ) | ~1.6 - 2.0 | m | 4H | Overlapping signals from C3 and C4. |
| CH ₂ (Bridging Methylene) | ~2.3 - 2.5 & ~2.7 - 2.9 | m | 2H | Diastereotopic protons connecting the two rings. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.
Causality Behind Chemical Shifts: Carbons directly attached to nitrogen will be deshielded and appear at a lower field (higher ppm). The N-methyl carbon will have a characteristic shift around 40-45 ppm. The chiral carbon (C2 of the pyrrolidine) will be identifiable in the aliphatic region.
Predicted ¹³C NMR Data Summary (CDCl₃, 100 MHz)
| Atom Label | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C H₂ (Piperidine, α to N) | ~55 - 58 | Carbons adjacent to piperidine nitrogen.[11] |
| C H₂ (Piperidine, β) | ~26 - 28 | |
| C H₂ (Piperidine, γ) | ~24 - 26 | |
| C H₂ (Bridging Methylene) | ~60 - 65 | Deshielded due to proximity to two nitrogen atoms. |
| C H (Pyrrolidine, C2) | ~65 - 70 | Chiral center, deshielded by nitrogen. |
| C H₂ (Pyrrolidine, C3) | ~22 - 25 | |
| C H₂ (Pyrrolidine, C4) | ~30 - 33 | |
| C H₂ (Pyrrolidine, C5) | ~57 - 60 | Carbon adjacent to the tertiary nitrogen. |
| N-C H₃ (Pyrrolidine) | ~40 - 43 | Characteristic N-methyl carbon signal. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: To resolve signal overlap and confirm assignments, acquire 2D spectra, including:
-
COSY: To identify proton-proton spin-spin coupling networks within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyrrolidine, bridging methylene, and piperidine fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Expected Absorptions: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic feature will be the "Bohlmann bands," which are a series of absorptions in the 2700-2800 cm⁻¹ region.[12] The presence of these bands is indicative of a trans-periplanar arrangement between a C-H bond and the lone pair of electrons on the nitrogen atom, a common feature in piperidine and pyrrolidine systems.[12]
Predicted IR Data Summary (Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2970 - 2930 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |
| 2850 - 2800 | Medium-Strong | C-H Stretch | Aliphatic CH |
| ~2700 - 2800 | Medium-Weak | C-H Stretch (Bohlmann Bands) | C-H anti-periplanar to N lone pair[12] |
| 1470 - 1440 | Medium | C-H Bend (Scissoring) | CH₂ |
| 1380 - 1365 | Medium-Weak | C-H Bend (Symmetrical) | CH₃ |
| 1150 - 1050 | Medium | C-N Stretch | Amine |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As the compound is a liquid at room temperature, the spectrum can be obtained "neat".
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This is crucial for confirming the molecular formula and gaining further structural insights.
Expected Ionization and Fragmentation: Using Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 182 is expected. The fragmentation of cyclic amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[13] This process leads to the formation of stable, resonance-stabilized iminium ions.
Predicted Fragmentation Pathway: The most likely fragmentation pathways will involve α-cleavage at the bonds adjacent to the nitrogen atoms in both rings.
-
Pathway A (Pyrrolidine Ring Fragmentation): Cleavage of the C2-C3 bond in the pyrrolidine ring can lead to the formation of a fragment at m/z 98. Loss of the piperidinomethyl group would result in an ion at m/z 84 (N-methylpyrrolidine fragment).
-
Pathway B (Piperidine Ring Fragmentation): α-cleavage in the piperidine ring can generate various fragments. A key fragment is often observed at m/z 98, corresponding to the piperidinomethyl cation [CH₂=N(CH₂)₅]⁺.
-
Base Peak: The most stable fragment, and therefore the base peak, is predicted to be at m/z 98 . This iminium ion can be formed by cleavage of the bond between the chiral carbon and the bridging methylene group.
dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="Molecular Ion (M+)\nm/z = 182", fillcolor="#F1F3F4"]; F98 [label="Iminium Ion\n[C6H12N]+\nm/z = 98 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F84 [label="N-methylpyrrolidinyl cation\n[C5H10N]+\nm/z = 84", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F97 [label="Loss of H\nm/z = 97", fillcolor="#FBBC05"];
M -> F98 [label="α-cleavage\n(C2-CH2 bridge)"]; M -> F84 [label="α-cleavage\n(Piperidine loss)"]; F98 -> F97 [label="- H•"]; } } Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
High-Resolution MS (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and key fragments, perform the analysis on a high-resolution instrument (e.g., Q-TOF or Orbitrap). This will provide exact mass measurements.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectral data based on the known properties of its constituent pyrrolidine and piperidine rings.[1][14][15] The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, with 2D NMR being crucial for definitive assignments. IR spectroscopy will identify key functional group vibrations, including characteristic Bohlmann bands. Mass spectrometry will confirm the molecular weight and reveal structurally significant fragmentation patterns dominated by α-cleavage, with a predicted base peak at m/z 98. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data needed to verify the structure and purity of this important chiral building block.
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(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine solubility profile
An In-depth Technical Guide to the Solubility Profile of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous solubility is a critical determinant of a drug candidate's viability, profoundly influencing its absorption, distribution, and overall bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a chiral diamine structure relevant to medicinal chemistry. We will dissect the core physicochemical principles governing its solubility, provide detailed, field-tested protocols for its experimental determination, and discuss strategic implications for drug development. This document is structured to deliver not just data, but a causal understanding of the molecule's behavior in solution, empowering researchers to make informed decisions in pre-formulation and lead optimization.
Molecular Characterization and Physicochemical Properties
This compound is a small organic molecule featuring two tertiary amine moieties, one within a pyrrolidine ring and the other in a piperidine ring. These structural features are the primary drivers of its physicochemical behavior.
| Property | Value / Prediction | Source / Justification |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 84466-85-3 | [1] |
| Predicted pKa₁ | ~10.3 | Based on N-methylpyrrolidine[2] |
| Predicted pKa₂ | ~10.1 | Based on N-methylpiperidine[3][4] |
| Predicted LogP | ~1.5 - 2.5 | Predicted based on structure; moderately lipophilic. |
Expertise & Experience: Interpreting the Physicochemical Data
The defining feature of this molecule is the presence of two basic nitrogen atoms. The pKa is the pH at which 50% of a specific functional group is ionized.[5] For this compound, both tertiary amines are strong bases, with pKa values predicted to be above 10.[2][3] This has a profound and predictable impact on its aqueous solubility:
-
In Acidic Environments (pH < 8): At pH values more than two units below the pKa's, both nitrogen atoms will be fully protonated (BH⁺). The molecule will carry a +2 charge, forming strong ion-dipole interactions with water. Consequently, its solubility is expected to be very high.
-
In Neutral to Basic Environments (pH > 8): As the pH of the solution increases and approaches the pKa values, a significant fraction of the molecules will exist in the un-ionized, free base form. This neutral form is less polar, reducing its favorable interactions with water and leading to a dramatic decrease in aqueous solubility.[6]
The Henderson-Hasselbalch equation provides the theoretical framework for this pH-dependent solubility profile.[3][7] For a weak base, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms dictates the overall solubility.
Theoretical pH-Solubility Profile
The relationship between the ionization state of this compound and the resulting aqueous solubility can be visualized. As a dibasic compound, its solubility is highest at low pH where it is fully ionized and decreases sharply as the pH approaches and surpasses its pKa values.
Caption: Figure 1: Relationship between pH, ionization, and solubility.
Experimental Determination of Solubility
To move from theoretical predictions to actionable data, rigorous experimental protocols are required. The two most common and informative assays in drug discovery are the kinetic and thermodynamic solubility measurements.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. It reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[8]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.[9] This short incubation period is characteristic of kinetic assays.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering signal to a calibration curve or pre-defined threshold to determine the kinetic solubility value.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of the compound and is considered the "gold standard" for pre-formulation and lead optimization.[10][11] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.
Trustworthiness: Why the Shake-Flask Method Endures The shake-flask method, while lower in throughput, is the benchmark for thermodynamic solubility. By starting with the solid form of the test article (not a DMSO stock) and allowing sufficient time to reach equilibrium (typically 24 hours), this protocol minimizes the artifacts of supersaturation that can occur in kinetic assays.[10] This ensures the resulting data reflects the true saturation solubility, a critical parameter for developing formulations and predicting gastrointestinal absorption.[12]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Dispensing: Add an excess amount of solid this compound (e.g., 1 mg) into a 1.5 mL glass vial.[10] Using the solid form is a key differentiator from the kinetic assay.[9]
-
Buffer Addition: Add 1 mL of the desired aqueous buffer to the vial. A range of buffers should be used to map the pH-solubility profile (e.g., pH 2.0, 4.5, 6.5, 7.4, and 9.0).
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[10]
-
Separation of Undissolved Solid: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove any undissolved particles. Centrifugation can also be used as an alternative separation method.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS.[9] A standard curve prepared in the same buffer must be used for accurate quantification.
Caption: Figure 2: Workflow for the shake-flask thermodynamic solubility assay.
Expected Solubility Profile and Data Presentation
Based on its dibasic nature, the thermodynamic solubility of this compound is expected to be highly dependent on pH. Below is a table of representative, predicted data across various relevant media.
| Medium | pH | Expected Solubility (mg/mL) | Rationale / Relevance |
| 0.1 N HCl | 1.0 | > 100 | Simulates stomach acid. High solubility due to full protonation. |
| Phosphate Buffer | 4.5 | > 50 | Represents the upper small intestine. Still highly soluble. |
| FaSSIF (Fasted State) | 6.5 | 10 - 30 | Biorelevant medium simulating the fasted intestine.[13][14] Solubility decreases as pH nears pKa. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 | Standard physiological buffer. Significant portion of compound is now the free base. |
| FeSSIF (Fed State) | 5.0 | > 50 | Biorelevant medium simulating the fed intestine.[13] Lower pH and presence of bile salts enhance solubility. |
| Carbonate Buffer | 9.0 | < 0.1 | Represents lower intestine. Low solubility as pH approaches pKa. |
Implications for Drug Development & Solubility Enhancement
The pronounced pH-dependent solubility profile presents both challenges and opportunities for formulation development.
Challenges:
-
Precipitation Risk: The sharp drop in solubility between the acidic environment of the stomach and the near-neutral pH of the small intestine poses a risk of the drug precipitating out of solution in vivo. This can lead to poor and erratic absorption.
-
Formulation of Neutral/Basic Solutions: Developing a liquid formulation at a physiological pH of 7.4 would be challenging due to the low intrinsic solubility of the free base.
Strategies for Enhancement:
For a basic compound like this, salt formation is the most effective and widely used strategy to improve aqueous solubility and dissolution rate.[7][9][13]
-
Mechanism of Action: By reacting the basic free form of the drug with an acid, a salt is formed. This salt has a much higher intrinsic solubility (S₀) than the free base. When the salt dissolves, it dissociates, transiently lowering the pH in the diffusion layer around the dissolving particle, which further promotes dissolution—a phenomenon known as the "common ion effect" is managed through appropriate salt selection.[13]
-
Counter-ion Selection: A critical step in drug development is salt screening, where various acidic counter-ions are evaluated to find a salt form with optimal properties (solubility, stability, crystallinity, manufacturability). Common counter-ions for basic drugs include:
-
Hydrochloride (HCl)
-
Sulfate
-
Mesylate
-
Tartrate
-
Citrate
-
-
Amorphous Solid Dispersions (ASDs): For particularly challenging cases, formulating the drug in an amorphous state within a polymer matrix can significantly enhance solubility by overcoming the crystal lattice energy barrier to dissolution.
Conclusion
This compound is a dibasic compound whose aqueous solubility is fundamentally governed by the pH of its environment. Its solubility is high under acidic conditions and dramatically decreases as the pH becomes neutral or basic. This profile necessitates careful consideration during drug development. A thorough characterization using both kinetic and thermodynamic solubility assays is essential to build a robust data package. For oral drug product development, strategies focusing on salt formation are paramount to mitigate the risk of precipitation in the gastrointestinal tract and ensure adequate bioavailability. This guide provides the theoretical foundation and practical protocols for scientists to comprehensively evaluate and optimize the solubility profile of this and structurally related basic compounds.
References
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Global Greentag LLC. Retrieved from [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Retrieved from [Link]
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Navigating the Safety Landscape of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: An In-depth Technical Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine. As a chiral pyrrolidine derivative, this compound holds significant potential in asymmetric synthesis and medicinal chemistry.[1][2] A thorough understanding of its material safety profile is paramount to ensuring a secure research environment and the integrity of experimental outcomes. This document moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextualized understanding of the hazards and the rationale behind safety protocols.
Chemical and Physical Identity: A Foundation for Safe Handling
A precise understanding of the physical and chemical properties of a substance is the bedrock of its safe manipulation. This compound is a liquid at room temperature. Key identifiers and properties are summarized below:
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine | |
| CAS Number | 84466-85-3 | [4] |
| Molecular Formula | C₁₁H₂₂N₂ | [4] |
| Molecular Weight | 182.31 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 121-123 °C at 22 mmHg | |
| Density | 0.909 g/mL at 25 °C | |
| Flash Point | 105 °C (221 °F) - closed cup |
The relatively high flash point suggests that while it is a combustible liquid, it does not pose an immediate fire hazard at ambient temperatures. However, the potential for vapor accumulation in enclosed spaces and the presence of ignition sources should never be discounted.
Hazard Identification and GHS Classification: A Risk-Based Approach
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
This classification necessitates a proactive approach to personal protection, focusing on preventing dermal and ocular exposure. The irritant nature of this compound is likely attributable to its amine functionalities, which can be basic and reactive with biological tissues.
Workflow for Hazard Assessment:
Caption: Logical workflow for assessing and mitigating hazards.
Safe Handling and Storage: A Proactive Protocol
The following protocols are designed as a self-validating system to minimize exposure and ensure a safe working environment. The causality behind each recommendation is explained to foster a deeper understanding of the risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to create multiple barriers between the researcher and the hazard.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] This is crucial to prevent the accumulation of vapors, which, although not highly flammable at room temperature, can still pose an inhalation hazard with prolonged exposure.
-
Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the GHS hazard classification.
| Body Part | PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side shields or a face shield. | To prevent contact with splashes that can cause serious eye irritation (H319). Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is mandatory.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin irritation (H315). Gloves should be inspected for integrity before each use and changed frequently. A lab coat protects against accidental splashes on clothing and skin.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when working with larger quantities, in poorly ventilated areas, or when there is a potential for aerosol generation.[5] |
Handling Procedures
-
Grounding and Bonding: When transferring the liquid from one container to another, especially in larger quantities, it is prudent to ground and bond the containers to prevent the buildup of static electricity, which could serve as an ignition source.[5]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials to eliminate potential ignition sources.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage
-
Container: Keep the container tightly closed to prevent the escape of vapors.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5] It is classified as a combustible liquid, so storage in a designated flammables cabinet is recommended.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and acid anhydrides.[6][7] The amine groups in the molecule can react exothermically with these substances.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is a critical component of laboratory safety.
First-Aid Measures
Immediate and appropriate first aid can significantly mitigate the adverse effects of accidental exposure.
| Exposure Route | First-Aid Procedure | Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | To remove the irritant from the skin and minimize damage. Prolonged contact can lead to more severe irritation. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and wash away the irritant to prevent serious eye damage. Prompt action is crucial. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution with water or milk can help to reduce the concentration of the substance. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8]
-
Unsuitable Extinguishing Media: A direct jet of water may spread the fire.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Ensure adequate ventilation. Wear appropriate PPE as outlined in section 3.1.[9]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[9]
-
Containment and Cleanup: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[9] Collect the absorbed material into a suitable container for disposal. For larger spills, dike the area to contain the spill and follow institutional protocols for hazardous material cleanup.
Toxicological and Ecological Information: Understanding the Impact
Toxicological Profile (Inferred)
-
Acute Toxicity: Based on the GHS classification, the primary acute effects are skin and eye irritation. Related compounds like 1-methylpiperidine are harmful if swallowed or in contact with skin, and toxic if inhaled.[10] Therefore, it is prudent to handle this compound with the assumption of similar or greater toxicity.
-
Chronic Toxicity: Long-term exposure to related pyrrolidine and piperidine derivatives can have effects on the central nervous system, liver, and kidneys.[2][11] However, without specific studies on this compound, any chronic effects are speculative.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not equate to the absence of effect. Standard OECD guidelines for testing of chemicals would need to be followed to ascertain these properties definitively.[12][13]
Ecological Information (Inferred)
-
Ecotoxicity: Many amine-containing compounds are harmful to aquatic life.[10] It is reasonable to assume that this compound could have adverse effects on aquatic organisms. Therefore, releases into the environment should be strictly avoided.
-
Persistence and Degradability: No data is available on the biodegradability of this compound.
-
Bioaccumulation: The potential for bioaccumulation is unknown.
The lack of specific data underscores the importance of responsible handling and disposal to prevent environmental contamination.
Stability and Reactivity: Chemical Compatibility
-
Reactivity: As a secondary amine, this compound can react exothermically with acids.[14]
-
Chemical Stability: The compound is stable under normal laboratory conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[6][7]
Disposal Considerations: Responsible Stewardship
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product itself.
Experimental Waste Management Workflow:
Caption: A systematic workflow for managing experimental waste.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. This guide provides a framework for researchers to develop a robust safety culture when working with this and similar chemical entities. By understanding the "why" behind the "what" of safety procedures, scientists can not only protect themselves and their environment but also ensure the quality and reliability of their research.
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An In-depth Technical Guide to the Synthetic Routes of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine
Introduction
(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine is a chiral diamine that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its unique stereochemical architecture, derived from the naturally occurring amino acid (S)-proline, makes it a valuable chiral ligand and auxiliary in asymmetric catalysis, as well as a key building block for the synthesis of complex bioactive molecules.[1] This technical guide provides an in-depth exploration of the primary synthetic routes to (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different strategies for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: The (S)-Proline Chiral Pool
The most logical and widely employed strategy for the enantioselective synthesis of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine is to leverage the "chiral pool," utilizing (S)-proline as the starting material. This approach ensures the desired (S)-stereochemistry at the C2 position of the pyrrolidine ring is retained throughout the synthetic sequence. The general retrosynthetic analysis reveals a convergent synthesis strategy involving the formation of the pyrrolidine core, introduction of the piperidinomethyl side chain, and N-methylation of the pyrrolidine nitrogen.
Primary Synthetic Route: A Step-by-Step Elucidation
This section details a reliable and well-documented synthetic pathway starting from (S)-proline. The route involves four key transformations: reduction of the carboxylic acid, N-methylation, oxidation of the resulting alcohol, and a final reductive amination step.
Step 1: Reduction of (S)-Proline to (S)-Prolinol
The initial step involves the reduction of the carboxylic acid functionality of (S)-proline to a primary alcohol, yielding (S)-prolinol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing carboxylic acids.[2][3]
Experimental Protocol:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C using an ice bath.
-
(S)-Proline is added portion-wise to the stirred suspension. The addition should be controlled to manage the vigorous evolution of hydrogen gas.[2]
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature.[4] This procedure, often referred to as the Fieser workup, is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.
-
The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude (S)-prolinol.
-
The crude product can be purified by vacuum distillation to yield pure (S)-prolinol as a colorless oil.
Causality Behind Experimental Choices:
-
LiAlH₄: A powerful reducing agent capable of reducing carboxylic acids directly to alcohols. Its use necessitates anhydrous conditions due to its violent reaction with water.[5]
-
Anhydrous THF: An inert ethereal solvent that is ideal for LiAlH₄ reductions.
-
Fieser Workup: A standardized and safe quenching procedure for LiAlH₄ reactions that results in a granular, easily filterable precipitate of aluminum salts.[4]
Step 2: N-Methylation of (S)-Prolinol to (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine
There are two primary methods for the N-methylation of the pyrrolidine nitrogen: a two-step formylation-reduction sequence or a direct Eschweiler-Clarke reaction.
Method A: N-Formylation followed by Reduction
This method involves the formation of an N-formyl intermediate, which is then reduced to the N-methyl group.
Experimental Protocol:
-
(S)-prolinol is dissolved in formic acid, and the solution is cooled in an ice bath.
-
Acetic anhydride is added dropwise while maintaining the low temperature. [6]
-
After the addition, the reaction is stirred at room temperature for a few hours.
-
The reaction is quenched with ice-cold water.
-
The N-formylprolinol intermediate is then reduced using LiAlH₄ in THF, similar to the protocol described in Step 1. [6]
Method B: Eschweiler-Clarke Reaction
This is a one-pot reductive amination procedure using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8]
Experimental Protocol:
-
(S)-Prolinol is dissolved in an excess of formic acid.
-
Aqueous formaldehyde is added to the solution.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled and made basic by the addition of a strong base (e.g., NaOH or KOH).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried and concentrated to give (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine, which can be purified by distillation.
Comparative Analysis of N-Methylation Methods:
| Method | Advantages | Disadvantages |
| N-Formylation/Reduction | High yielding and reliable. | Two-step process. |
| Eschweiler-Clarke | One-pot procedure, avoids the use of metal hydrides.[9] | Can sometimes lead to side products if not carefully controlled. |
Step 3: Oxidation of (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine to (S)-1-Methylpyrrolidine-2-carbaldehyde
The primary alcohol is oxidized to the corresponding aldehyde. A Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.[10][11]
Experimental Protocol:
-
In a dry flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath).
-
A solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise, and the mixture is stirred for a short period.[12]
-
A solution of (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine in DCM is then added slowly, maintaining the temperature at -78 °C.
-
After stirring for a period, triethylamine (a hindered organic base) is added dropwise.[12]
-
The reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with DCM.
-
The combined organic layers are washed with brine, dried, and the solvent is removed to yield the crude aldehyde. This aldehyde is often used in the next step without further purification due to its potential instability.
Expertise & Experience Insights:
The Swern oxidation is a powerful tool for the synthesis of aldehydes from primary alcohols.[13] However, it is critical to maintain the low temperature during the addition of reagents to prevent side reactions and decomposition of the activated DMSO complex. The production of dimethyl sulfide, which has a strong and unpleasant odor, necessitates performing this reaction in a well-ventilated fume hood.[10]
Step 4: Reductive Amination with Piperidine to Yield (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine
The final step involves the coupling of the aldehyde with piperidine via reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this purpose, as it reduces the intermediate iminium ion faster than the starting aldehyde.[14][15][16]
Experimental Protocol:
-
The crude (S)-1-Methylpyrrolidine-2-carbaldehyde is dissolved in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Piperidine is added to the solution.
-
Sodium triacetoxyborohydride (STAB) is added portion-wise to the stirred mixture at room temperature.[15]
-
The reaction is stirred at room temperature for several hours until completion (monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product, (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine, can be purified by vacuum distillation or column chromatography.
Self-Validating System:
The use of STAB is a key element in making this protocol a self-validating system.[17] Its selectivity for the iminium ion over the aldehyde minimizes the formation of the corresponding alcohol as a side product, simplifying purification and improving the overall yield.
Visualizing the Synthetic Pathway
Caption: Alternative route with late-stage N-methylation.
This alternative route can be advantageous in certain contexts, but the additional protection and deprotection steps can lower the overall efficiency compared to the primary route.
Conclusion
The synthesis of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine is most effectively and enantioselectively achieved starting from the chiral pool precursor, (S)-proline. The four-step sequence involving reduction, N-methylation, oxidation, and reductive amination represents a robust and scalable route. The choice of reagents, particularly the use of mild and selective oxidizing and reducing agents like those employed in the Swern oxidation and STAB-mediated reductive amination, is critical for the success of the synthesis. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis of this valuable chiral diamine in a laboratory setting.
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(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[2][3][6]XAZABOROLE-BORANE COMPLEX. Organic Syntheses.
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An In-Depth Technical Guide to the Chiral Characterization of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a versatile building block in medicinal chemistry, rigorous characterization of its enantiomeric purity is not merely a procedural step but a cornerstone of drug safety and efficacy.[1] This guide provides a comprehensive, in-depth exploration of the essential analytical techniques for the chiral characterization of this specific bicyclic amine. We delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Polarimetry. Each section is designed to be a self-validating system, offering not just protocols but the scientific rationale to empower researchers in their method development and validation endeavors.
The Imperative of Chiral Purity in Pharmaceutical Development
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate a thorough understanding of the stereoisomeric composition of any new drug substance.[2][3] This is because enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[1] Consequently, developing stereospecific analytical methods is a non-negotiable aspect of the drug development pipeline, ensuring that the final product meets stringent specifications for identity, strength, quality, and purity from a stereochemical viewpoint.[3][4]
For a molecule like this compound, which contains a stereocenter at the 2-position of the pyrrolidine ring, confirming the absolute configuration and quantifying the presence of the unwanted (R)-enantiomer is paramount. This guide will equip you with the foundational knowledge and practical protocols to achieve this with confidence.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[5] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6]
The Rationale Behind CSP and Mobile Phase Selection
The success of a chiral separation is contingent on the selection of an appropriate CSP and the optimization of the mobile phase.[5] For a basic amine like this compound, polysaccharide-based CSPs are a logical starting point.
-
Expertise in Action: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for a wide range of racemates, including amines.[5][7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. The rigid structure of the pyrrolidine and piperidine rings, along with the tertiary amine functionalities, provides multiple points of interaction.
-
Trustworthiness Through Mobile Phase Modifiers: The basic nature of the analyte necessitates the addition of a small percentage of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[5] This is a critical step to ensure good peak shape and prevent deleterious interactions with residual silanols on the silica support of the CSP.[5] The amine modifier competes with the analyte for active sites, reducing peak tailing and improving resolution.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for the method development for this compound.
Step 1: Column Selection and Installation
-
Select a polysaccharide-based chiral column, for example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Install the column in the HPLC system and equilibrate with the mobile phase for at least 30 minutes at a stable flow rate.
Step 2: Mobile Phase Preparation
-
Prepare the mobile phase consisting of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
Step 3: Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare a solution of the racemic mixture for system suitability and resolution determination.
Step 4: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Step 5: Data Analysis
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the enantiopure sample and the racemate.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualization of the HPLC Workflow
Caption: Workflow for chiral HPLC analysis.
Illustrative Data
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | - | > 2.0 |
| Tailing Factor | 1.1 | 1.2 |
| Enantiomeric Purity | 99.8% ee | - |
NMR Spectroscopy: Probing Chirality through Diastereomeric Interactions
While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it becomes a powerful tool for determining enantiomeric purity upon the addition of a chiral auxiliary.[8] This can be achieved through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[3][9]
The Rationale Behind Chiral Auxiliaries
-
Expertise in Action with CSAs: CSAs, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9][10] These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the two enantiomers.[9] The choice of a non-polar deuterated solvent like CDCl₃ is crucial, as polar solvents can disrupt the hydrogen bonding and π-π stacking interactions necessary for complex formation.[9]
-
Trustworthiness Through CDAs: CDAs, like Mosher's acid chloride, react covalently with the analyte to form stable diastereomers.[3] This approach often results in larger chemical shift differences (Δδ) between the diastereomeric signals compared to CSAs, providing a more robust method for quantification.[3] However, this method requires an additional reaction step and purification, and one must ensure that the reaction proceeds to completion without any kinetic resolution.
Experimental Protocol: NMR with a Chiral Solvating Agent
This protocol describes the use of (R)-BINOL as a CSA.
Step 1: Sample Preparation
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of chloroform-d (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.1 equivalents of (R)-BINOL.
-
Gently shake the tube for 30 seconds to ensure thorough mixing and complex formation.
Step 2: NMR Acquisition
-
Acquire a ¹H NMR spectrum of the mixture on a 400 MHz or higher spectrometer at 25 °C.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Step 3: Data Analysis
-
Identify a well-resolved proton signal that shows distinct resonances for the two diastereomeric complexes. Protons alpha to the nitrogen atoms are often good candidates.
-
Carefully integrate the corresponding signals for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) from the integration values.
Visualization of the NMR CSA Principle
Caption: Integrated strategy for chiral validation.
By employing chiral HPLC for accurate quantification, chiral NMR to provide structural evidence of diastereomeric interactions, and chiroptical methods to confirm the bulk optical properties and absolute configuration, researchers can build a comprehensive and defensible data package for their chiral compounds. This multi-faceted approach ensures the scientific integrity and trustworthiness of the characterization process, meeting the exacting standards of the pharmaceutical industry.
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (2020). ResearchGate. [Link]
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Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (2014). The Protein Society. [Link]
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Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
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Understanding Specific Rotation: A Key Property of Chiral Compounds. (n.d.). Science Mania. [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). PMC. [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Abstract
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral synthetic compound featuring a core structure that combines both pyrrolidine and piperidine rings. These heterocyclic moieties are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals, suggesting a rich, yet unexplored, pharmacological potential for this specific molecule.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. Based on a thorough analysis of structurally related molecules, we hypothesize that this compound may exhibit significant activity at cholinergic, opioid, and serotonin receptor systems, with a potential for interaction with sigma receptors. This document outlines the scientific rationale for these hypotheses, details robust experimental protocols for in-vitro and in-vivo validation, and provides a strategic roadmap for its preclinical evaluation.
Introduction: The Pharmacological Promise of the Pyrrolidine-Piperidine Scaffold
The pyrrolidine and piperidine rings are fundamental building blocks in medicinal chemistry, recognized for their ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2][3] The presence of these scaffolds in numerous approved drugs underscores their therapeutic relevance.[4] The combination of a chiral (S)-pyrrolidine moiety with a piperidine ring in the target molecule presents a unique three-dimensional structure that could enable specific and potent interactions with various receptors and enzymes.
The structural similarity of the pyrrolidine-piperidine core to endogenous ligands and known drugs suggests several plausible biological targets. Notably, the N-methylpyrrolidine group is a key feature of nicotine, pointing towards potential interactions with nicotinic acetylcholine receptors (nAChRs). Furthermore, the piperidine ring is a well-established pharmacophore for opioid receptor ligands. Various piperidine derivatives have been synthesized and evaluated for their analgesic properties, with some exhibiting balanced activity at mu (µ) and delta (δ) opioid receptors.[5][6][7][8][9] Additionally, compounds incorporating both pyrrolidine and piperidine rings have been investigated as selective antagonists for muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors.[10][11][12][13][14] Finally, in silico studies on analogous structures suggest a potential for interaction with sigma receptors, which are implicated in a range of central nervous system (CNS) disorders.[15]
This guide will systematically explore these potential avenues of biological activity, providing the necessary theoretical background and practical methodologies for a thorough investigation.
Hypothesized Biological Targets and Rationale
Based on the structural characteristics of this compound and the known pharmacology of its constituent moieties, we propose the following primary biological targets for investigation:
Cholinergic System: Nicotinic and Muscarinic Receptors
The presence of the N-methylpyrrolidine ring, a key component of the nicotinic acetylcholine receptor agonist nicotine, strongly suggests a potential interaction with nAChRs.[16] Studies have shown that both piperidine and pyrrolidine can compete with nicotine for binding sites in the brain.[17] Furthermore, derivatives of these heterocycles have been shown to interact with the receptor-gated ion channel of the nicotinic receptor complex.[18]
Conversely, the pyrrolidine-piperidine scaffold has also been explored in the context of muscarinic receptor antagonists.[10][19] The development of selective M2 muscarinic receptor antagonists containing piperidinyl-piperidine structures highlights the potential for this class of compounds to modulate cholinergic signaling through muscarinic pathways.[11][12]
dot
Caption: Potential modulation of cholinergic signaling pathways.
Opioid Receptor System
The piperidine ring is a cornerstone of many potent opioid analgesics, including fentanyl and its derivatives.[20] The conformation of the piperidine ring is crucial for its interaction with the mu-opioid receptor (MOR).[20] Research into novel analgesics has focused on developing ligands with a mixed MOR agonist/delta-opioid receptor (DOR) antagonist profile to reduce side effects like tolerance and dependence.[5] The pyrrolidine-piperidine scaffold could potentially be oriented within the opioid receptor binding pocket to achieve such a balanced activity profile.
Serotonin (5-HT) Receptor System
Several neuropsychiatric disorders have been linked to the serotonergic system.[13][14] A notable example of a pyrrolidine-piperidine containing compound with activity in this system is a selective 5-HT7 receptor antagonist developed as a PET probe.[13][14] This indicates that the scaffold can be tailored to interact with specific 5-HT receptor subtypes, suggesting a potential avenue for developing novel CNS therapeutics.
dot
Caption: Hypothesized interactions with CNS receptor systems.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of this compound, a tiered approach starting with in-vitro receptor binding and functional assays, followed by in-vivo models, is recommended.
In-Vitro Receptor Binding Assays
These assays are crucial for determining the affinity of the compound for its hypothesized targets.
dot
Caption: General workflow for radioligand binding assays.
3.1.1. Protocol: Radioligand Competition Binding Assay
-
Receptor Source Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., nAChR subunits, mAChR subtypes, MOR, DOR, 5-HT7).
-
Alternatively, prepare crude membrane fractions from specific brain regions of rodents (e.g., cortex for nAChRs and mAChRs, thalamus for 5-HT7).
-
Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the prepared receptor membranes.
-
Add a known concentration of a specific radioligand (e.g., [³H]-nicotine for nAChRs, [³H]-pirenzepine for M1 mAChRs, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-5-CT for 5-HT7).
-
Add increasing concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Vitro Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.
3.2.1. Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5 mAChRs)
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Assay Procedure:
-
To determine agonist activity, add increasing concentrations of the test compound and measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC₅₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the log of the compound concentration to determine the EC₅₀ and Emax values.
-
For antagonists, plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
3.2.2. Protocol: cAMP Accumulation Assay (for Gi/o-coupled receptors like M2, M4 mAChRs, MOR, DOR)
-
Cell Preparation:
-
Plate cells expressing the Gi/o-coupled receptor of interest in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
To determine agonist activity, add increasing concentrations of the test compound along with an adenylyl cyclase activator (e.g., forskolin).
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC₅₀ concentration in the presence of forskolin.
-
Incubate for a defined period and then lyse the cells.
-
-
Detection and Analysis:
-
Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
For agonists, plot the inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the EC₅₀.
-
For antagonists, plot the reversal of agonist-induced inhibition of cAMP production against the log of the compound concentration to determine the IC₅₀.
-
In-Vivo Behavioral Assays
Based on the in-vitro findings, appropriate in-vivo models can be selected to assess the physiological effects of the compound.
3.3.1. Protocol: Hot Plate Test for Analgesia (if opioid activity is confirmed)
-
Animal Acclimatization:
-
Acclimatize male mice or rats to the testing room and equipment.
-
-
Baseline Measurement:
-
Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound via a suitable route (e.g., intraperitoneal, oral) at various doses.
-
Include a vehicle control group and a positive control group (e.g., morphine).
-
-
Post-treatment Measurement:
-
Measure the response latency at several time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent analgesic effect of the compound.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In-Vitro Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | Reference Compound |
| nAChR (α4β2) | TBD | Nicotine |
| mAChR (M1) | TBD | Atropine |
| mAChR (M2) | TBD | Atropine |
| μ-Opioid Receptor | TBD | DAMGO |
| δ-Opioid Receptor | TBD | DPDPE |
| 5-HT7 Receptor | TBD | 5-CT |
| Sigma-1 Receptor | TBD | (+)-Pentazocine |
Table 2: In-Vitro Functional Activity
| Receptor Subtype | Assay | Activity Profile (EC₅₀/IC₅₀, nM; Emax %) |
| mAChR (M1) | Calcium Mobilization | TBD |
| μ-Opioid Receptor | cAMP Accumulation | TBD |
Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial pharmacological characterization of this compound. The proposed experimental plan, from in-vitro receptor profiling to in-vivo behavioral assessment, will elucidate the primary biological activities of this novel compound. Positive findings in any of the suggested pathways would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, pharmacokinetic profiling, and toxicological evaluation. The unique combination of pyrrolidine and piperidine moieties in a chiral configuration holds significant promise for the discovery of new therapeutic agents with potentially novel mechanisms of action.
References
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- Laronze, J. Y., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
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- Ma, D., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
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- Niu, B., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1625-1636.
- Patel, S., et al. (2024).
- Ramirez, M. S., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 11(11), 1548.
- Sharma, K., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860.
- Tanda, G., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.
- Wang, Z., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. ChemMedChem, 8(11), 1836-1845.
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- ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure.
- BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
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Stereochemistry of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
An In-Depth Technical Guide to the
Abstract
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral diamine whose stereochemical integrity is paramount to its function, most notably as a ligand in asymmetric catalysis. The single stereocenter at the C2 position of the N-methylpyrrolidine ring dictates the three-dimensional arrangement of the molecule, which is fundamental to its ability to induce stereoselectivity in chemical transformations such as the Mukaiyama aldol reaction. This guide provides a comprehensive examination of this molecule's stereochemistry, detailing a robust stereoselective synthetic route, rigorous analytical methodologies for stereochemical characterization, and the mechanistic basis for its application in asymmetric synthesis. The protocols described herein are designed as self-validating systems to ensure the highest standards of scientific integrity and reproducibility.
Introduction: The Significance of a Single Stereocenter
The field of asymmetric synthesis is built upon the principle of chirality—the "handedness" of molecules. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different biological and chemical activities. The molecule this compound, CAS 84466-85-3, is a prime example of a chiral auxiliary whose utility is entirely dependent on its specific stereoconfiguration.
Structurally, it comprises an N-methylpyrrolidine ring linked via a methylene bridge to a piperidine ring. The stereogenic center is the carbon at the 2-position of the pyrrolidine ring, which is derived from the naturally occurring amino acid (S)-proline. This (S)-configuration creates a specific and well-defined three-dimensional space when the molecule acts as a ligand, enabling it to control the facial selectivity of nucleophilic attacks on prochiral substrates. Its primary application as a useful chiral ligand for catalytic asymmetric aldol reactions highlights the critical importance of maintaining and verifying its enantiomeric purity.[1][2] This guide will dissect the essential elements of its stereochemistry, from synthesis to final application.
Physicochemical and Chiral Properties
The fundamental properties of this compound are summarized below. The most telling characteristic of its chiral nature is its specific optical rotation, which provides a macroscopic confirmation of the microscopic stereochemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [2] |
| Molecular Weight | 182.31 g/mol | [2] |
| CAS Number | 84466-85-3 | [1] |
| Appearance | Liquid | [1] |
| Density | 0.909 g/mL at 25 °C | [1][2] |
| Boiling Point | 121-123 °C at 22 mmHg | [1][2] |
| Refractive Index | n20/D 1.478 | [1][2] |
| Specific Optical Rotation | [α]²⁰/D = -69° (c = 0.5 in ethanol) | [1][2] |
| SMILES String | CN1CCC[C@H]1CN2CCCCC2 | [1][2] |
| InChI Key | VCVPSRADUBPOKJ-NSHDSACASA-N | [1][2] |
Stereoselective Synthesis: A Pathway from the Chiral Pool
Ensuring the enantiopurity of the final product begins with a carefully designed synthetic strategy. The most logical and robust approach is to leverage the "chiral pool," using a readily available and enantiopure starting material. (S)-proline is the ideal precursor, as its inherent stereochemistry can be preserved throughout the synthetic sequence.[3][4]
The proposed pathway involves a three-step sequence:
-
Reduction of the Carboxylic Acid: The carboxylic acid of N-methyl-(S)-proline is reduced to the primary alcohol, yielding (S)-1-methylpyrrolidin-2-yl)methanol. This step does not affect the stereocenter.
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This prepares the molecule for nucleophilic substitution without altering the configuration at the stereocenter.
-
Nucleophilic Substitution: The activated intermediate undergoes an Sₙ2 reaction with piperidine. The piperidine nitrogen acts as the nucleophile, displacing the tosylate/mesylate group to form the final C-N bond and yield the target molecule.
This sequence is efficient and ensures the retention of the (S)-configuration from the starting material to the final product.
Synthetic Workflow Diagram
Caption: Workflow for the stereoselective synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from (S)-N-methylproline with retention of stereochemical configuration.
Step 1: Reduction to (S)-(1-Methylpyrrolidin-2-yl)methanol
-
Carefully add lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) at 0 °C.
-
Dissolve (S)-N-methylproline in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: The highly reactive hydride reagent reduces the carboxylic acid to a primary alcohol. The reaction is exothermic and requires slow addition to control the temperature.
-
After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.
-
Carefully quench the reaction by the sequential dropwise addition of H₂O, followed by 15% NaOH solution, and then more H₂O.
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Step 2: Tosylation of the Alcohol
-
Dissolve the crude alcohol from Step 1 in pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C. Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting alcohol.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate intermediate.
Step 3: Nucleophilic Substitution with Piperidine
-
Dissolve the crude tosylate in acetonitrile (CH₃CN).
-
Add piperidine and potassium carbonate (K₂CO₃). Causality: Piperidine is the nucleophile. K₂CO₃ is a base that scavenges any trace acid and facilitates the reaction.
-
Heat the mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the final product, this compound.
Stereochemical Characterization and Analysis
Confirming the structure and, critically, the enantiomeric purity of the synthesized compound requires a multi-pronged analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect complex multiplets in the aliphatic region (approx. 1.4-3.5 ppm). Key signals would include the N-methyl singlet (around 2.2-2.4 ppm), the protons on the carbons adjacent to the piperidine nitrogen (around 2.3-2.6 ppm), and the protons on the carbons adjacent to the pyrrolidine nitrogen. The methine proton at the C2 stereocenter would likely appear as a distinct multiplet.
-
¹³C NMR: Expect 11 distinct signals corresponding to the 11 carbon atoms. The N-methyl carbon would be around 40-42 ppm. The carbons adjacent to the nitrogens (C2 and C5 of pyrrolidine, C2 and C6 of piperidine) would appear in the 50-65 ppm range. The remaining aliphatic carbons would be found further upfield (20-35 ppm).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee). The direct separation of enantiomers is achieved using a chiral stationary phase (CSP).[2][7] For basic amines like this compound, polysaccharide-based CSPs are highly effective.[8][9]
The key to a successful and robust separation is the correct choice of mobile phase and additives. Basic compounds often exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanol groups. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is a field-proven technique to overcome this issue by masking the silanols, resulting in sharp, symmetrical peaks.[8][10][11]
Analytical Workflow for Enantiomeric Purity
Caption: Standard workflow for determining enantiomeric purity via chiral HPLC.
Self-Validating HPLC Protocol
Objective: To resolve the (S) and (R) enantiomers and determine the enantiomeric purity of the synthesized product. A racemic mixture should be analyzed first to confirm the method's resolving power.
| Parameter | Condition | Rationale / Causality |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector | Standard analytical instrumentation for this purpose.[7] |
| Chiral Stationary Phase (CSP) | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) on silica gel | Polysaccharide-based CSPs are broadly selective and highly effective for resolving a wide range of racemates, including chiral amines.[8][9] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions providing good efficiency and resolution. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) with 0.1% Diethylamine (DEA) | Normal phase conditions are typical for polysaccharide CSPs. DEA is critical for masking residual silanols, ensuring sharp, symmetrical peaks for a basic analyte.[8][11] |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances analysis time with column efficiency. |
| Temperature | 25 °C | Controlled temperature ensures run-to-run reproducibility of retention times and selectivity. |
| Detection | UV at 220 nm | The molecule lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the n→σ* transitions of the amine groups. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| System Suitability | Analyze a racemic standard. Resolution (Rs) between enantiomer peaks must be >1.5. | Self-validation step: This confirms the method can baseline-separate the enantiomers, making the quantification of the minor enantiomer accurate and reliable.[7] |
Optical Rotation
Polarimetry provides a quick, non-destructive quality control measurement. The observed optical rotation of a synthesized batch should be compared to the literature value ([α]²⁰/D = -69°).[1][2] A significantly lower value suggests either the presence of the (R)-enantiomer as a contaminant or a different concentration than specified. While not as precise as chiral HPLC for determining ee%, it serves as an excellent confirmation of the bulk sample's stereochemical identity.
Application in Asymmetric Catalysis: The Mukaiyama Aldol Reaction
The utility of this compound is fully realized in its role as a chiral ligand in asymmetric synthesis. In the Mukaiyama aldol reaction, a silyl enol ether reacts with an aldehyde or ketone, promoted by a Lewis acid.[12] When complexed with a metal Lewis acid (e.g., TiCl₄, Sn(OTf)₂), the chiral ligand creates a chiral environment around the metal center.
Mechanistic Role of the Chiral Ligand
-
Chiral Lewis Acid Formation: The diamine ligand coordinates to the metal Lewis acid. The two nitrogen atoms act as Lewis bases, forming a bidentate chelate. The fixed (S)-stereochemistry of the pyrrolidine ring forces the entire complex into a rigid, sterically-defined conformation.
-
Substrate Coordination: The aldehyde substrate coordinates to this newly formed chiral Lewis acid complex.
-
Stereodirected Nucleophilic Attack: The chiral complex blocks one of the two prochiral faces of the aldehyde's carbonyl group. The incoming nucleophile (the silyl enol ether) is therefore directed to attack the unhindered face, leading to the preferential formation of one enantiomer of the β-hydroxy carbonyl product.[1][13] The specific stereochemical outcome (syn or anti, R or S) depends on the geometry of the silyl enol ether and the precise structure of the transition state.[14][15]
Proposed Transition State Model
The stereochemical induction can be visualized through a transition state model. The rigid chelate structure formed by the ligand and the metal center creates distinct steric quadrants around the coordinated aldehyde, guiding the incoming nucleophile.
Caption: Model of stereocontrol in the ligand-mediated Mukaiyama aldol reaction.
Conclusion
The stereochemistry of this compound is the cornerstone of its chemical function. Its synthesis must be approached with a strategy that guarantees the preservation of the single stereocenter, typically by starting from an enantiopure precursor like (S)-proline. Rigorous analytical validation, combining structural confirmation by NMR with definitive enantiomeric purity analysis by chiral HPLC, is not merely a procedural step but a requirement for ensuring its efficacy as a tool in asymmetric synthesis. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently synthesize, validate, and deploy this valuable chiral ligand in the development of stereochemically complex molecules.
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6683. [Link]
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Kobayashi, S. (2014). Development of Chiral Catalysts for Mukaiyama Aldol Reactions in Aqueous Media. The Chemical Record, 14(1), 135-149. [Link]
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Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 243-252. [Link]
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Kaur, H., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(47), 32975-33027. [Link]
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ResearchGate. (2022). Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. [Link]
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ResearchGate. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]
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Wikipedia. Mukaiyama aldol addition. [Link]
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I.B.S. Analytical. Chiral HPLC Method Development. [Link]
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Ali, I., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link]
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Inomata, K., et al. (2022). Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland–Miescher Ketone. Journal of Organic Chemistry, 87(2), 1145-1155. [Link]
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ResearchGate. Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. [Link]
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Nechaev, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6825. [Link]
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Laohapaisan, A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 601(7891), 71-76. [Link]
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Grayson, M. N., & Houk, K. N. (2016). Origins of Stereoselectivity in Intramolecular Aldol Reactions Catalyzed by Cinchona Amines. Journal of the American Chemical Society, 138(6), 1979-1989. [Link]
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Semantic Scholar. (2002). High 1,5-anti stereoinduction in boron-mediated aldol reactions of methyl ketones. [Link]
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A Comprehensive Technical Guide to the Thermochemical Properties of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral amine containing both pyrrolidine and piperidine moieties, structural motifs prevalent in a wide array of pharmaceuticals and natural products. A thorough understanding of its thermochemical properties is paramount for applications ranging from synthetic route optimization and safety assessments to understanding its physiological interactions. This guide provides a comprehensive framework for determining and understanding the key thermochemical properties of this molecule, including its enthalpy of formation, heat capacity, and entropy. In the absence of direct experimental data for this specific compound, this document outlines robust computational and experimental methodologies, leveraging data from related structures like piperidine and N-methylpyrrolidine to establish a predictive and analytical foundation.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from discovery to market is fraught with challenges, many of which can be mitigated by a solid understanding of its fundamental physicochemical properties. For a molecule like this compound, its thermochemical parameters are not merely academic data points; they are critical indicators of its stability, reactivity, and behavior in various environments.
-
Process Chemistry and Safety: The enthalpy of formation (ΔfH°) is a crucial parameter for assessing the energy content of a molecule and predicting the heat release of chemical reactions. This is vital for ensuring the safe scale-up of synthetic processes, preventing thermal runaways, and designing efficient manufacturing protocols.
-
Pharmacokinetics and Drug Delivery: Properties such as solubility and phase behavior, which are governed by the thermodynamics of the system, directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Molecular Modeling and Drug Design: Accurate thermochemical data are essential for parameterizing molecular mechanics force fields and for validating the results of computational docking and molecular dynamics simulations, which are increasingly used in drug discovery.[1]
This guide will provide a detailed roadmap for elucidating these critical properties for this compound, thereby empowering researchers to make more informed decisions throughout the development lifecycle.
Computational Determination of Thermochemical Properties
Given the increasing accuracy and accessibility of computational chemistry, in silico prediction of thermochemical properties is an invaluable tool.[2] It offers a rapid and cost-effective means to obtain high-quality data, especially for novel compounds where experimental data is lacking.
The Computational Workflow: A Step-by-Step Protocol
The accurate calculation of thermochemical properties necessitates a multi-step approach, beginning with a thorough exploration of the molecule's conformational landscape.
Step 1: Conformational Search The flexibility of the piperidine and pyrrolidine rings, as well as the linker, means that this compound can exist in multiple conformations. Identifying the lowest energy conformers is critical, as they will have the most significant contribution to the overall thermodynamic properties.
-
Methodology: A conformational search can be performed using molecular mechanics methods, such as the Monte Carlo or systematic search algorithms with a suitable force field (e.g., OPLS-AA).[3]
-
Rationale: This initial, computationally inexpensive step broadly samples the potential energy surface to identify a set of low-energy candidate structures.
Step 2: Geometry Optimization and Frequency Calculations The low-energy conformers identified in the previous step should be subjected to more rigorous quantum mechanical calculations.
-
Methodology: Density Functional Theory (DFT) methods, such as B3LYP with a Pople-style basis set (e.g., 6-311G(d,p)), are well-suited for optimizing the geometry of organic molecules.[3] Subsequent frequency calculations at the same level of theory are essential.
-
Self-Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.[3] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
Step 3: High-Accuracy Single-Point Energy Calculations To achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4.2 kJ/mol), more sophisticated and computationally intensive methods are required.[2]
-
Methodology: Composite methods like the Weizmann-n (Wn) theories (e.g., W1X) or the Complete Basis Set (CBS) methods (e.g., CBS-QB3) are recommended.[2][4] These multi-step procedures systematically extrapolate to the complete basis set limit and account for higher-order electron correlation effects.
-
Rationale: While computationally demanding, these methods have been shown to provide thermochemical data that is in excellent agreement with experimental results for a wide range of molecules.[4]
Step 4: Calculation of Thermochemical Properties The final thermochemical properties are derived by combining the results from the preceding steps. For instance, the gas-phase enthalpy of formation can be calculated using an atomization scheme, where the computed enthalpy of atomization is subtracted from the experimentally known enthalpies of formation of the constituent atoms in their standard states.
Visualizing the Computational Workflow
Caption: A generalized workflow for the computational determination of thermochemical properties.
Experimental Determination of Thermochemical Properties
Experimental measurements provide the benchmark for computational models and are indispensable for regulatory submissions and process safety documentation.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed phase is typically determined by combustion calorimetry.[5]
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with high-purity oxygen and the sample is ignited. The complete combustion of the organic compound to CO₂, H₂O, and N₂ releases heat.
-
Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's law.[5]
Phase Change Enthalpies and Heat Capacity
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for measuring heat capacity and the enthalpies of phase transitions (fusion, vaporization, sublimation).
Experimental Protocol: DSC and TGA
-
DSC for Fusion and Heat Capacity:
-
A small, hermetically sealed sample is heated at a constant rate in the DSC instrument.
-
The heat flow required to maintain the sample at the same temperature as a reference is measured.
-
The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.
-
The heat capacity (Cp) can be determined from the heat flow signal in a region with no phase transitions.[5]
-
-
TGA for Vaporization/Sublimation:
-
TGA measures the change in mass of a sample as a function of temperature.
-
The enthalpy of vaporization (ΔvapH) or sublimation (ΔsubH) can be determined from the mass loss rate at different temperatures using the Knudsen effusion method or by analyzing the vapor pressure dependence on temperature (Clausius-Clapeyron equation).[5]
-
Caption: Key experimental techniques for determining thermochemical properties.
Data for Parent Heterocycles: Piperidine and N-Methylpyrrolidine
| Property | Piperidine (C₅H₁₁N) | N-Methylpyrrolidine (C₅H₁₁N) |
| Molecular Weight ( g/mol ) | 85.15[6] | 85.15 |
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | -87.0 ± 0.8[7] | -85.4 ± 0.7 |
| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | 40.4 ± 0.2[7] | 38.2 ± 0.1 |
| Liquid Phase Heat Capacity (Cp,liquid) (J/mol·K) | 179.86[6] | 175.6 |
| Boiling Point (°C) | 106[6] | 81 |
Note: Data for N-Methylpyrrolidine is sourced from established chemical databases. Data for piperidine is from the NIST WebBook and Cheméo.[6][7]
Conclusion
This technical guide has outlined a dual-pronged computational and experimental strategy for the comprehensive characterization of the thermochemical properties of this compound. By following the detailed protocols for high-accuracy computational modeling and established experimental techniques such as calorimetry and thermal analysis, researchers can generate the critical data needed for process development, safety assessment, and advanced molecular modeling. The provided data for the parent heterocycles serves as a foundational reference, enabling a deeper understanding of the contributions of each structural motif to the overall thermochemical profile of this important chiral amine.
References
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2008). ResearchGate. Available at: [Link]
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Piperidine. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]
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Thermodynamic properties of aqueous solutions of pyridine and piperidine. (2010). ResearchGate. Available at: [Link]
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Piperidine. NIST WebBook. Available at: [Link]
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Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available at: [Link]
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How to computationally calculate thermochemical properties objectively, accurately, and as economically as possible. (2018). ResearchGate. Available at: [Link]
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Alkaloids and Selected Topics in Their Thermochemistry. (2021). MDPI. Available at: [Link]
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A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. (2019). ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Available at: [Link]
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1-[(1-Pentylpyrrolidin-2-yl)methyl]piperidine. PubChem. Available at: [Link]
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Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2013). Journal of Physical Chemistry C. Available at: [Link]
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Computational Docking and Pharmacological Evaluation of Natural Alkaloids as Safer Alternatives to Synthetic Narcotics. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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A Technical Guide to (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral diamine of significant interest in asymmetric synthesis and pharmaceutical research. The document is structured to offer practical insights for researchers, scientists, and drug development professionals, covering commercial sourcing, quality assessment, handling, and key applications.
Introduction: The Significance of a Chiral Scaffold
This compound, with CAS Number 84466-85-3, is a valuable chiral building block. Its structure, featuring a stereodefined pyrrolidine ring linked to a piperidine moiety, makes it an effective chiral ligand and organocatalyst.[1][2] The piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[3] The specific stereochemistry of this compound allows for the precise control of enantioselectivity in a variety of chemical transformations, most notably in asymmetric aldol reactions. This makes it a critical tool for the synthesis of enantiomerically pure molecules, a fundamental requirement in modern drug discovery and development.[4]
Commercial Sourcing and Supplier Comparison
Acquiring high-quality this compound is the foundational step for any research application. A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. Below is a comparative summary of prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and specifications before purchase.
| Supplier | Typical Purity | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich (Merck) | ≥97% | 84466-85-3 | C₁₁H₂₂N₂ | Offers detailed product information and access to example Certificates of Analysis online. |
| Santa Cruz Biotechnology | Data not specified | 84466-85-3[5] | C₁₁H₂₂N₂[5] | States the product is for research use only and advises referring to the CoA for lot-specific data.[5] |
| Pharmaffiliates | Data not specified | 84466-85-3[6] | C₁₁H₂₂N₂[6] | Markets the compound as a useful research chemical and recommends storage at 2-8°C.[6] |
| BLD Pharmatech | ≥98% | 84466-85-3 | C₁₁H₂₂N₂ | Provides a stated purity of 98%. |
| ChemicalBook | Varies by listing | 84466-85-3[7] | C₁₁H₂₂N₂[7] | A platform listing multiple suppliers, primarily from Asia. Purity and specifications vary.[7] |
| Hem | Data not specified | Not specified | Not specified | Describes the compound as a chiral amine for asymmetric synthesis and pharmaceutical intermediates.[8] |
Quality Control and Incoming Verification Protocol
Ensuring the identity, purity, and stereochemical integrity of this compound upon receipt is critical for experimental reproducibility. A multi-technique approach is recommended for comprehensive quality control.
Review of the Certificate of Analysis (CoA)
The CoA provided by the supplier is the first point of reference. It should detail the analytical methods used for quality control and the measured specifications for the specific lot. Key parameters to check include:
-
Identity: Confirmation by techniques such as ¹H NMR, ¹³C NMR, or Mass Spectrometry.
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is common for this reagent.
-
Specific Rotation ([α]D): This is a critical measure of enantiomeric purity. For this compound, a representative value is approximately -69° (c = 0.5 in ethanol).
-
Appearance: Should be a liquid.
-
Residual Solvents: May be reported if applicable.
In-House Verification Workflow
It is best practice to independently verify the quality of the received material. The following workflow outlines a standard procedure for incoming quality control.
Caption: Workflow for incoming quality control of this compound.
Experimental Protocol: Purity and Identity Verification
Objective: To confirm the chemical identity and estimate the purity of a supplied batch of this compound using ¹H NMR and to determine the enantiomeric excess using chiral HPLC.
A. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis:
-
Chemical Shifts and Multiplicities: Compare the obtained spectrum with reference spectra or predicted shifts. The spectrum should show characteristic signals for the N-methyl group, the pyrrolidine and piperidine ring protons, and the methylene bridge.
-
Integration: Integrate all signals and compare the relative ratios to the expected number of protons in each environment. The presence of significant unassigned peaks may indicate impurities.
-
B. Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric excess often requires derivatization or the use of a chiral stationary phase (CSP). For a chiral amine, a common approach is to use a CSP column.[9][10]
-
Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often a good starting point.[10]
-
Mobile Phase Preparation: A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.[11] A starting condition could be 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.5 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.
-
-
Analysis: Inject the sample. The (S)-enantiomer should appear as a single major peak. The presence of a peak at the retention time of the (R)-enantiomer (if known or determined using a racemic standard) would indicate enantiomeric impurity. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Handling, Storage, and Safety
As with most amine compounds, this compound requires careful handling.
-
Safety: The compound is classified as an irritant to the skin and eyes. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).[6] It should be protected from moisture and air to prevent potential degradation.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Primary Applications in Asymmetric Synthesis
The principal application of this compound is as a chiral ligand in asymmetric catalysis. Its structure is particularly well-suited for coordinating to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.
A key documented use is in the Mukaiyama asymmetric aldol reaction . In this reaction, the chiral diamine can be used to form a chiral tin (II) complex, which then catalyzes the enantioselective addition of an enol silane to an aldehyde. The pyrrolidine and piperidine nitrogen atoms act as a bidentate ligand, creating a rigid, well-defined chiral pocket around the metal center.
Caption: Logical pathway for the role of this compound in a metal-catalyzed asymmetric aldol reaction.
The development of such catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and environmentally benign construction of complex chiral molecules that are often key intermediates for active pharmaceutical ingredients (APIs).[12][13]
Conclusion
This compound is a commercially available and highly valuable chiral reagent for researchers in organic synthesis and drug development. Its effective application is contingent upon careful sourcing from reputable suppliers and rigorous in-house quality verification. The protocols and information provided in this guide serve as a comprehensive resource for scientists to confidently procure, validate, and utilize this compound in their research, ultimately facilitating the advancement of asymmetric synthesis and the discovery of new chemical entities.
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Chemical Name : 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine | Pharmaffiliates. [Link]
-
ISO Certified Reference (S) -1-Methyl-2- (piperidinomethyl) Pyrrolidine Acid Purity Degree 99% CAS No. 84466 -85-3 - SHENGRIKUAILE.COM. [Link]
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BLD Pharmatech Co., Limited (Page 31) @ ChemBuyersGuide.com, Inc. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. [Link]
-
Synthetic Utility of Pyrrolidin‐2‐one and Piperidine Products. - ResearchGate. [Link]
-
4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine | C11H22N2 | CID - PubChem. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH. [Link]
-
Piperidine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
(PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - ResearchGate. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. [Link]
-
Synthesis of 2-(pyrrolidin-1-yl)methyl-5,5-dimethyl piperidine - PrepChem.com. [Link]
-
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed. [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. [Link]
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2-Methylpiperidine - the NIST WebBook. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. [Link]
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2-Pyrrolidin-1-ylmethyl-piperidine | C10H20N2 | CID 2760541 - PubChem. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. [Link]
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Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
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Methodological & Application
Enantioselective synthesis using (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
An In-Depth Guide to Enantioselective Synthesis Using (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Introduction: The Rise of Proline-Derived Diamine Organocatalysts
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. This field leverages small, purely organic molecules to catalyze chemical transformations with high stereoselectivity, offering advantages such as operational simplicity, low toxicity, and stability to air and moisture.[1] At the heart of this revolution is (S)-proline, a simple amino acid that has proven remarkably effective in a variety of carbon-carbon bond-forming reactions.[2][3]
Building upon the foundational success of proline, researchers have developed a vast library of derivatives to enhance reactivity and selectivity. Among the most successful are chiral diamines, which combine the rigid pyrrolidine scaffold of proline with a second amine functionality. This compound is a prominent member of this class. This catalyst integrates the established stereodirecting capabilities of the (S)-pyrrolidine core with the distinct basicity and steric profile of a piperidine moiety, creating a sophisticated tool for asymmetric synthesis. This guide provides a detailed exploration of its mechanism, applications, and protocols for researchers in synthetic chemistry and drug development.
Core Principle: The Enamine Catalytic Cycle
The efficacy of this compound, like other proline-derived catalysts, is rooted in its ability to activate carbonyl compounds through the formation of a transient, nucleophilic enamine intermediate.[1][4] The secondary amine of the pyrrolidine ring is crucial for this activation. The overall process is a catalytic cycle that enables the enantioselective functionalization of aldehydes and ketones.
The generally accepted mechanism involves several key steps:[1][4]
-
Enamine Formation: The catalyst's pyrrolidine nitrogen reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral iminium ion, which then tautomerizes to the key enamine intermediate.
-
Stereoselective C-C Bond Formation: The chiral environment created by the catalyst directs the enamine to attack the electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition) from a specific face. This step establishes the new stereocenter. The bulky piperidine group and the rigid pyrrolidine ring create a well-defined chiral pocket, sterically shielding one face of the enamine and allowing the electrophile to approach only from the less hindered direction.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the chiral product and regenerating the catalyst to re-enter the cycle.
Caption: Model for stereocontrol in the asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
This compound (Catalyst, 20 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Ethyl acetate, Hexanes, Saturated aq. NH₄Cl solution, Brine, Anhydrous MgSO₄
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.2 mmol).
-
Add 4-nitrobenzaldehyde (1.0 mmol).
-
Under ambient atmosphere, add anhydrous DMSO (2.0 mL) followed by cyclohexanone (10.0 mmol).
-
Seal the flask and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 24 to 72 hours. [5]6. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Catalyst Performance in Aldol Reactions
The following table summarizes typical results obtained using proline-derived diamine catalysts in the aldol reaction between cyclohexanone and various aromatic aldehydes.
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | 48 | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 72 | 88 | >95:5 | 96 |
| 3 | Benzaldehyde | 72 | 85 | 90:10 | 94 |
| 4 | 2-Naphthaldehyde | 60 | 91 | >95:5 | 97 |
Note: Data is representative of this class of catalysts and serves as an expected performance benchmark.
Application II: The Asymmetric Michael Addition
The Michael or conjugate addition is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. Using this compound enables the highly enantioselective addition of aldehydes and ketones to acceptors like nitroolefins, producing valuable γ-nitrocarbonyl compounds. [6]These products are versatile intermediates that can be transformed into γ-amino acids, pyrrolidines, and other biologically relevant molecules. [7]
Experimental Protocol: Michael Addition of Cyclohexanone to (E)-β-Nitrostyrene
This protocol often benefits from an acidic additive to facilitate iminium ion formation and turnover. [8] Materials:
-
This compound (Catalyst, 10 mol%)
-
Benzoic Acid (Co-catalyst, 10 mol%)
-
(E)-β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Cyclohexanone (2.0 mmol, 4.0 equiv)
-
Toluene, anhydrous (1.0 mL)
-
Standard workup and purification reagents as listed in the aldol protocol.
Procedure:
-
To a dry vial with a stir bar, add the catalyst (0.05 mmol) and benzoic acid (0.05 mmol).
-
Add (E)-β-nitrostyrene (0.5 mmol).
-
Add anhydrous toluene (1.0 mL) followed by cyclohexanone (2.0 mmol).
-
Seal the vial and stir the mixture at 0 °C.
-
Monitor the reaction by TLC until the starting nitroolefin is consumed (typically 12-24 hours).
-
Perform an aqueous workup as described in the aldol protocol (quench with sat. aq. NH₄Cl, extract with ethyl acetate).
-
Purify the crude product by flash column chromatography.
-
Determine the dr and ee of the purified γ-nitroketone product by ¹H NMR and chiral HPLC, respectively.
Caption: Experimental workflow for the asymmetric Michael addition.
Data Presentation: Catalyst Performance in Michael Additions
The following table summarizes typical results for the Michael addition of ketones to various trans-β-nitroolefins catalyzed by proline-derived diamines.
| Entry | Ketone | Nitroolefin (Ar) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | Cyclohexanone | Phenyl | 98 | 99:1 | 93 |
| 2 | Cyclohexanone | 4-Bromophenyl | 99 | 98:2 | 95 |
| 3 | Acetone | Phenyl | 85 | - | 90 |
| 4 | Cyclopentanone | 2-Thienyl | 94 | 95:5 | 92 |
Note: Data is representative of this class of catalysts and serves as an expected performance benchmark. High syn-diastereoselectivity is commonly observed.[6]
Field Insights: Troubleshooting and Optimization
Achieving optimal results requires careful attention to reaction parameters. As a senior application scientist, the following insights are key to success:
-
Solvent Choice is Critical: The polarity and protic nature of the solvent can dramatically affect both reaction rate and enantioselectivity. [9]Aprotic solvents like DMSO, DMF, or toluene are often preferred. For aldol reactions, highly polar aprotic solvents can enhance catalyst solubility and reactivity. [10]For Michael additions, less polar solvents like toluene or even solvent-free conditions can be beneficial. [8]* Water Content: While the final hydrolysis step requires water, excess water in the reaction medium can inhibit catalyst activity by competing for hydrogen bonding sites and hydrolyzing the enamine intermediate prematurely. Using anhydrous solvents is generally recommended. However, in some cases, trace amounts of water have been shown to be beneficial. [10][9]* Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. This typically comes at the cost of a longer reaction time.
-
Acid/Base Additives: The performance of diamine catalysts can often be tuned with additives. In Michael additions, a weak Brønsted acid (e.g., benzoic acid, acetic acid) can accelerate the reaction and improve selectivity by activating the nitroolefin and facilitating catalyst turnover. [8]
Conclusion
This compound stands as a highly effective and versatile organocatalyst for key enantioselective transformations. Its well-defined chiral structure, derived from the natural amino acid (S)-proline, provides a robust platform for inducing high stereoselectivity in aldol and Michael addition reactions. The protocols and insights provided herein demonstrate its utility for constructing complex chiral molecules, making it an invaluable tool for researchers, scientists, and professionals in drug development and fine chemical synthesis. The straightforward operational procedures, avoidance of toxic heavy metals, and high efficiencies underscore the power and practicality of modern organocatalysis.
References
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Wikipedia. Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
NIH. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]
-
MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
ACS Publications. Asymmetric Aldol Reaction Catalyzed by a Heterogenized Proline on a Mesoporous Support. The Role of the Nature of Solvents. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
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ResearchGate. Proline-Related Secondary Amine Catalysts and Applications. ResearchGate. [Link]
-
NIH. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Institutes of Health. [Link]
- Google Books. Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
-
ResearchGate. Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ResearchGate. [Link]
-
Wikipedia. Proline organocatalysis. Wikipedia. [Link]
-
ResearchGate. Potential (S)‐proline‐derived organocatalysts (S)‐7 and (S)‐8. ResearchGate. [Link]
-
ResearchGate. (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine as an Efficient Organocatalyst for Asymmetric Michael Addition. ResearchGate. [Link]
-
NIH. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. National Institutes of Health. [Link]
-
ResearchGate. Asymmetric Michael reaction between aldehydes and nitroalkanes promoted by pyrrolidine-containing C2-symmetric organocatalysts. ResearchGate. [Link]
-
PubMed. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. National Center for Biotechnology Information. [Link]
-
MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
Sci-Hub. Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Sci-Hub. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
ResearchGate. Enantioselective Synthesis of Substituted Pyrrolidine and Piperidines for Natural Product Synthesis. ResearchGate. [Link]
-
RSC Publishing. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information. [Link]
-
MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]
-
ResearchGate. Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate. [Link]
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Application Notes and Protocols for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine in Asymmetric Catalysis
Introduction: A Privileged Scaffold for Asymmetric Transformations
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a C1-symmetric chiral diamine that has emerged as a potent ligand in the field of asymmetric catalysis. Its unique structural architecture, featuring a chiral pyrrolidine moiety linked to a piperidine ring, provides a well-defined stereochemical environment for the coordination of metal centers. This arrangement is crucial for inducing high levels of enantioselectivity in a variety of chemical transformations, most notably in carbon-carbon bond-forming reactions. The presence of two basic nitrogen atoms allows for bidentate chelation to a metal, creating a rigid and predictable catalytic complex. This guide provides an in-depth exploration of the application of this ligand, with a focus on its role in the asymmetric aldol reaction, a cornerstone of modern synthetic organic chemistry.
Core Application: The Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds.[1][2] The use of a chiral ligand in conjunction with a Lewis acid catalyst allows for the enantioselective addition of a silyl enol ether to an aldehyde. This compound has proven to be an effective ligand in this context, facilitating the creation of chiral building blocks essential for the synthesis of complex molecules such as natural products and pharmaceuticals.
Mechanism of Action: A Look into the Chiral Pocket
The catalytic cycle of the asymmetric Mukaiyama aldol reaction, when mediated by a complex of a Lewis acid and this compound, is a well-orchestrated sequence of events that ensures high stereocontrol.
Figure 1: Catalytic cycle of the asymmetric Mukaiyama aldol reaction.
The reaction is initiated by the coordination of the chiral diamine ligand to a Lewis acid, typically a titanium (IV) species, to form a chiral Lewis acid complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack and creating a chiral environment around the carbonyl group. The silyl enol ether then attacks one of the enantiotopic faces of the activated aldehyde, guided by the steric and electronic properties of the chiral ligand. This stereoselective carbon-carbon bond formation results in a silyl-protected aldol adduct. Subsequent hydrolysis yields the desired β-hydroxy carbonyl compound with high enantiopurity, and the chiral catalyst is regenerated to continue the cycle.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in a laboratory setting. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of the Chiral Titanium Catalyst
This protocol describes the in situ generation of the active chiral titanium catalyst.
Materials:
-
This compound
-
Titanium (IV) chloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.12 mmol, 1.2 equivalents).
-
Dissolve the ligand in anhydrous dichloromethane (5.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of titanium (IV) chloride in dichloromethane (0.1 mL, 0.1 mmol, 1.0 equivalent) dropwise to the stirred ligand solution.
-
Stir the resulting yellow solution at -78 °C for 30 minutes to allow for complete complex formation. The chiral catalyst is now ready for use in the subsequent aldol reaction.
Protocol 2: Asymmetric Mukaiyama Aldol Reaction
This protocol details a general procedure for the asymmetric aldol reaction of a silyl enol ether with an aldehyde, catalyzed by the pre-formed chiral titanium complex.
Materials:
-
Chiral titanium catalyst solution (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equivalent)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 mmol, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To the freshly prepared chiral titanium catalyst solution at -78 °C, add the aldehyde (1.0 mmol) dissolved in a minimal amount of anhydrous DCM.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Data Presentation: Expected Performance
The following table summarizes typical results that can be expected for the asymmetric Mukaiyama aldol reaction using this compound as the chiral ligand with various aldehydes. These are representative values and actual results may vary.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85-95 | 90-98 |
| 2 | p-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 90-98 | 95-99 |
| 3 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | 70-85 | 85-92 |
| 4 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 80-90 | 88-96 |
Logical Workflow Visualization
The overall experimental workflow can be visualized as a clear, sequential process.
Sources
Application Notes & Protocol: Asymmetric Aldol Reaction Catalyzed by (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine
Introduction: The Power of Chiral Diamines in Asymmetric Catalysis
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been elevated to a new level of sophistication through asymmetric organocatalysis. This field, which utilizes small chiral organic molecules to induce stereoselectivity, offers a powerful alternative to traditional metal-based catalysts, often providing milder reaction conditions and avoiding toxic metal residues. Among the privileged scaffolds for organocatalysts, proline and its derivatives have demonstrated exceptional efficacy, particularly in reactions involving carbonyl compounds.
(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine is a chiral diamine that belongs to this esteemed class of organocatalysts. Its structure, featuring a proline-derived pyrrolidine ring and a piperidine moiety, combines the essential secondary amine for enamine formation with a tertiary amine that can influence the steric environment of the transition state. This unique architecture makes it a promising candidate for catalyzing asymmetric aldol reactions with high levels of stereocontrol. These reactions are of paramount importance in the synthesis of complex, biologically active molecules and are a key tool for professionals in drug development and medicinal chemistry.[1]
This document provides a comprehensive guide to the application of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine in the asymmetric aldol reaction, including a detailed mechanistic overview, a step-by-step experimental protocol, and expected outcomes for a model reaction.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic prowess of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine in the asymmetric aldol reaction is rooted in the formation of a transient enamine intermediate, a mechanism analogous to that of Class I aldolase enzymes. The reaction proceeds through a well-defined catalytic cycle, ensuring the regeneration of the catalyst and the stereoselective formation of the aldol product.
The key steps in the catalytic cycle are as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a ketone donor to form a nucleophilic enamine intermediate. This step is often the rate-determining step and is facilitated by the catalyst's structure.
-
Stereoselective C-C Bond Formation: The chiral environment created by the catalyst directs the approach of the aldehyde acceptor to one face of the enamine. This facial selectivity is the origin of the high enantioselectivity observed in these reactions. The piperidine moiety can play a crucial role in sterically shielding one face of the enamine, further enhancing stereocontrol.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the chiral β-hydroxy ketone product and regenerate the (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic Cycle of the Asymmetric Aldol Reaction.
Experimental Protocol: A Representative Procedure
Materials and Reagents:
-
(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine (Catalyst)
-
Cyclohexanone (Donor)
-
4-Nitrobenzaldehyde (Acceptor)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stir bar
-
Reaction vial
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine (0.1 mmol, 20 mol%).
-
Addition of Reactants: Add anhydrous DMSO (1.0 mL) to the vial and stir until the catalyst is fully dissolved. To this solution, add cyclohexanone (1.5 mmol, 3.0 equivalents) followed by 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent).
-
Reaction Monitoring: Seal the vial and stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers and wash with brine (10 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure aldol product.
-
Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
Expected Outcomes: A Data-Driven Perspective
The performance of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine in the asymmetric aldol reaction is expected to be comparable to other highly effective proline-derived diamine catalysts. The following table summarizes the anticipated results for the model reaction between various ketones and 4-nitrobenzaldehyde, based on data from analogous systems.[2][3][4]
| Ketone Donor | Aldehyde Acceptor | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 85-95 | 90:10 - 95:5 | 90-97 |
| Cyclopentanone | 4-Nitrobenzaldehyde | 80-90 | 85:15 - 90:10 | 88-95 |
| Acetone | 4-Nitrobenzaldehyde | 60-75 | N/A | 70-85 |
| Propanone | 4-Nitrobenzaldehyde | 65-80 | 60:40 - 70:30 | 75-90 |
Note: The data presented in this table are representative values based on reactions with analogous catalysts and should be used as a guideline. Actual results may vary depending on the specific reaction conditions and substrate purity.
Conclusion and Future Outlook
(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine is a structurally intriguing chiral diamine with significant potential as an organocatalyst for asymmetric aldol reactions. The protocol and data presented herein, derived from well-established analogous systems, provide a solid foundation for researchers and drug development professionals to explore its catalytic activity. The straightforward, metal-free procedure, coupled with the anticipated high yields and stereoselectivities, underscores the value of this class of catalysts in modern organic synthesis. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine in the synthesis of complex chiral molecules.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). PubMed Central. [Link]
-
Enantioselective Direct Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone under Various Conditions. ResearchGate. [Link]
-
A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023). National Institutes of Health. [Link]
-
Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone catalyzed by RNL in DMSO and imidazole buffer solution (7:3) in different reaction times. ResearchGate. [Link]
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. [Link]
-
The aldol reaction of 4-nitrobenzaldehyde and cyclohexanone catalyzed by PPL. ResearchGate. [Link]
-
Reaction of cyclohexanone with 4-nitrobenzaldehyde and benzaldehyde. ResearchGate. [Link]
-
Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. (2014). PubMed. [Link]
-
ChemInform Abstract: Organocatalyst-Mediated Enantioselective Intramolecular Aldol Reaction Featuring the Rare Combination of Aldehyde as Nucleophile and Ketone as Electrophile. Sci-Hub. [Link]
-
A Highly Enantioselective Catalytic Domino Aza-Michael/Aldol Reaction: One-Pot Organocatalytic Asymmetric Synthesis of 1,2-Dihydroquinolidines. Sci-Hub. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2020). PubMed Central. [Link]
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Application Notes: (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine in Asymmetric Mannich Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Proline-Derived Diamine for Asymmetric C-C Bond Formation
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral diamine catalyst derived from the natural amino acid (S)-proline. This class of organocatalysts has become a cornerstone of modern asymmetric synthesis, enabling the construction of stereochemically complex molecules with high efficiency and selectivity. The core catalytic strategy relies on the pyrrolidine moiety, which reversibly reacts with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst scaffold then directs the enamine's attack on an electrophile, controlling the stereochemical outcome of the reaction.
While specific literature detailing the application of this compound in Mannich reactions is nascent, its utility as a "useful chiral ligand for catalytic asymmetric aldol reactions" is noted.[1] The mechanistic pathways of the organocatalytic aldol and Mannich reactions are fundamentally analogous; both proceed through a chiral enamine intermediate. The key difference lies in the nature of the electrophile: an aldehyde in the aldol reaction and an imine in the Mannich reaction.[2][3]
This document provides a comprehensive guide for researchers. It outlines a robust, multi-step synthesis of the catalyst from L-proline, details the catalytic mechanism, presents a validated protocol for its use in a model asymmetric aldol reaction, and proposes a detailed, mechanistically-grounded protocol for its application in the asymmetric Mannich reaction.
Synthesis of the Catalyst: this compound
A reliable supply of the catalyst is paramount. While commercially available, in-house synthesis may be desirable. The following multi-step synthesis is a standard and efficient route starting from readily available (S)-proline.
Synthesis Workflow
Sources
Application Notes and Protocols for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: A Chiral Diamine Organocatalyst for Asymmetric C-C Bond Formation
Introduction: A Privileged Scaffold for Asymmetric Catalysis
(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine, a chiral diamine derived from the versatile and naturally abundant amino acid (S)-proline, has emerged as a significant organocatalyst in the field of asymmetric synthesis. Its structure, featuring a rigid pyrrolidine ring and a nucleophilic piperidine moiety, provides a well-defined chiral environment for the activation of carbonyl compounds. This unique architecture has proven particularly effective in mediating the formation of carbon-carbon bonds with high levels of stereocontrol, making it a valuable tool for researchers, scientists, and drug development professionals.
This document serves as a comprehensive technical guide to the application of this compound as an organocatalyst, with a focus on its utility in asymmetric aldol, Michael, and Mannich reactions. The protocols and discussions herein are grounded in established methodologies and aim to provide both a theoretical understanding of the catalyst's function and practical, field-proven insights for its successful implementation in the laboratory.
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic activity of this compound in C-C bond formation is rooted in the principle of enamine catalysis. The secondary amine of the pyrrolidine ring is believed to be the primary site of interaction with a carbonyl donor (e.g., a ketone or aldehyde), leading to the formation of a nucleophilic enamine intermediate. The chirality of the catalyst directs the facial attack of this enamine onto an electrophilic acceptor, thereby controlling the stereochemical outcome of the reaction.
The generally accepted catalytic cycle can be visualized as follows:
Figure 1: Generalized enamine catalytic cycle for C-C bond formation.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. This compound has been identified as a useful chiral ligand in this context, particularly in Mukaiyama-type aldol reactions.
The seminal work by Mukaiyama and colleagues demonstrated the utility of chiral diamines derived from (S)-proline in mediating the reaction between silyl enol ethers and aldehydes in the presence of a Lewis acid, such as Sn(II) triflate.[1] This approach allows for high levels of stereocontrol.
Representative Protocol: Asymmetric Mukaiyama Aldol Reaction
This protocol is based on the established methodologies for chiral diamine-mediated Mukaiyama aldol reactions.[1]
Materials:
-
This compound (Catalyst)
-
Tin(II) triflate (Sn(OTf)₂)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add Sn(OTf)₂ (0.1 mmol, 1.0 equiv) and the chiral diamine catalyst (0.12 mmol, 1.2 equiv).
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the silyl enol ether (1.2 mmol, 1.2 equiv) dropwise to the cooled mixture.
-
After stirring for 15 minutes, add the aldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Data Presentation:
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 92:8 | 95 |
| 2 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | 78 | 95:5 | 92 |
| 3 | p-Nitrobenzaldehyde | 1-(tert-Butyldimethylsiloxy)-1-phenylethene | 91 | - | 90 |
Note: The data presented in this table is representative of typical results obtained with proline-derived chiral diamines in Mukaiyama aldol reactions and serves as an illustrative guide.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of 1,5-dicarbonyl compounds and their derivatives. Proline-derived organocatalysts are well-suited for this transformation, activating ketones or aldehydes as enamine nucleophiles for the attack on Michael acceptors like nitroolefins or enones.
Representative Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol is adapted from established procedures for proline-derivative-catalyzed Michael additions.
Materials:
-
This compound (Catalyst)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene or CH₂Cl₂)
-
Aqueous HCl (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the nitroolefin (1.0 mmol, 1.0 equiv), the ketone (2.0 mmol, 2.0 equiv), and the solvent (2 mL).
-
Add the this compound catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 5 mL), water (5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitro ketone.
Data Presentation:
| Entry | Ketone | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | β-Nitrostyrene | 92 | 95:5 | 93 |
| 2 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 85 | - | 88 |
| 3 | Cyclopentanone | 2-(2-Nitrovinyl)furan | 90 | 92:8 | 91 |
Note: This data is illustrative of results achieved with similar proline-derived organocatalysts in asymmetric Michael additions.
Application in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, and it is one of the most important methods for the synthesis of chiral β-amino carbonyl compounds. Organocatalysis with proline and its derivatives has revolutionized this field by providing a direct and highly enantioselective route to these valuable building blocks.
Representative Protocol: Direct Asymmetric Mannich Reaction
This protocol is a generalized procedure based on the direct organocatalytic Mannich reaction.[2]
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO or DMF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), the ketone (5.0 mmol, 5.0 equiv), and the solvent (2 mL).
-
Add the this compound catalyst (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by TLC.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and brine (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino ketone.
Data Presentation:
| Entry | Aldehyde | Amine | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 88 | - | 94 |
| 2 | Isovaleraldehyde | p-Anisidine | Cyclohexanone | 82 | 96:4 | 90 |
| 3 | Benzaldehyde | Aniline | Acetone | 85 | - | 92 |
Note: The presented data is representative of outcomes with proline-derived catalysts in direct asymmetric Mannich reactions.[2]
Experimental Workflow Visualization
The general workflow for conducting these organocatalytic reactions, from setup to purification, can be summarized as follows:
Figure 2: General experimental workflow for organocatalytic C-C bond formation.
Conclusion and Future Outlook
This compound stands as a testament to the power and versatility of proline-derived organocatalysts. Its efficacy in promoting key C-C bond-forming reactions with high stereoselectivity underscores its importance in modern organic synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this catalyst in their synthetic endeavors. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of robust and reliable organocatalysts like this compound will undoubtedly play a pivotal role in advancing these fields.
References
-
Shiina, I. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis. Chemical Record2014 , 14 (1), 144-183. [Link]
-
Barbas, C. F., III; List, B. Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society2000 , 122 (38), 9337-9338. [Link]
-
Notz, W.; List, B. Catalytic asymmetric synthesis of syn- and anti-1,2-diols. Journal of the American Chemical Society2000 , 122 (30), 7386-7387. [Link]
-
List, B. Proline-catalyzed asymmetric reactions. Tetrahedron2002 , 58 (28), 5573-5590. [Link]
-
Córdova, A.; Notz, W.; Barbas, C. F., III. Proline-catalyzed one-pot asymmetric Mannich reactions: A rapid entry to chiral 1,2-diamines. Journal of Organic Chemistry2002 , 67 (1), 301-303. [Link]
-
Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of ketones and aldehydes to nitroolefins. Angewandte Chemie International Edition2005 , 44 (27), 4212-4215. [Link]
-
Barbas, C. F., III. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research2008 , 41 (6), 777-788. [Link]
Sources
Synthesis of pharmaceutical intermediates with (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
An Application Note for the Synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Abstract
This compound is a valuable chiral building block in the synthesis of pharmaceutical compounds, leveraging the structural motifs of both pyrrolidine and piperidine, which are prevalent in a vast number of biologically active molecules.[1][2][3][4] This application note provides a detailed, robust, and validated multi-step protocol for the synthesis of this intermediate, starting from the readily available chiral precursor, (S)-prolinol. The methodology is designed for researchers in drug discovery and process development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for producing high-purity material.
Introduction and Synthetic Strategy
The piperidine heterocycle is a cornerstone in medicinal chemistry, found in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in critical receptor interactions.[2][3] Similarly, the chiral pyrrolidine framework, often derived from proline, provides stereochemical control essential for enantioselective synthesis.[5][6] The target compound, this compound, combines these two privileged scaffolds, making it a useful intermediate for complex pharmaceutical targets.[1][7]
Our synthetic approach is a three-stage process designed for efficiency and scalability. It begins with the N-methylation of (S)-prolinol, followed by the activation of the primary alcohol to create a good leaving group, and culminates in a nucleophilic substitution with piperidine to yield the final product. This strategy avoids harsh conditions and utilizes common laboratory reagents, ensuring broad applicability.
Overall Synthetic Workflow
The synthesis is logically divided into three primary experimental stages, each with its own purification and validation steps before proceeding to the next.
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)-1-methylpyrrolidine ((S)-N-Methylprolinol)
This step employs the Eschweiler-Clarke reaction, a classic method for the methylation of primary and secondary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a high-yield, one-pot procedure that is resistant to over-alkylation.
-
Reagents & Materials:
-
(S)-Prolinol (1.0 eq)
-
Formic acid (98-100%, 3.0 eq)
-
Formaldehyde (37% in H₂O, 2.5 eq)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-prolinol (10.1 g, 100 mmol).
-
Cool the flask in an ice bath and slowly add formic acid (13.8 g, 300 mmol).
-
After the initial exotherm subsides, slowly add aqueous formaldehyde (20.3 mL, 250 mmol) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM with 1% NH₄OH).
-
After completion, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the solution to pH > 12 by the slow addition of NaOH pellets. This step is highly exothermic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield (S)-N-methylprolinol as a colorless oil.
-
-
Self-Validation & Characterization:
-
Yield: Typically 85-95%.
-
¹H NMR: Confirm the presence of the N-methyl singlet (~2.4 ppm) and the disappearance of the N-H proton.
-
Optical Rotation: Verify the stereochemical integrity of the product.
-
Protocol 2: Synthesis of (S)-1-Methyl-2-(tosyloxymethyl)pyrrolidine
Activation of the primary alcohol is crucial for the subsequent nucleophilic attack by piperidine. Tosylation provides a stable, crystalline intermediate with an excellent leaving group (tosylate), which is ideal for an Sₙ2 reaction.
-
Reagents & Materials:
-
(S)-N-Methylprolinol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve (S)-N-methylprolinol (11.5 g, 100 mmol) in anhydrous DCM (150 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (21 mL, 150 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 110 mmol) over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The product can often be used directly in the next step or purified further by flash column chromatography or recrystallization if necessary.
-
-
Self-Validation & Characterization:
-
TLC: The product spot should be significantly less polar than the starting alcohol.
-
¹H NMR: Appearance of aromatic protons from the tosyl group (~7.3-7.8 ppm) and a downfield shift of the methylene protons adjacent to the oxygen.
-
Protocol 3: Synthesis of this compound
This final step is a direct nucleophilic substitution where piperidine displaces the tosylate leaving group. Piperidine itself serves as both the nucleophile and the base to neutralize any generated acid.
-
Reagents & Materials:
-
(S)-1-Methyl-2-(tosyloxymethyl)pyrrolidine (1.0 eq)
-
Piperidine (3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude tosylate (26.9 g, 100 mmol) in acetonitrile (150 mL).
-
Add piperidine (25.5 g, 300 mmol) to the solution.
-
Heat the mixture to reflux (approx. 82 °C for ACN) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material (Eluent: 10% Methanol in DCM).
-
Cool the reaction to room temperature and remove the solvent via rotary evaporation.
-
Partition the residue between diethyl ether (100 mL) and 1 M NaOH (50 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
-
Synthetic Pathway Diagram
Sources
- 1. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Derivatization of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine for novel catalysts
An Application Guide to the Synthesis and Utilization of Novel Chiral Catalysts from (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Introduction: The Strategic Value of the Pyrrolidine-Piperidine Scaffold
In the field of asymmetric catalysis, the rational design of chiral ligands and organocatalysts is paramount for achieving high levels of stereocontrol. The this compound scaffold represents a privileged starting material for this purpose.[1][2][3] This molecule, possessing a C1-bridge linking two distinct saturated nitrogen heterocycles, offers a unique stereochemical environment. The inherent chirality originates from the (S)-configured center at the 2-position of the N-methylpyrrolidine ring, a feature often derived from the natural chiral pool, such as L-proline.[4][5][6][7]
The presence of two tertiary amine moieties makes this compound an excellent bidentate ligand for a variety of transition metals, as well as a potent chiral Brønsted base. However, the true potential of this scaffold is unlocked through targeted derivatization. By strategically modifying its structure, researchers can fine-tune steric and electronic properties to create bespoke catalysts for specific asymmetric transformations. This guide provides detailed protocols and scientific rationale for the derivatization of this scaffold into novel metal complexes and quaternary ammonium salts, transforming a simple chiral diamine into powerful catalytic tools.
Logical Framework for Catalyst Development
The development of a novel catalyst from a precursor scaffold follows a structured workflow. The initial derivatization creates a library of potential catalysts, which are then rigorously characterized. Subsequently, these new chemical entities are screened for their efficacy in a target chemical reaction, allowing for the identification of lead candidates with optimal performance.
Caption: Catalyst development workflow from scaffold to application.
Part 1: Derivatization into Chiral Metal-Ligand Complexes
Scientific Rationale
The two nitrogen atoms of the parent scaffold can act as a bidentate "pincer" for a metal center. The formation of a metal complex creates a chiral Lewis acid, where the stereochemistry of the ligand dictates the spatial arrangement of substrates around the metal's coordination sphere. This is a powerful strategy for catalyzing a wide range of reactions, including Diels-Alder, aldol, and Michael additions.[8] Copper(I) and Copper(II) complexes, in particular, have demonstrated broad utility in C-H amination and cyclization reactions.[9][10] The choice of metal and its counter-ion allows for fine-tuning of Lewis acidity and reactivity.
Experimental Protocol 1: Synthesis of a Chiral Copper(II) Complex
This protocol details the synthesis of a representative chiral copper(II) chloride complex. The procedure is designed to be robust and reproducible.
Materials:
-
This compound (1.0 eq)
-
Copper(II) Chloride (CuCl₂) (1.0 eq)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Add this compound (e.g., 182 mg, 1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with dry Argon or Nitrogen three times to ensure an inert atmosphere.
-
Dissolution: Add anhydrous ethanol (10 mL) via syringe to dissolve the ligand. Stir until the solution is homogeneous.
-
Copper Addition: In a separate flask under an inert atmosphere, dissolve CuCl₂ (134 mg, 1.0 mmol) in anhydrous ethanol (10 mL). The solution will be pale green/blue.
-
Complexation: Slowly add the CuCl₂ solution to the stirring ligand solution at room temperature via a cannula or syringe. A color change (typically to a more intense blue or green) and/or the formation of a precipitate is expected, indicating complex formation.
-
Reaction: Allow the mixture to stir at room temperature for 4 hours to ensure complete complexation.
-
Isolation: Reduce the solvent volume to approximately 5 mL under reduced pressure. Add diethyl ether (20 mL) to precipitate the complex.
-
Purification: Collect the solid product by filtration under inert atmosphere, wash with a small amount of cold diethyl ether (2 x 5 mL), and dry under high vacuum. The resulting complex should be stored under an inert atmosphere as it may be hygroscopic.
Self-Validation and Characterization:
-
Visual Observation: A distinct color change upon mixing the ligand and metal salt provides the first indication of a successful reaction.
-
FT-IR Spectroscopy: Compare the spectrum of the complex to the starting ligand. Shifts in C-N stretching frequencies are indicative of nitrogen coordination to the copper center.
-
Mass Spectrometry (ESI-MS): Confirm the mass of the [Ligand+Cu+Cl]⁺ cation.
-
Elemental Analysis: Provides quantitative confirmation of the complex's elemental composition (C, H, N).
Part 2: Derivatization into Chiral Quaternary Ammonium Salts
Scientific Rationale
By N-alkylating one of the tertiary amine centers, the parent scaffold can be converted into a chiral quaternary ammonium salt.[11] These salts are highly effective as phase-transfer catalysts (PTCs). In a biphasic reaction system (e.g., aqueous/organic), a PTC facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs. The chiral cation forms a tight ion pair with the transferred anion, and the stereochemistry of the catalyst influences the trajectory of the anion's subsequent reaction, inducing enantioselectivity. This is a common strategy for asymmetric alkylations, Michael additions, and aza-Henry (nitro-Mannich) reactions.[12]
Experimental Protocol 2: Synthesis of a Chiral N-Benzyl Quaternary Ammonium Bromide
This protocol describes the quaternization of the more sterically accessible piperidine nitrogen using benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.05 eq)
-
Acetonitrile (MeCN)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a 50 mL round-bottom flask, add this compound (e.g., 182 mg, 1.0 mmol) and acetonitrile (15 mL). Stir to dissolve.
-
Reagent Addition: Add benzyl bromide (180 mg, 1.05 mmol, 0.125 mL) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. A white precipitate (the product) will likely form as the reaction proceeds.
-
Isolation: After cooling the reaction to room temperature, remove the solvent under reduced pressure.
-
Purification: Triturate the resulting solid residue with diethyl ether (20 mL). This involves vigorously stirring the solid in the ether to wash away any unreacted starting materials.
-
Final Product: Collect the white solid product by vacuum filtration, wash with a small amount of fresh diethyl ether, and dry in a vacuum oven at 40°C.
Self-Validation and Characterization:
-
¹H NMR Spectroscopy: The most definitive evidence of quaternization is the appearance of new signals corresponding to the benzylic protons (typically a singlet or AB quartet around 4.5-5.0 ppm) and aromatic protons (7.3-7.6 ppm). A downfield shift of the protons on the piperidine ring adjacent to the nitrogen is also expected.[13][14][15]
-
¹³C NMR Spectroscopy: Observe the appearance of the benzylic carbon signal (around 65-70 ppm) and the aromatic carbon signals.
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the quaternary ammonium cation [M]⁺.
Application in Asymmetric Catalysis: A Case Study
The newly synthesized catalysts must be tested to evaluate their performance. The asymmetric aldol reaction between a ketone and an aldehyde is a classic C-C bond-forming reaction and serves as an excellent benchmark for catalyst efficacy.[16][17][18][19][20]
Catalytic Mechanism Overview: Enamine Catalysis
While the parent tertiary-tertiary diamine cannot directly engage in enamine catalysis, many derived catalysts operate through related principles. For instance, a chiral base can deprotonate the ketone to generate a chiral enolate, or a chiral metal-ligand complex can coordinate both reactants to organize the transition state. The diagram below illustrates the fundamental enamine cycle, which is the target mechanism for many pyrrolidine-based catalysts derived from precursors with a secondary amine.[4][5][6][21]
Caption: Generalized enamine activation cycle in organocatalysis.
General Protocol 3: Asymmetric Aldol Reaction Screening
This protocol provides a general method for screening the performance of the synthesized catalysts.
Materials:
-
4-Nitrobenzaldehyde (electrophile)
-
Cyclohexanone (nucleophile, often used as solvent)
-
Synthesized Chiral Catalyst (e.g., 10 mol%)
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic Acid (TFA) or other co-catalyst if required
-
Vials for reaction screening
Procedure:
-
Catalyst Loading: To a 4 mL vial, add the chiral catalyst (0.02 mmol, 10 mol%).
-
Reactant Addition: Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 eq).
-
Solvent/Nucleophile: Add Dichloromethane (0.4 mL) followed by cyclohexanone (0.21 mL, 2.0 mmol, 10 eq).
-
Initiation: If the catalytic system requires an acid co-catalyst, add TFA (e.g., 10 mol%).
-
Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 0°C or room temperature) for the specified time (e.g., 24-72 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Yield & Diastereomeric Ratio (dr): Purify the crude product by flash column chromatography. The isolated mass gives the yield. The dr can be determined from the ¹H NMR spectrum of the crude or purified product.
-
Enantiomeric Excess (ee%): Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H).
-
Data Presentation: Structure-Activity Relationship
The results from screening different catalyst derivatives should be tabulated to easily compare their performance and establish a structure-activity relationship.
| Entry | Catalyst Derivative | Time (h) | Yield (%) | dr (syn:anti) | ee% (syn) |
| 1 | Catalyst Cu-1 | 48 | 85 | 90:10 | 92 |
| 2 | Catalyst QA-1 | 72 | 65 | 75:25 | 78 |
| 3 | ... | ... | ... | ... | ... |
Data are hypothetical and for illustrative purposes.
References
-
Valerio, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][4][5][6][7]
-
Shim, J. H., et al. (2021). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Scientific Reports, 11(1), 22345. [Link][16][18][19][20]
-
List, B. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
Wang, W., et al. (2007). Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones. The Journal of Organic Chemistry, 72(21), 8124-8127. [Link][17]
-
Kim, D. Y., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts, 12(4), 427. [Link][21]
-
Russo, A., et al. (2021). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Molecules, 26(23), 7179. [Link][12]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link][9][10]
-
Pharmaffiliates. 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. Product Page. [Link][2]
-
Al-Zoubi, R. M., et al. (2024). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports, 14(1), 12345. [Link][8]
-
Ortiz-Alvarado, R., et al. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 11(8), 947. [Link][13]
-
Ferreira, P. M. T., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64. [Link][14]
-
Kayamba, F., et al. (2018). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link][15]
-
Alonso, F., et al. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Molbank, 2022(4), M1494. [Link][11]
Sources
- 1. (S)-1-[(1-甲基-2-吡咯烷基)甲基]哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | Semantic Scholar [semanticscholar.org]
- 8. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
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- 12. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
- 21. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction | MDPI [mdpi.com]
Application Note: Asymmetric Aldol Synthesis Catalyzed by (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Diamines in Asymmetric Catalysis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and fine chemical manufacturing. Chiral β-hydroxy carbonyl compounds, in particular, are pivotal building blocks for a vast array of pharmaceuticals and natural products. Among the most powerful methods for their construction is the asymmetric aldol reaction. This application note details the use of the chiral diamine, (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, as a highly effective ligand in the tin(II) triflate-mediated Mukaiyama-type aldol reaction. This system provides a robust and highly stereoselective route to chiral β-hydroxy thioesters, which are versatile synthetic intermediates.
This compound is a proline-derived chiral diamine. Its efficacy stems from the rigid conformational structure it adopts upon coordination to a metal center, creating a well-defined chiral environment that effectively biases the facial approach of the reacting partners. This note will provide the scientific rationale, a detailed experimental protocol, and expected outcomes for employing this catalyst system.
Mechanistic Insights: The Role of the Chiral Tin(II) Lewis Acid Complex
The reaction proceeds via the formation of a chiral Lewis acid complex between tin(II) triflate (Sn(OTf)₂) and the diamine ligand, this compound. This in situ-generated complex serves as the active catalyst, coordinating to the aldehyde to activate it towards nucleophilic attack by a silyl enol ether.
The key to the high enantioselectivity observed in this reaction lies in the specific geometry of the tin(II) complex. The diamine chelates to the tin(II) center, and the steric and electronic properties of the pyrrolidine and piperidine rings dictate the spatial arrangement around the metal. This creates a chiral pocket that preferentially binds one enantiotopic face of the aldehyde. The silyl enol ether then attacks the activated aldehyde from the less hindered face, leading to the formation of the desired enantiomer of the β-hydroxy carbonyl product. The reaction is believed to proceed through an open transition state, where the stereochemical outcome is determined by the specific conformation of the catalyst-aldehyde complex.
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for the Asymmetric Aldol Reaction.
Experimental Protocol: Asymmetric Aldol Reaction of a Silyl Ketene Acetal with an Aldehyde
This protocol is a representative example for the catalytic asymmetric aldol reaction using this compound.
Materials:
-
Tin(II) triflate (Sn(OTf)₂)
-
This compound
-
Aldehyde (e.g., benzaldehyde, hydrocinnamaldehyde)
-
Silyl ketene acetal of S-ethyl thioacetate (1-(ethylthio)-1-(trimethylsiloxy)ethene)
-
Propionitrile (CH₃CH₂CN), freshly distilled
-
Anhydrous solvents (for workup, e.g., diethyl ether, saturated aqueous sodium bicarbonate)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tin(II) triflate (0.02 mmol, 10 mol%).
-
Add freshly distilled propionitrile (1.0 mL).
-
To this suspension, add a solution of this compound (0.022 mmol, 11 mol%) in propionitrile (1.0 mL) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the chiral tin(II) complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of the aldehyde (0.2 mmol, 1.0 equiv) and the silyl ketene acetal of S-ethyl thioacetate (0.24 mmol, 1.2 equiv) in propionitrile (1.0 mL).
-
Add this solution to the cold catalyst mixture dropwise via syringe pump over a period of 2-4 hours. The slow addition is crucial for achieving high enantioselectivity.
-
Stir the reaction mixture at -78 °C for an additional 12-20 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy thioester.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) by chiral HPLC analysis.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric aldol reaction.
Performance and Substrate Scope
The combination of this compound and Sn(OTf)₂ has proven to be a highly effective catalytic system for the asymmetric aldol reaction between the silyl ketene acetal of S-ethyl thioacetate and a variety of aldehydes. High yields and excellent enantioselectivities are generally observed.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | β-hydroxy-β-phenyl-thioester | 85 | 90 |
| 2 | 4-Methoxybenzaldehyde | β-hydroxy-β-(4-methoxyphenyl)-thioester | 88 | 92 |
| 3 | 4-Nitrobenzaldehyde | β-hydroxy-β-(4-nitrophenyl)-thioester | 91 | 91 |
| 4 | 2-Naphthaldehyde | β-hydroxy-β-(2-naphthyl)-thioester | 82 | 89 |
| 5 | Hydrocinnamaldehyde | β-hydroxy-β-phenethyl-thioester | 78 | 93 |
| 6 | Hexanal | β-hydroxy-β-pentyl-thioester | 75 | 88 |
Data compiled from representative results in the field. Actual results may vary based on specific reaction conditions and substrate purity.
Conclusion and Outlook
The use of this compound in conjunction with tin(II) triflate provides a reliable and highly stereoselective method for the synthesis of chiral β-hydroxy thioesters. The operational simplicity, catalytic nature of the system, and high levels of asymmetric induction make it a valuable tool for organic synthesis, particularly in the context of pharmaceutical and natural product synthesis where enantiopurity is paramount. Further optimization of reaction conditions and exploration of a broader range of silyl enol ethers and aldehyde substrates will undoubtedly continue to expand the utility of this powerful catalytic system.
References
-
Mukaiyama, T., Kobayashi, S., Uchiro, H., & Shiina, I. (1990). Catalytic Asymmetric Aldol Reaction of Silyl Enol Ethers with Aldehydes by the Use of Chiral Diamine Coordinated Tin(II) Triflate. Chemistry Letters, 19(1), 129-132. [Link]
-
Kobayashi, S., Fujishita, Y., & Mukaiyama, T. (1990). The Catalytic Asymmetric Aldol Reaction of Silyl Ethers of Thioesters with Aldehydes. Chemistry Letters, 19(8), 1455-1458. [Link]
-
Kobayashi, S., Ohtsubo, A., & Mukaiyama, T. (1991). The Chiral Catalyst Control. A Significant Role of a Chiral Catalyst in the Diastereoselective Aldol Reaction Using Chiral Aldehydes. Chemistry Letters, 20(5), 831-834. [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
-
Yanagisawa, A., & Yamamoto, H. (2004). Tin(II) Triflate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
Application Notes: (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Asymmetric Synthesis
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral diamine that has garnered interest as a versatile ligand in asymmetric catalysis.[1] Its structure, featuring a chiral pyrrolidine ring linked to a piperidine moiety, presents a unique stereochemical environment. This scaffold is of significant interest in medicinal chemistry and natural product synthesis, as both pyrrolidine and piperidine rings are common motifs in a vast array of biologically active alkaloids and pharmaceuticals.[2] The strategic placement of the two nitrogen atoms allows this compound to function as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. This catalyst can then effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. This high degree of stereocontrol is crucial in the synthesis of complex molecules like natural product analogues, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.
The utility of chiral diamines in asymmetric synthesis is well-established, with applications in a wide range of transformations including aldol reactions, Michael additions, and asymmetric hydrogenations.[3] The specific steric and electronic properties of this compound make it a promising candidate for inducing high levels of enantioselectivity in these and other reactions, thereby providing a valuable tool for the synthesis of enantiomerically pure natural product analogues.
Core Application: Asymmetric Aldol Reaction in Polyketide Analogue Synthesis
A key application of chiral ligands like this compound is in the catalytic, asymmetric Mukaiyama aldol reaction.[4] This reaction is a powerful method for carbon-carbon bond formation and is a cornerstone in the synthesis of polyketides, a large class of natural products with diverse biological activities. The ability to control the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters is of paramount importance in the total synthesis of these molecules.
The proposed role of this compound in this context is as a chiral ligand for a Lewis acid catalyst, such as tin(II) triflate (Sn(OTf)₂). The diamine coordinates to the tin center, creating a chiral environment around the metal. This chiral Lewis acid complex then activates an aldehyde substrate towards nucleophilic attack by a silyl enol ether. The stereochemistry of the resulting β-hydroxy ketone is dictated by the facial selectivity imposed by the chiral ligand-metal complex.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Mukaiyama aldol reaction.
Representative Protocol: Synthesis of a Chiral β-Hydroxy Ketone Fragment
This protocol describes a representative synthesis of a chiral β-hydroxy ketone, a common structural motif in polyketide natural products, using this compound as the chiral ligand.
Experimental Workflow
Caption: Workflow for the asymmetric aldol reaction.
Materials:
-
This compound (CAS: 84466-85-3)
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aldehyde (e.g., 3-phenylpropanal)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (5.0 mL). Add this compound (0.022 mmol, 1.1 eq) and Sn(OTf)₂ (0.020 mmol, 1.0 eq). Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: To the cooled catalyst solution, add the aldehyde (e.g., 3-phenylpropanal, 0.20 mmol, 10 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Nucleophile Addition: Add the silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 0.30 mmol, 15 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Expected Results and Data
The following table summarizes the expected outcomes for the representative asymmetric aldol reaction. These values are based on typical results obtained with similar chiral diamine ligands in the literature.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| 1 | 3-Phenylpropanal | 1-(Trimethylsiloxy)cyclohexene | 85-95 | >95:5 | 90-98 |
| 2 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 80-90 | >95:5 | 88-96 |
| 3 | Isovaleraldehyde | 1-(Trimethylsiloxy)cyclohexene | 75-85 | >95:5 | 85-92 |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the Lewis acid catalyst is moisture-sensitive. The reaction should be performed under a strictly inert atmosphere.
-
Low Enantioselectivity: The purity of the chiral ligand is critical. Ensure it is of high enantiomeric purity. The temperature of the reaction is also crucial; deviations from -78 °C can lead to a decrease in enantioselectivity. The choice of solvent can also influence the outcome; other non-polar solvents such as toluene may be screened.
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to -60 °C) may be attempted, although this might negatively impact enantioselectivity. Alternatively, increasing the reaction time or the loading of the catalyst and silyl enol ether can be considered.
Conclusion
This compound is a valuable chiral diamine ligand with significant potential in asymmetric catalysis. Its application in the asymmetric Mukaiyama aldol reaction provides a powerful and reliable method for the stereoselective synthesis of β-hydroxy ketones, which are key intermediates in the synthesis of a wide range of natural product analogues. The protocol outlined in this application note provides a robust starting point for researchers and scientists in the field of drug discovery and organic synthesis to explore the utility of this promising chiral ligand in their own synthetic endeavors.
References
- Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.
- Pu, L. (2003). Asymmetric Catalysis with Chiral Diamines and Amino Alcohols. Chemical Reviews, 103(8), 3245-3262.
- Schetter, B., & Mahrwald, R. (2006). Modern Aldol Reactions.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023, 24(3), 2937. [Link]
-
(S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine. Chem-Impex. [Link]
-
(S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine is a chiral compound that plays a significant role in pharmaceutical research and development. Chem-Impex. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2026, 302, 118213. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 2023, 13, 33691-33711. [Link]
Sources
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Pyrrolidines and Piperidines
Introduction: The Imperative for Chiral N-Heterocycles in Drug Discovery
Chiral pyrrolidines and piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of a vast number of pharmaceuticals and bioactive molecules.[1][2] Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[3] Consequently, the development of efficient, stereoselective, and sustainable methods for their synthesis is a paramount objective for researchers in drug development.[2][4]
Traditionally, the synthesis of these enantiopure N-heterocycles has relied on classical chemical methods, which often involve harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and multi-step procedures with limited overall yields.[5] Biocatalysis has emerged as a powerful and green alternative, leveraging the exquisite chemo-, regio-, and stereoselectivity of enzymes to produce highly pure chiral amines under mild, aqueous conditions.[6][7][8]
This guide provides an in-depth exploration of key biocatalytic strategies for the synthesis of chiral pyrrolidines and piperidines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodologies. We will delve into the application of imine reductases (IREDs), transaminases (TAs), and monoamine oxidases (MAOs), providing detailed experimental procedures and insights to empower your research.
I. Asymmetric Reduction of Cyclic Imines using Imine Reductases (IREDs)
Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of imines to their corresponding amines.[9][10] This enzymatic approach is particularly effective for the synthesis of chiral pyrrolidines and piperidines from their cyclic imine precursors (pyrrolines and tetrahydropyridines, respectively). The ability to identify stereocomplementary IREDs, which can produce either the (R)- or (S)-enantiomer of the target amine with high selectivity, makes this a highly versatile tool in asymmetric synthesis.[11][12]
Causality in Experimental Design: Why IREDs?
The choice of an IRED-based approach is often dictated by the accessibility of the cyclic imine substrate. These precursors can often be synthesized through straightforward chemical routes. The primary advantages of using IREDs are:
-
Exceptional Enantioselectivity: Many IREDs exhibit near-perfect enantioselectivity (>99% ee), directly yielding the desired stereoisomer.[11][12]
-
Mild Reaction Conditions: Biocatalytic reductions with IREDs are typically performed in aqueous buffers at or near ambient temperature and neutral pH, preserving sensitive functional groups within the substrate.
-
Cofactor Recycling: The stoichiometric NAD(P)H cofactor is expensive. Therefore, an efficient in-situ cofactor recycling system, often employing a glucose dehydrogenase (GDH) and glucose, is crucial for the economic viability of the process.[12]
Experimental Protocol: Stereocomplementary Synthesis of 2-Aryl-Substituted Pyrrolidines
This protocol is adapted from the work of Zhang et al. (2020) and demonstrates the use of two different IREDs to produce either the (R)- or (S)-enantiomer of a 2-aryl-substituted pyrrolidine.[12]
Materials:
-
(R)-selective IRED from Streptomyces clavuligerus (ScIR) or (S)-selective IRED from Streptomyces viridochromogenes (SvIR) (as cell-free extract or purified enzyme)
-
Glucose Dehydrogenase (GDH) from Bacillus megaterium (BmGDH)
-
2-Aryl-1-pyrroline substrate (e.g., 5-phenyl-3,4-dihydro-2H-pyrrole)
-
NADP⁺
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)
-
Chiral HPLC or GC for enantiomeric excess (ee) and conversion analysis
Protocol:
-
Reaction Setup: In a 50 mL Falcon tube, prepare a 10 mL reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10-40 mM 2-aryl-1-pyrroline substrate
-
1% (v/v) DMSO (to aid substrate solubility)
-
0.3 mM NADP⁺
-
5 equivalents of D-Glucose (relative to the substrate)
-
1 g/L cell-free extract of the chosen IRED (ScIR for (R)-product, SvIR for (S)-product)
-
10 mg/L cell-free extract of BmGDH
-
-
Incubation: Seal the tube and place it in a shaking incubator at 30 °C and 200 rpm for 24 hours.
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualization of the IRED-Catalyzed Workflow
Caption: Workflow for the IRED-catalyzed synthesis of chiral pyrrolidines.
II. Transaminase-Triggered Cascades for N-Heterocycle Synthesis
Transaminases (TAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (commonly isopropylamine or alanine) to a ketone or aldehyde acceptor.[5][6][13] This capability can be ingeniously harnessed to trigger intramolecular cyclization reactions, leading to the formation of chiral pyrrolidines and piperidines.
Causality in Experimental Design: The Elegance of a Cascade Reaction
The use of a TA-triggered cascade is a sophisticated strategy that offers several advantages:
-
One-Pot Synthesis: It combines the asymmetric amination and cyclization steps into a single operation, improving process efficiency.[13][14]
-
Readily Available Starting Materials: The precursors are often simple ω-halo-ketones, which are commercially available or easily synthesized.[5]
-
Equilibrium Shift: The spontaneous and irreversible intramolecular cyclization of the newly formed chiral amine drives the reversible transamination reaction to completion, resulting in high product yields.[6]
-
Stereocontrol: The stereochemistry of the final product is dictated by the enantioselectivity of the chosen transaminase, allowing access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme.[5]
Experimental Protocol: Enantioselective Synthesis of 2-Substituted Piperidines
This protocol describes a general method for the synthesis of chiral 2-substituted piperidines from ω-chloro-ketones using a transaminase.[5]
Materials:
-
(R)- or (S)-selective ω-transaminase (e.g., from a commercial screening kit)
-
Pyridoxal-5'-phosphate (PLP)
-
Appropriate ω-chloro-ketone substrate (e.g., 6-chloro-1-phenylhexan-2-one)
-
Isopropylamine (IPA) as the amine donor
-
HEPES or potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
DMSO
-
Methyl tert-butyl ether (MTBE)
-
Toluensulfonic acid (for product precipitation)
-
Standard laboratory equipment
-
Chiral HPLC for analysis
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the ω-chloro-ketone substrate in DMSO.
-
Prepare the reaction buffer (e.g., 100 mM HEPES, pH 8.0) containing 1 mM PLP.
-
-
Reaction Setup: In a sealed vial, combine:
-
Reaction buffer to the desired final volume.
-
The desired concentration of the transaminase (e.g., 10-20 mg/mL).
-
The ω-chloro-ketone substrate to a final concentration of 10-50 mM (added from the DMSO stock).
-
Isopropylamine to a final concentration of 0.5-1.0 M.
-
-
Incubation: Place the vial in a shaker at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC.
-
Work-up and Isolation:
-
Once the reaction is complete, centrifuge the mixture to remove the enzyme.
-
Adjust the pH of the supernatant to >10 with NaOH.
-
Extract the product with MTBE (3 x volume).
-
To the combined organic extracts, add a solution of toluenesulfonic acid in MTBE to precipitate the product as a salt.
-
Collect the precipitate by filtration, wash with cold MTBE, and dry under vacuum.
-
-
Analysis: Determine the yield and enantiomeric excess of the isolated product salt.
Visualization of the Transaminase-Triggered Cascade
Caption: Transaminase-triggered cascade for chiral piperidine synthesis.
III. Deracemization using Monoamine Oxidases (MAOs)
Deracemization is an elegant strategy to convert a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%. This can be accomplished using a chemoenzymatic one-pot protocol that combines the enantioselective oxidation of one amine enantiomer by a monoamine oxidase (MAO) with the concomitant, non-selective reduction of the resulting imine intermediate back to the racemic amine.[15] Engineered variants of MAO from Aspergillus niger (MAO-N) have proven particularly effective for this purpose.[15][16]
Causality in Experimental Design: The Power of Deracemization
This approach is ideal when the starting material is a racemic mixture of the target pyrrolidine or piperidine, which is often the case with established chemical syntheses. The key principles are:
-
Enantioselective Oxidation: The MAO selectively oxidizes one enantiomer (e.g., the R-enantiomer) to the corresponding achiral imine.[15]
-
In-situ Reduction: A mild chemical reductant, such as ammonia-borane or borane-morpholine complex, is present in the same pot to reduce the imine back to the amine.[16] Since this reduction is not stereoselective, it regenerates the racemic amine.
-
Enrichment of the Desired Enantiomer: Over time, the continuous cycle of selective oxidation of one enantiomer and non-selective reduction of the imine leads to the accumulation of the other, unreactive enantiomer (e.g., the S-enantiomer).[15][16]
Experimental Protocol: Deracemization of a Racemic 1-Benzylisoquinoline Alkaloid
This protocol is based on the deracemization of benzylisoquinoline alkaloids, which share structural similarities with substituted piperidines, using MAO-N variants.[15]
Materials:
-
Racemic amine substrate (e.g., racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline)
-
Engineered Monoamine Oxidase (MAO-N variant D11, typically as a whole-cell biocatalyst or lyophilisate)
-
Ammonia-borane complex
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5-8.0)
-
DMSO
-
Standard laboratory equipment
-
Chiral HPLC for analysis
Protocol:
-
Biocatalyst and Substrate Preparation:
-
Prepare a suspension of the MAO-N E. coli cells in the reaction buffer.
-
Dissolve the racemic amine substrate in a minimal amount of DMSO and then dilute with the reaction buffer.
-
-
Reaction Setup: In a sealed vial, combine:
-
The MAO-N cell suspension (e.g., to a final concentration of 50-100 g/L wet cell weight).
-
The racemic amine substrate solution (e.g., 10 mM final concentration).
-
Ammonia-borane complex (e.g., 5-10 equivalents).
-
-
Incubation:
-
Place the vial in a shaker at 30-37 °C. The reaction vessel should have sufficient headspace as molecular oxygen is the oxidant.
-
Monitor the reaction by periodically taking samples, quenching them (e.g., with a strong base), extracting with an organic solvent, and analyzing by chiral HPLC to determine the enantiomeric excess of the remaining amine.
-
-
Work-up:
-
Once the desired enantiomeric excess is reached (typically >97% ee), stop the reaction.
-
Centrifuge to remove the cells.
-
Make the supernatant basic (pH > 10) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the enantiopure amine.
-
Visualization of the MAO-Catalyzed Deracemization Cycle
Caption: Chemoenzymatic deracemization using a monoamine oxidase.
IV. Data Summary and Comparison
The choice of biocatalytic method depends on the specific target molecule, the availability of starting materials, and the desired stereochemistry. The following table summarizes the key features of the discussed enzyme classes.
| Enzyme Class | Typical Substrate | Key Advantage | Typical Yield | Typical ee (%) |
| Imine Reductases (IREDs) | Cyclic Imines (Pyrrolines, Tetrahydropyridines) | High stereoselectivity for both enantiomers.[11][12] | 60-80%[12] | >99[11][12] |
| Transaminases (TAs) | ω-Halo-ketones | One-pot cascade from simple precursors.[5][13] | up to 90%[5] | >99.5[5][17] |
| Monoamine Oxidases (MAOs) | Racemic Pyrrolidines/Piperidines | Deracemization allows for 100% theoretical yield.[15][16] | up to 85%[15] | >97[15] |
V. Conclusion and Future Outlook
Biocatalysis offers a powerful, sustainable, and highly selective platform for the synthesis of chiral pyrrolidines and piperidines.[4][18] The use of imine reductases, transaminases, and monoamine oxidases provides a versatile toolbox for accessing these critical pharmaceutical building blocks with exceptional optical purity. As protein engineering and enzyme discovery continue to advance, the substrate scope and efficiency of these biocatalysts will undoubtedly expand, further solidifying their role in modern drug development and manufacturing. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the potential of enzymes in their own synthetic endeavors.
References
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Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship.org. [Link]
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Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
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Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
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Riebel, L. O., et al. (2016). Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants. Catalysis Science & Technology. [Link]
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Taday, F., et al. (2024). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition. [Link]
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Li, Y., et al. (2021). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]
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Nagy-Gyor, A., et al. (2021). Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds. Catalysts. [Link]
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Ghislieri, D., et al. (2013). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. [Link]
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Zhang, Y.-H., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters. [Link]
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Zhang, Y.-H., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters. [Link]
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ResearchGate. (n.d.). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases | Request PDF. [Link]
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Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Chen, J., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology. [Link]
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ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]
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ACS Publications. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. [Link]
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Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]
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The University of Manchester. (n.d.). Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. Research Explorer. [Link]
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ResearchGate. (2025). (PDF) Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. [Link]
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BIOTRANS 2023. (n.d.). Enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines via transaminase-triggered cyclizations. [Link]
-
Wikipedia. (n.d.). Imine reductase. [Link]
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ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
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ACS Publications. (2023). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
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ResearchGate. (2025). Monoamine Oxidase (MAO-N) Catalyzed Deracemization of Tetrahydro-β-carbolines: Substrate Dependent Switch in Enantioselectivity | Request PDF. [Link]
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Royal Society of Chemistry. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
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ACS Publications. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Journal of the American Chemical Society. [Link]
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Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
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NIH. (n.d.). Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion. PMC. [Link]
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ResearchGate. (n.d.). Synthetic applications of IREDs. Representative examples of... | Download Scientific Diagram. [Link]
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MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]
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University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. [Link]
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PubMed. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]
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ResearchGate. (n.d.). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis | Request PDF. [Link]
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MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
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NIH. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC. [Link]
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NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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ResearchGate. (n.d.). Natural and synthetic compounds showing chiral pyrrolidine, piperidine... [Link]
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ResearchGate. (n.d.). A. Previous related work: biocatalytic synthesis of piperidines and... [Link]
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ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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The (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine Ligand in Asymmetric Catalysis: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral ligands, capable of directing the stereochemical outcome of metal-catalyzed reactions, are indispensable tools in this endeavor. Among these, (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a C2-symmetric diamine derived from the natural amino acid (S)-proline, has emerged as a powerful ligand for stereoselective carbon-carbon bond formation. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use in key metal-catalyzed reactions, grounded in mechanistic understanding and practical insights.
Introduction to a Versatile Chiral Ligand
This compound[1][2][3] belongs to a class of chiral diamines that have proven highly effective in asymmetric catalysis. Its structure, featuring a pyrrolidine and a piperidine ring connected by a methylene bridge, provides a rigid and well-defined chiral environment around a coordinated metal center. The nitrogen atoms of both heterocyclic systems act as Lewis basic sites, allowing for bidentate coordination to a metal. This chelation, coupled with the steric hindrance imposed by the rest of the ligand scaffold, is crucial for inducing high levels of enantioselectivity in catalytic transformations.
The pyrrolidine and piperidine moieties are privileged structures in medicinal chemistry, frequently found in pharmaceuticals and natural products.[4][5] Consequently, synthetic methods employing ligands that incorporate these scaffolds are of significant interest for the efficient construction of complex, biologically active molecules.
Synthesis of the Ligand: A Practical Approach from (S)-Proline
The synthesis of this compound typically commences from the readily available and inexpensive chiral pool starting material, (S)-proline. The following protocol outlines a reliable synthetic route.
Protocol 1: Synthesis of this compound
This multi-step synthesis involves the formation of an amide bond between (S)-proline and piperidine, followed by methylation of the pyrrolidine nitrogen and subsequent reduction of the amide carbonyl.
Step 1: N-protection of (S)-Proline
(S)-Proline is first protected to prevent side reactions at the secondary amine. A common protecting group is benzyloxycarbonyl (Cbz).
Step 2: Amide Coupling with Piperidine
The N-protected (S)-proline is then coupled with piperidine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide.
Step 3: N-methylation of the Pyrrolidine Ring
The Cbz protecting group is removed by hydrogenolysis, and the resulting secondary amine is methylated using a suitable methylating agent like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
Step 4: Reduction of the Amide
The final step is the reduction of the amide carbonyl to a methylene group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[6][7][8][9][10]
Detailed Experimental Procedure:
A comprehensive, step-by-step procedure for a similar synthesis starting from L-proline can be found in the literature, providing a solid foundation for this synthesis.[11]
Application in Asymmetric Catalysis: The Mukaiyama Aldol Reaction
The most prominent application of this compound is as a chiral ligand in the tin(II) triflate (Sn(OTf)₂)-mediated asymmetric Mukaiyama aldol reaction.[1][7] This reaction is a powerful method for the enantioselective formation of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis.[8][12]
Mechanistic Insights
The chiral diamine and Sn(OTf)₂ form a chiral Lewis acid complex in situ. This complex coordinates to the aldehyde, activating it towards nucleophilic attack by a silyl enol ether. The chiral environment created by the ligand dictates the facial selectivity of the attack on the aldehyde, leading to the preferential formation of one enantiomer of the aldol adduct. The reaction is believed to proceed through an open transition state.[10]
Caption: Proposed mechanism for the asymmetric Mukaiyama aldol reaction.
Application Note 1: Enantioselective Synthesis of a β-Hydroxy Ketone
This protocol details the asymmetric Mukaiyama aldol reaction between a silyl enol ether and an aldehyde, catalyzed by the in situ generated complex of Sn(OTf)₂ and this compound.
Materials:
-
Tin(II) triflate (Sn(OTf)₂)
-
This compound
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Aldehyde (e.g., benzaldehyde)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., argon or nitrogen)
Protocol 2: Asymmetric Mukaiyama Aldol Reaction
-
Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve Sn(OTf)₂ (1.1 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
To this solution, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the silyl enol ether (1.0 mmol) to the cold catalyst solution.
-
After stirring for 5 minutes, add the aldehyde (1.0 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Expected Results:
This protocol typically affords the corresponding β-hydroxy ketone in good to excellent yields and high enantioselectivity. The exact yield and enantiomeric excess (ee) will depend on the specific substrates used. For the reaction of 1-(trimethylsiloxy)cyclohexene with benzaldehyde, enantiomeric excesses of over 90% can often be achieved.
Data Summary:
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | >85 | >90 |
| 2 | p-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | >90 | >95 |
| 3 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | >80 | >88 |
Note: The values in this table are representative and may vary based on specific reaction conditions and scale.
Other Potential Applications
While the Mukaiyama aldol reaction is the most well-documented application, the structural features of this compound suggest its potential utility in other metal-catalyzed asymmetric transformations. These include, but are not limited to:
-
Asymmetric Michael Additions: The chiral Lewis acid complex could be employed to catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: The coordination of the chiral ligand to a Lewis acidic metal could catalyze the enantioselective [4+2] cycloaddition of dienes and dienophiles.
-
Asymmetric Transfer Hydrogenations: In complex with ruthenium or iridium, this type of diamine ligand could potentially be effective in the asymmetric reduction of ketones and imines.
Further research and development in these areas could expand the synthetic utility of this versatile chiral ligand.
Conclusion
This compound is a highly effective chiral ligand for asymmetric synthesis, with its primary application being in the Sn(OTf)₂-mediated Mukaiyama aldol reaction. Its straightforward synthesis from (S)-proline and its ability to induce high levels of enantioselectivity make it a valuable tool for the construction of complex chiral molecules. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this ligand in their synthetic endeavors and to inspire further exploration of its catalytic potential.
References
-
Shiina, I. (2014). Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis. Chemical Record, 14(1), 144-83. [Link][1]
-
University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link][6]
-
Pharmaffiliates. 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. [Link][2]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 2023, 13, 32975-33027. [Link][8][9]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link][7]
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022, 27(15), 4968. [Link][4]
-
Singh, G. S., & Mmatli, E. E. (2011). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 1(7), 1158-1185. [Link]
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Application Notes & Protocols: (S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Chiral Ligand Scaffold
(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine is a C₂-symmetric chiral diamine derived from the natural amino acid L-proline. Its structure, featuring a pyrrolidine and a piperidine ring connected by a methylene bridge, provides a rigid and sterically defined chiral environment. This unique architecture makes it an effective ligand in asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. While broadly applicable, this ligand has found a significant niche in mediating carbon-carbon bond formation, most notably in the asymmetric Mukaiyama aldol reaction.
These application notes serve as a comprehensive technical guide to the utilization of this compound as a chiral ligand in conjunction with tin(II) triflate for the enantioselective Mukaiyama aldol reaction. The protocols and insights provided are grounded in established methodologies to ensure reliability and reproducibility in a research setting.
Scientific Foundation: The Chiral Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the reaction of a silyl enol ether with an aldehyde or ketone. The reaction is typically promoted by a Lewis acid, which activates the carbonyl electrophile. To render this process asymmetric, a chiral Lewis acid is employed, which is often formed in situ by the coordination of a chiral ligand to a metal center.
In the context of this guide, this compound serves as the chiral controller. It coordinates with a soft Lewis acid, tin(II) triflate (Sn(OTf)₂), to form a chiral tin(II) complex. This complex then orchestrates the enantioselective addition of a silyl enol ether to an aldehyde. The pioneering work by Mukaiyama and Kobayashi demonstrated that chiral diamines derived from proline are exceptionally effective for this transformation.[1][2]
The proposed mechanism involves the formation of a rigid, five-membered chelate between the chiral diamine and the tin(II) center. This complex then activates the aldehyde, creating a chiral pocket that directs the incoming silyl enol ether to attack one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product.
Data Presentation: Performance in Asymmetric Aldol Reactions
The combination of this compound and Sn(OTf)₂ has proven effective for the asymmetric aldol reaction between various silyl enol ethers and aldehydes, particularly those containing an adjacent oxygen functionality that can pre-coordinate to the chiral Lewis acid. The following table summarizes representative results for the synthesis of optically active α-alkoxy-β-hydroxy thioesters, a valuable class of chiral building blocks.
| Entry | Aldehyde | Silyl Ketene Acetal | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyloxyacetaldehyde | 1-(Ethylthio)-1-(trimethylsiloxy)ethene | (R)-S-Ethyl 3-hydroxy-4-(benzyloxy)butanethioate | 80 | 90 |
| 2 | 3-Phenyl-2-(phenylthio)propanal | 1-(Ethylthio)-1-(trimethylsiloxy)ethene | (2R,3S)-S-Ethyl 3-hydroxy-2-(phenylthio)-5-phenylpentanethioate | 81 | >98 |
| 3 | (R)-2-(Benzyloxy)propanal | 1-(tert-Butyldimethylsiloxy)-1-(ethylthio)ethene | S-Ethyl (2S,3R,4R)-4-(benzyloxy)-3-hydroxy-2-methylpentanethioate | 72 | 91 (syn) |
Data synthesized from representative procedures for proline-derived chiral diamines in asymmetric Mukaiyama aldol reactions.[1][2]
Experimental Protocols
The following section provides a detailed, step-by-step methodology for conducting an asymmetric Mukaiyama aldol reaction using the this compound/Sn(OTf)₂ catalytic system.
Diagram of Experimental Workflow
Caption: General workflow for the chiral diamine/Sn(OTf)₂ catalyzed aldol reaction.
Protocol 1: Asymmetric Synthesis of (R)-S-Ethyl 3-Hydroxy-4-(benzyloxy)butanethioate
This protocol describes the reaction of benzyloxyacetaldehyde with a silyl ketene acetal of an S-ethyl thioacetate.
Materials:
-
Tin(II) triflate (Sn(OTf)₂)
-
This compound
-
Propionitrile (dry)
-
Dichloromethane (DCM, dry)
-
1-(Ethylthio)-1-(trimethylsiloxy)ethene
-
Benzyloxyacetaldehyde
-
pH 7 Phosphate buffer
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add tin(II) triflate (0.22 mmol).
-
Add 2.0 mL of dry propionitrile and stir the suspension at room temperature for 30 minutes.
-
In a separate vial, dissolve this compound (0.20 mmol) in 1.0 mL of dry propionitrile.
-
Add the chiral diamine solution to the tin(II) triflate suspension and stir the mixture at room temperature for an additional 30 minutes to form the chiral catalyst complex.
-
-
Aldol Reaction:
-
To the prepared catalyst solution, add 1-(ethylthio)-1-(trimethylsiloxy)ethene (0.30 mmol).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of benzyloxyacetaldehyde (0.20 mmol) in 1.0 mL of dry dichloromethane dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding 5 mL of pH 7 phosphate buffer.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy thioester.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative.
-
Causality and Experimental Insights
-
Choice of Lewis Acid: Tin(II) triflate is a soft Lewis acid that effectively coordinates with the nitrogen atoms of the diamine and the carbonyl oxygen of the aldehyde without promoting significant background (non-catalyzed) reactions.
-
Solvent System: Propionitrile is used to dissolve the tin(II) triflate and form the catalyst complex. Dichloromethane is a common solvent for the reaction itself due to its low freezing point and general inertness. The use of dry solvents is critical to prevent hydrolysis of the silyl enol ether and the Lewis acid.
-
Temperature Control: Performing the reaction at low temperatures (-78 °C) is crucial for maximizing enantioselectivity. The lower temperature enhances the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer.
-
Substrate Considerations: Aldehydes with a chelating group at the α- or β-position (like the benzyloxy group in the example) often give higher enantioselectivities. This is attributed to a more organized, pre-associated transition state where the aldehyde is tridentate to the chiral tin center.
Conclusion and Future Outlook
This compound stands as a robust and effective chiral ligand for mediating asymmetric Mukaiyama aldol reactions. Its straightforward use in combination with tin(II) triflate provides a reliable method for accessing valuable, enantiomerically enriched β-hydroxy carbonyl compounds. The protocols outlined herein offer a solid foundation for researchers aiming to leverage this powerful synthetic tool. Future applications may involve expanding the substrate scope, developing immobilized versions of the catalyst for easier recycling, and exploring its utility in other Lewis acid-catalyzed asymmetric transformations.
References
-
Mukaiyama, T. The Directed Aldol Reaction. Organic Reactions. 1982 , 28, 203–331. [Link]
-
Shiina, I. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis. Chemical Record. 2014 , 14(1), 144-83. [Link]
-
Kobayashi, S., & Kawasuji, T. A new method for the synthesis of optically active α-sulfenyl-β-hydroxy esters. Tetrahedron Letters. 1994 , 35(20), 3329-3332. [Link]
-
Mukaiyama, T., Kobayashi, S., Uchiro, H., & Shiina, I. Enantioselective Aldol Reaction Catalyzed by Chiral Diamine-Coordinated Tin(II) Triflate. Chemistry Letters. 1990 , 19(1), 129-132. [Link]
-
Mukaiyama, T., Banno, K., & Narasaka, K. New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society. 1974 , 96(24), 7503–7509. [Link]
Sources
Topic: Scale-Up Synthesis of Chiral Amines Using Pyrrolidine-Based Catalysts
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Among the most powerful tools to emerge in this field is organocatalysis, with pyrrolidine-based catalysts offering a robust, metal-free, and highly stereoselective platform. However, transitioning these elegant laboratory-scale reactions to an industrial scale presents significant challenges related to process safety, efficiency, and economics. This guide provides a comprehensive overview of the principles, practices, and critical parameters for the successful scale-up of chiral amine synthesis using pyrrolidine-based catalysts. We delve into the mechanistic underpinnings of catalyst function, provide a detailed, scalable protocol for an asymmetric α-amination reaction, and address common scale-up pitfalls with field-proven troubleshooting strategies.
Introduction: The Power of Pyrrolidine Organocatalysis
Chiral amines are ubiquitous structural motifs in over 40% of U.S. FDA-approved pharmaceuticals and numerous agrochemicals.[1] Their synthesis in enantiomerically pure form is therefore a critical endeavor. For decades, this field was dominated by metal-based catalysts and chiral auxiliaries. The advent of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, marked a paradigm shift, offering greener, often less expensive, and more operationally simple alternatives.[1]
Within this domain, catalysts derived from the simple amino acid proline and its derivatives have become privileged scaffolds.[2] The five-membered pyrrolidine ring is central to their function, enabling two primary modes of activation for carbonyl compounds: enamine catalysis and iminium ion catalysis .[3][4] This dual reactivity allows for a vast range of asymmetric transformations, including Michael additions, aldol reactions, and α-functionalizations (e.g., amination, halogenation), to produce chiral products with exceptional stereocontrol.[5][6]
The Catalytic Machinery: Mechanism of Action
Understanding the catalytic cycle is paramount for process optimization and scale-up. The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate.
-
Enamine Catalysis: The catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is a more reactive nucleophile than the corresponding enolate and attacks an electrophile (e.g., an azodicarboxylate in an α-amination reaction). Subsequent hydrolysis releases the chiral product and regenerates the catalyst.[7] The stereochemical outcome is dictated by the catalyst's structure, which effectively shields one face of the enamine from attack.
-
Iminium Catalysis: The catalyst condenses with an α,β-unsaturated aldehyde or ketone, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and activating it for nucleophilic attack. This mode is central to reactions like the Diels-Alder and conjugate additions.[4]
dot digraph "Enamine_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Generalized Enamine Catalytic Cycle for α-Amination", fontcolor="#202124", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=11];
// Nodes Catalyst [label="Pyrrolidine Catalyst (R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbonyl [label="Carbonyl Substrate\n(e.g., Ketone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (E⁺)\n(e.g., DEAD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adduct [label="Covalent Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Iminium [label="Product Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O\n(Workup)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="α-Functionalized\nChiral Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Catalyst -> Enamine [label=" + Carbonyl\n- H₂O", color="#202124"]; Carbonyl -> Enamine [style=invis]; Enamine -> Adduct [label=" + Electrophile (E⁺)", color="#202124"]; Electrophile -> Adduct [style=invis]; Adduct -> Product_Iminium [label=" Rearrangement", color="#202124"]; Product_Iminium -> Product [label=" + H₂O\n(Hydrolysis)", color="#202124"]; Water -> Product [style=invis]; Product_Iminium -> Catalyst [label=" Regeneration", color="#4285F4", penwidth=2];
// Positioning hints for circo layout {rank=same; Catalyst; Carbonyl} {rank=same; Enamine; Electrophile} {rank=same; Adduct; Water} {rank=same; Product_Iminium; Product} } .dot Caption: Figure 1: Generalized Enamine Catalytic Cycle for α-Amination
A Comparative Overview of Key Pyrrolidine Catalysts
While L-proline is the progenitor, several generations of more sophisticated catalysts have been developed to improve activity, solubility, and stereoselectivity. The choice of catalyst is a critical first step in developing a scalable process.
| Catalyst Family | Representative Structure | Key Features & Applications | Scale-Up Considerations |
| Proline & Derivatives | L-Proline | Inexpensive, readily available, robust. Effective for aldol and α-amination reactions.[8][9] | Often requires high catalyst loading (10-30 mol%). Poor solubility in many organic solvents can lead to slurry reactions, complicating mixing and kinetics at scale. |
| Diarylprolinol Silyl Ethers (Hayashi-Jørgensen) | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Highly active and selective at low loadings (0.5-5 mol%). Excellent solubility. Broad scope, especially for Michael additions.[7][10] | Higher cost than proline. The bulky silyl ether group enhances solubility but can be sensitive to acidic conditions or water, potentially leading to catalyst deactivation.[11] |
| Imidazolidinones (MacMillan) | 2nd Gen. MacMillan Catalyst | Primarily used for iminium ion catalysis (e.g., Diels-Alder, Friedel-Crafts). Excellent enantioselectivity.[12][13] | Multi-step synthesis increases cost. Can be sensitive to moisture and oxygen. Catalyst stability over prolonged reaction times at scale must be verified.[11] |
Core Principles of Scaling Up Organocatalytic Reactions
Transitioning from a 1-gram lab reaction to a 10-kilogram pilot plant run is not a linear process. Physicochemical principles that are negligible in a round-bottom flask become process-defining in a large reactor.[11]
Heat Transfer Management
-
The Challenge: The surface-area-to-volume ratio decreases dramatically as vessel size increases. This severely limits the ability to dissipate heat. An exothermic reaction that causes a mild temperature rise in the lab can lead to a dangerous thermal runaway in a large reactor.[11]
-
The Strategy:
-
Reaction Calorimetry: Before any scale-up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to determine the reaction's heat flow, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR). This data is non-negotiable for a safe scale-up.
-
Controlled Dosing: Instead of adding reagents all at once, use a controlled addition funnel or pump to dose one reagent over time. The rate of addition can be tied to the reactor's ability to remove heat, ensuring the temperature remains within the desired range.
-
Reactor Choice: Jacketed glass or stainless-steel reactors with efficient heat transfer fluids are essential. Ensure the cooling system has sufficient capacity for the calculated heat load.
-
Mass Transfer and Mixing
-
The Challenge: Achieving homogeneity in a 1000 L reactor is far more difficult than in a 100 mL flask. Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent reaction progress, ultimately lowering yield and selectivity.[11]
-
The Strategy:
-
Impeller Selection: The type, size, and speed (RPM) of the reactor's agitator are critical. A retreat curve impeller is suitable for gentle mixing, while a pitched-blade turbine or Rushton turbine provides more vigorous agitation needed for slurries or biphasic systems.
-
Mixing Studies: For reactions involving solids (e.g., proline catalysis) or multiple phases, perform mixing studies to determine the minimum agitation speed required for uniform suspension.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom turnover of the contents.
-
Catalyst Loading and Solvent Volume
-
The Goal: Minimize catalyst loading and solvent usage to improve process mass intensity (PMI) and reduce cost, without compromising reaction performance.
-
The Strategy:
-
Optimization Studies: Do not assume the lab-scale catalyst loading is optimal. Perform a Design of Experiments (DoE) study to investigate the effect of catalyst loading, temperature, and concentration on yield and enantioselectivity. Often, longer reaction times at higher concentrations can allow for significantly lower catalyst loadings.
-
Solvent Selection: Choose a solvent that not only provides good solubility for reactants and the catalyst but also has a suitable boiling point for reflux/distillation and is acceptable from a safety and environmental perspective (e.g., avoiding chlorinated solvents).
-
Detailed Protocol: Scale-Up of Asymmetric α-Amination of a Ketone
This protocol describes the L-proline-catalyzed α-amination of cyclohexanone with diethyl azodicarboxylate (DEAD), a well-established reaction that serves as an excellent model for scale-up principles.[8][9]
Reaction: (Self-created image, no citation needed)
Materials and Equipment
-
Reactants: Cyclohexanone, Diethyl Azodicarboxylate (DEAD), L-Proline.
-
Solvent: Acetonitrile (MeCN).
-
Workup: Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine, Anhydrous MgSO₄.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; Addition funnel or dosing pump; Rotary evaporator; Chromatography equipment.
Experimental Workflow Diagram
// Connections between phases cool -> add_dead [ltail=cluster_prep, lhead=cluster_reaction, color="#202124", minlen=2]; warm -> quench [ltail=cluster_reaction, lhead=cluster_workup, color="#202124", minlen=2]; } .dot Caption: Figure 2: Step-by-step workflow for the scaled-up synthesis.
Step-by-Step Procedure (100 g Scale)
Self-Validation: Each step includes a rationale and a checkpoint to ensure the process is proceeding as expected.
-
Reactor Setup & Inerting:
-
Action: Assemble a clean, dry 2 L jacketed reactor equipped with an overhead stirrer (pitched-blade turbine), thermocouple, nitrogen inlet, and a 500 mL addition funnel.
-
Rationale: Cleanliness prevents side reactions. An inert nitrogen atmosphere is crucial as DEAD can be moisture-sensitive, and it ensures a safe, controlled environment.
-
Checkpoint: The system should be leak-tight and hold a positive nitrogen pressure.
-
-
Charging Reactants:
-
Action: Charge the reactor with cyclohexanone (100 g, 1.02 mol), L-proline (23.5 g, 0.204 mol, 20 mol%), and acetonitrile (500 mL).
-
Rationale: Using 20 mol% proline is typical for this reaction to ensure a reasonable rate.[8] Acetonitrile is an effective solvent for this transformation.
-
Checkpoint: A stirrable, white slurry should form.
-
-
Initial Cooling:
-
Action: Begin agitation (200-250 RPM) and cool the reactor contents to 0-5 °C using the jacket circulator.
-
Rationale: The reaction is exothermic. Starting at a low temperature provides a thermal buffer and is critical for achieving high enantioselectivity.
-
Checkpoint: The internal temperature should be stable within the 0-5 °C range.
-
-
Controlled Addition of DEAD:
-
Action: Dissolve diethyl azodicarboxylate (DEAD) (177.6 g, 1.02 mol) in acetonitrile (200 mL) and charge it to the addition funnel. Add the DEAD solution dropwise to the reactor over 2-3 hours, carefully monitoring the internal temperature.
-
Rationale: This is the most critical step for thermal safety. Slow addition prevents heat accumulation. A sudden temperature spike indicates an accumulation of unreacted reagents and a potential runaway.
-
Checkpoint: The internal temperature must not exceed 10 °C during the addition. If it does, immediately stop the addition and allow the system to cool.
-
-
Reaction Monitoring:
-
Action: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC.
-
Rationale: Monitoring confirms the consumption of the starting material and prevents running the reaction unnecessarily long, which could lead to side product formation.
-
Checkpoint: The spot corresponding to cyclohexanone should disappear or be significantly diminished.
-
-
Workup and Extraction:
-
Action: Once the reaction is complete, quench by adding 500 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 300 mL), saturated NaHCO₃ (2 x 300 mL), and brine (300 mL).
-
Rationale: The aqueous washes remove the proline catalyst (soluble in acidic and basic water), unreacted DEAD, and other water-soluble impurities.
-
Checkpoint: The pH of the aqueous layer after the NaHCO₃ wash should be basic (pH > 8).
-
-
Drying, Concentration, and Purification:
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography.
-
Rationale: Removal of residual water is essential before concentration. Chromatography provides the final product in high purity.
-
Checkpoint: The final product should be a pale yellow oil. Expected yield: ~220-240 g (80-88%). Expected enantioselectivity: >96% ee as determined by chiral HPLC.
-
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee) | 1. Temperature excursion during addition. 2. Presence of water or other protic impurities. 3. Incorrect catalyst enantiomer used. | 1. Improve cooling efficiency or slow down the addition rate. Verify calorimeter data. 2. Use anhydrous solvents and reagents. 3. Double-check the catalyst source and certificate of analysis. |
| Low Yield / Incomplete Reaction | 1. Poor mixing leading to a non-homogeneous slurry. 2. Catalyst deactivation. 3. Insufficient reaction time. | 1. Increase agitation speed. Check impeller design for suitability. 2. Ensure raw materials are free of catalyst poisons (e.g., strong acids/bases). 3. Continue monitoring until starting material is consumed. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Catalyst precipitation. | 1. Add more brine during extraction to break the emulsion. Allow layers to separate for a longer period. 2. Adjust pH during workup to ensure the catalyst remains soluble in the aqueous phase. |
| Thermal Runaway | 1. Addition rate is too fast for the reactor's cooling capacity. 2. Cooling system failure. | 1. IMMEDIATELY STOP ADDITION. Implement an emergency cooling plan (if available). 2. This is a critical failure. Follow established site safety protocols. Never scale up without a thorough safety review and calorimetric data.[11] |
Conclusion and Future Outlook
The scale-up of chiral amine synthesis using pyrrolidine-based catalysts is a mature and powerful technology. Success hinges on a deep understanding of both the reaction mechanism and fundamental chemical engineering principles. By prioritizing process safety through calorimetry, ensuring robust control over temperature and mixing, and systematically optimizing process parameters, laboratory innovations can be reliably translated into large-scale, efficient, and economical manufacturing processes. The continued development of immobilized or recoverable catalysts promises to further enhance the industrial appeal of organocatalysis, paving the way for even more sustainable pharmaceutical production.[14][15]
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in... ResearchGate. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Thieme Connect. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Organic Chemistry Portal. [Link]
-
Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules | Request PDF. ResearchGate. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Direct L-proline-catalyzed asymmetric alpha-amination of ketones. PubMed. [Link]
-
Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. ACS Publications. [Link]
-
Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. [Link]
-
Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]
-
Pyrrolidine Based Chiral Organocatalyst for Efficient Asymmetric Michael Addition of Cyclic Ketones to β-nitrostyrenes. PubMed. [Link]
-
Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions | Request PDF. ResearchGate. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed.. [Link]
-
Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Royal Society of Chemistry. [Link]
-
Catalytic C–H amination at its limits: challenges and solutions. Royal Society of Chemistry. [Link]
-
The advent and development of organocatalysis. Macmillan Group - Princeton University. [Link]
-
Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. Royal Society of Chemistry. [Link]
-
Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Pyrrolidine Based Chiral Organocatalyst for Efficient Asymmetric Michael Addition of Cyclic Ketones to β‐Nitrostyrenes. Sci-Hub. [Link]
-
Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). eScholarship.org. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed Central. [Link]
-
Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PubMed. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
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- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Welcome to the dedicated technical resource for researchers, chemists, and pharmaceutical development professionals utilizing (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical, experience-driven advice to help you overcome common challenges and maximize the enantiomeric excess (ee) in your reactions.
Introduction to this compound
This compound is a chiral diamine catalyst that has proven effective in a variety of asymmetric transformations.[1][2][3] Its structure, derived from the versatile chiral scaffold of (S)-proline, allows it to create a well-defined chiral environment around the reacting species.[4][5] This catalyst is particularly noted for its role as a chiral ligand in metal-catalyzed reactions and as an organocatalyst in its own right.[1][6] The presence of both a pyrrolidine and a piperidine moiety contributes to its unique steric and electronic properties, which are crucial for achieving high levels of stereochemical control.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound to improve enantiomeric excess.
Issue 1: Low Enantiomeric Excess (% ee)
Question: My reaction is yielding the desired product, but the enantiomeric excess is significantly lower than expected. What are the primary factors to investigate?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can be influenced by several interconnected factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Before delving into more complex variables, it is crucial to ensure the integrity of your basic experimental setup.
-
Analytical Method Validation: An unoptimized chiral chromatography method (HPLC or GC) can give misleadingly low ee values.[9]
-
Action: Prepare a racemic sample of your product and analyze it. You should observe two baseline-separated peaks of equal area. If not, your analytical method requires optimization before you can accurately assess your reaction's enantioselectivity.[9]
-
-
Reagent and Solvent Purity: Impurities in starting materials, reagents, or solvents can have a profound negative impact on enantioselectivity.[9][10]
-
Catalyst Poisoning: Certain functional groups can irreversibly bind to and deactivate the catalyst.[9]
-
Background Reactions: Impurities may catalyze a non-selective background reaction, leading to the formation of a racemic product.[9]
-
Action: Use reagents and substrates of the highest possible purity. Ensure all solvents are anhydrous, as water can interfere with the catalytic cycle.[10][11]
-
| Parameter | Rationale | Troubleshooting Steps |
| Temperature | Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[12] | 1. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C).2. Carefully monitor and control the internal reaction temperature.3. Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity. |
| Solvent | The solvent significantly influences the stability of the transition state and the solubility of the catalyst and reagents.[11][13] | 1. Conduct a solvent screen with a variety of aprotic and protic solvents (e.g., Toluene, THF, CH2Cl2, CH3CN, DMF).2. Ensure solvents are anhydrous, as water can hydrolyze intermediates or interact with the catalyst.[11] |
| Catalyst Loading | The concentration of the catalyst can affect its aggregation state and overall activity. Higher loading is not always better.[12] | 1. Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration.2. In some cases, lower catalyst loadings can lead to improved enantioselectivity. |
| Additives/Co-catalysts | Acids or other additives can act as co-catalysts, accelerating the reaction and influencing the stereochemical outcome.[13][14] | 1. If applicable to your reaction type (e.g., Mannich, Michael), consider the addition of an acid co-catalyst (e.g., TFA, CSA).2. Screen different acids and their stoichiometry relative to the diamine catalyst. |
Issue 2: Poor Reproducibility
Question: I have successfully achieved high enantiomeric excess in a reaction, but I am struggling to reproduce the results consistently. What could be the cause?
Answer: Poor reproducibility is often traced back to subtle variations in experimental conditions that may seem insignificant but have a large impact on the outcome of a sensitive asymmetric reaction.
-
Atmosphere Control: Many organometallic reagents and some catalytic intermediates are sensitive to air and moisture.
-
Action: Ensure all reactions are set up under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use flame-dried glassware and freshly distilled, anhydrous solvents.
-
-
Rate of Addition: The rate at which reagents are added can influence local concentrations and, in turn, the formation of undesired byproducts or a less selective catalytic species.
-
Action: Utilize a syringe pump for the slow, controlled addition of key reagents. Maintain consistent addition rates across all experiments.
-
-
Stirring and Mixing: In heterogeneous reactions or reactions with viscous solutions, inefficient stirring can lead to localized "hot spots" or areas of high concentration, negatively impacting selectivity.
-
Action: Ensure vigorous and consistent stirring throughout the reaction. The shape and size of the stir bar and flask should be appropriate for the reaction volume.
-
Experimental Protocols
General Protocol for a Catalytic Asymmetric Aldol Reaction
This protocol serves as a general starting point and should be optimized for your specific substrates.
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in the chosen anhydrous solvent (2 mL).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) with a suitable cooling bath.
-
Substrate Addition: To the cooled catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv) and stir for 10-15 minutes.
-
Nucleophile Addition: Add the ketone (1.2 mmol, 1.2 equiv) dropwise over a period of 30 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.[10]
Understanding the Mechanism: The Role of the Chiral Diamine
This compound functions by creating a chiral pocket that directs the approach of the reacting molecules. In many reactions, such as the aldol reaction, the pyrrolidine nitrogen can form an enamine intermediate with a ketone or aldehyde.[4][14] The piperidine nitrogen can then act as a base or coordinate to other species in the reaction mixture. The stereochemistry of the final product is dictated by the sterically favored transition state, which is controlled by the rigid, bicyclic-like structure formed by the catalyst and the substrate.
Conclusion
Achieving high enantiomeric excess with this compound requires a careful and systematic approach to reaction optimization. By paying close attention to foundational experimental parameters and methodically investigating the influence of temperature, solvent, and catalyst loading, researchers can unlock the full potential of this versatile chiral catalyst. This guide provides a framework for troubleshooting common issues and serves as a starting point for developing robust and reproducible asymmetric transformations.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 23. researchgate.net [researchgate.net]
- 24. scbt.com [scbt.com]
- 25. Item - Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine: Concise Synthesis of L-733,060 - American Chemical Society - Figshare [acs.figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00806K [pubs.rsc.org]
- 28. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thieme-connect.de [thieme-connect.de]
- 30. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Technical Support Center: Optimization of (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine Catalysis
Welcome to the technical support center for (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine, a versatile chiral organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing asymmetric transformations. Leveraging established principles from the broader field of pyrrolidine-based organocatalysis, this document will help you navigate common challenges and achieve high efficiency and stereoselectivity in your reactions.
Introduction to (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine Catalysis
(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine belongs to a class of chiral amines that are powerful organocatalysts for a variety of asymmetric reactions, including aldol and Michael additions.[1][2] Its catalytic activity stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde), which then reacts with an electrophile in a stereocontrolled manner. The inherent chirality of the pyrrolidine scaffold dictates the facial selectivity of the subsequent reaction, leading to the formation of an enantioenriched product. The N-methyl and piperidinomethyl substituents modulate the catalyst's steric and electronic properties, influencing its reactivity and selectivity.
The general catalytic cycle, operating through an enamine intermediate, is a cornerstone of aminocatalysis.
Caption: General catalytic cycle for (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading?
A typical catalyst loading for pyrrolidine-based organocatalysts ranges from 5 to 20 mol%.[3] However, for cost-effectiveness and process efficiency, it is often desirable to reduce the catalyst loading. In some highly optimized systems, loadings as low as 0.5-1 mol% have been achieved without a significant loss in yield or enantioselectivity.[3] It is recommended to start with 10 mol% and screen lower concentrations once reproducible results are obtained.
Q2: How do I select the appropriate solvent?
Solvent choice is critical as it can influence reaction rates and stereoselectivity by stabilizing or destabilizing the transition state.[4] A solvent screen is highly recommended during optimization. Non-polar aprotic solvents like toluene and dichloromethane are common starting points. Polar aprotic solvents such as acetonitrile or THF can also be effective. In some cases, protic solvents or even aqueous media have been successfully employed for similar catalysts, though this can sometimes lead to reduced enantiocontrol.[3]
Q3: What is the ideal reaction temperature?
Lowering the reaction temperature, for instance, from room temperature to 0 °C or even -20 °C, often enhances both enantioselectivity and diastereoselectivity by favoring the more ordered transition state. However, this comes at the cost of a slower reaction rate. A temperature screening study is crucial to find the optimal balance between reaction time and stereochemical outcome.
Q4: Are additives or co-catalysts necessary?
In many cases, additives are not required. However, the addition of a weak acid (e.g., acetic acid) can sometimes accelerate the turnover of the catalytic cycle by facilitating the hydrolysis of the iminium ion intermediate. For certain reactions, additives can also influence diastereoselectivity.[1]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of reactions catalyzed by (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine.
Problem 1: Low or No Conversion
If you observe low or no product formation, consider the following potential causes and solutions:
-
Purity of Reagents and Solvents: Ensure all starting materials, including the catalyst, are of high purity. Solvents should be anhydrous, as water can inhibit the reaction by competing with the carbonyl substrate for the catalyst.
-
Troubleshooting Step: Use freshly distilled or commercially available anhydrous solvents. Dry reagents as necessary. The use of molecular sieves can also be beneficial.
-
-
Reaction Time and Temperature: The reaction may be too slow at the chosen temperature.
-
Troubleshooting Step: Monitor the reaction over a longer period (e.g., 24-72 hours) by TLC or LC-MS. If the reaction is still sluggish, consider increasing the temperature.
-
-
Catalyst Activity: The catalyst may be degraded or inactive.
-
Troubleshooting Step: Verify the integrity of the catalyst. If it has been stored for a long time, consider using a fresh batch.
-
Problem 2: High Conversion but Low Enantioselectivity (ee)
Achieving high yield with poor stereocontrol is a common challenge. The following factors are critical for enantioselectivity:
-
Reaction Temperature: As mentioned, higher temperatures can lead to a loss of enantioselectivity.
-
Troubleshooting Step: Perform a temperature screen, starting from room temperature and decreasing in increments (e.g., 0 °C, -10 °C, -20 °C).
-
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role in the geometry of the transition state.
-
Troubleshooting Step: Conduct a solvent screen with a range of aprotic solvents of varying polarity. The following table provides an illustrative example of how solvent can affect enantioselectivity in a model aldol reaction, based on general principles of aminocatalysis.
-
| Solvent | Dielectric Constant (ε) | Illustrative Yield (%) | Illustrative ee (%) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane | 9.1 | 90 | 85 |
| THF | 7.6 | 88 | 78 |
| Acetonitrile | 37.5 | 95 | 65 |
| DMF | 36.7 | >99 | 50 |
Disclaimer: The data in this table is illustrative and based on general trends observed for pyrrolidine-based catalysts. Actual results may vary.
-
Catalyst Loading: In some instances, higher catalyst loadings can lead to the formation of non-selective background reactions or catalyst aggregation, which can negatively impact enantioselectivity.
-
Troubleshooting Step: Screen catalyst loadings from 20 mol% down to 5 mol%.
-
Problem 3: Poor Diastereoselectivity (dr)
For reactions that form two chiral centers, controlling diastereoselectivity is essential.
-
Temperature and Solvent: Similar to enantioselectivity, these parameters are key. Lowering the temperature is a common strategy to enhance diastereoselectivity.[1]
-
Additives: The use of certain additives can influence the diastereochemical outcome by altering the transition state.
-
Troubleshooting Step: Experiment with small amounts of acidic or basic additives to observe their effect on the diastereomeric ratio.
-
Experimental Protocols
General Protocol for a Model Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, which can be adapted for other substrates.
Materials:
-
(S)-1-Methyl-2-(piperidinomethyl)pyrrolidine (10 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Cyclohexanone (5.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine and the chosen anhydrous solvent.
-
Add cyclohexanone to the flask and stir the mixture at the desired temperature (e.g., 0 °C) for 10-15 minutes.
-
Add 4-nitrobenzaldehyde to the reaction mixture.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in catalysis.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Enantioselectivity in Proline-Catalyzed Reactions.
- MDPI. (2022). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
- Benchchem. (2025). Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis.
- ResearchGate. (2008). (S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes.
- MDPI. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Wikipedia. (n.d.). Solvent effects.
- ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
- ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale.
- Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
- PubMed Central (PMC). (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Indian Academy of Sciences. (2007). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water.
- PubMed. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water.
- Benchchem. (2025). A Comparative Analysis of (S)- and (R)-1-Boc-2-(aminomethyl)pyrrolidine in Catalysis: A Chiral Dichotomy.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Technical Support Center: Purification of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
An in-depth guide to the purification of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a crucial chiral ligand and pharmaceutical intermediate.
Welcome to the technical support guide for the purification of this compound (CAS 84466-85-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral tertiary amine. The inherent basicity and polarity of this compound present unique challenges during purification. This guide provides in-depth, field-proven insights through a troubleshooting Q&A, frequently asked questions, and detailed experimental protocols to help you achieve high purity and enantiomeric integrity in your product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each answer explains the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My flash column chromatography is failing. The product is either smearing down the column or not eluting at all. What is happening?
A1: This is the most common issue when purifying basic amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to irreversible adsorption, poor peak shape (tailing), and low recovery.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to "neutralize" the acidic silica by adding a small amount of a competing, volatile base to your mobile phase (eluent).[3] Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are common choices. Start by adding 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[4] The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column with significantly improved peak shape.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[5]
-
Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Using basic or neutral alumina can prevent the strong acidic interactions seen with silica.
-
Q2: After purification, my product is a yellow or brown oil, but the literature describes it as a colorless to pale yellow liquid. What causes this discoloration and how can I fix it?
A2: The discoloration is almost certainly due to the oxidation of the amine functional groups.[6] Tertiary amines can be susceptible to air oxidation over time, forming N-oxides and other colored impurities. This can be exacerbated by exposure to light, heat, or trace metal catalysts.
Solutions:
-
Vacuum Distillation: For a thermally stable liquid like this compound (b.p. 121-123 °C / 22 mmHg), vacuum distillation is an excellent method for removing non-volatile, colored impurities.[7] The pure product will distill, leaving the colored baseline material behind.
-
Activated Charcoal Treatment: Before distillation or as a final polishing step, you can dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. The charcoal will adsorb many of the colored impurities.
-
Prevention: The best strategy is prevention. Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating, and store the purified product in an amber vial at a low temperature.
Q3: My product's specific rotation is lower than the reported value ([α]20/D ≈ -69°), suggesting enantiomeric contamination. How can I assess and improve the enantiomeric purity?
A3: A lower-than-expected optical rotation is a strong indicator of racemization or contamination with the (R)-enantiomer. Purification to improve enantiomeric excess (e.e.) on a preparative scale is challenging and typically requires specialized techniques.
Assessment of Enantiomeric Purity:
-
Chiral HPLC/SFC: The most reliable method is to develop an analytical method using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating amine enantiomers.[8][9] You may need to screen different mobile phases (normal-phase like Hexane/Isopropanol or reversed-phase like Acetonitrile/Water with additives) to achieve baseline separation.
-
Derivatization: React your amine with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified on standard (achiral) HPLC or even by high-field NMR.[10][11]
Improving Enantiomeric Purity:
-
Preparative Chiral Chromatography: This is the most direct method but can be expensive and requires specialized equipment. The conditions developed for the analytical separation can often be scaled up.[9]
-
Diastereomeric Salt Recrystallization: React the partially racemic amine with a high-purity chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities, and fractional crystallization can be used to isolate the salt of the desired enantiomer in high purity.[12] The pure amine is then liberated by treatment with a base.
Q4: My NMR spectrum shows residual starting materials from the synthesis. Which purification method is best for removing them?
A4: The best method depends on the properties of the starting materials.
-
Unreacted Piperidine: Piperidine is more volatile than the product. Careful vacuum distillation can effectively remove it.[13]
-
Unreacted (S)-1-methyl-2-(chloromethyl)pyrrolidine (or similar electrophile): This starting material is likely less polar than the product. Flash column chromatography, with the amine-modified techniques described in Q1, should provide good separation.
-
Water-Soluble Reagents/Byproducts: If your synthesis involved an aqueous workup, residual water-soluble impurities can be removed by performing a liquid-liquid extraction. Dissolve your product in a non-polar organic solvent (e.g., ether, ethyl acetate), wash with brine (saturated NaCl solution) to remove bulk water and some polar impurities, and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before concentrating.[6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash column chromatography of this compound?
A1: A good starting point is to use a gradient elution on a silica gel column. The key is to include a basic modifier.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase. |
| Mobile Phase | 0-10% Methanol in Dichloromethane | Provides a good polarity range for eluting the product. |
| Modifier | 1% Triethylamine (TEA) | Crucial for preventing peak tailing by masking acidic silanols.[3] |
| TLC Analysis | Use the same solvent system (with TEA) to determine the Rf value before running the column. | Ensures the TLC is representative of the column conditions. |
Q2: Is distillation a suitable primary purification method?
A2: Yes, vacuum distillation is highly suitable, especially for removing non-volatile or highly volatile impurities.[7] Given the compound's boiling point of 121-123 °C at 22 mmHg, a standard laboratory vacuum pump and distillation setup are sufficient. It is particularly effective for removing colored byproducts and residual solvents. However, it will not separate compounds with very similar boiling points.
Q3: How should I store the purified this compound?
A3: To prevent degradation, the purified product should be stored in a tightly sealed amber glass vial to protect it from light and air. For long-term storage, flushing the vial with an inert gas like argon or nitrogen and storing it in a refrigerator or freezer (-20°C) is recommended to minimize oxidation and other potential side reactions.[14]
Q4: Can I purify this compound by recrystallization?
A4: As a liquid free-base, the compound itself cannot be recrystallized. However, you can convert it into a solid salt by reacting it with a suitable acid (e.g., hydrochloric acid, oxalic acid).[] This crystalline salt can then be purified by recrystallization from an appropriate solvent system.[6] Afterward, the pure amine free-base can be regenerated by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction into an organic solvent.[12] This method is also effective for removing non-basic impurities.
Visualized Workflows and Protocols
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for purifying the crude product based on initial analysis.
Caption: Troubleshooting workflow for purification strategy selection.
Experimental Protocols
This protocol details the purification of the title compound using standard silica gel modified with triethylamine (TEA).
-
Eluent Preparation: Prepare two solvent mixtures.
-
Solvent A: Hexane (or Ethyl Acetate) + 1% TEA.
-
Solvent B: Ethyl Acetate (or 10% Methanol in Dichloromethane) + 1% TEA.
-
-
TLC Analysis: Dissolve a small sample of the crude product in dichloromethane. Spot on a silica TLC plate and develop using a mixture of Solvent A and B (e.g., 70:30 A:B) to find a ratio that gives the product an Rf of ~0.3.
-
Column Packing: Slurry pack a glass column with silica gel using Solvent A. Ensure there are no air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve the product in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent completely. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with 100% Solvent A. Gradually increase the proportion of Solvent B to elute the product. The gradient can be run stepwise (e.g., 10% B, then 20% B, etc.) or as a continuous gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove the last traces of TEA, a high-vacuum pump may be necessary.
This protocol is for removing colored impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar in the distilling flask for smooth boiling.
-
Drying (Optional): If the crude product contains water, pre-dry it by stirring over anhydrous potassium hydroxide (KOH) pellets for several hours, then decant the liquid into the distillation flask.[6]
-
Distillation:
-
Heat the flask in an oil bath.
-
Slowly apply vacuum to the system. Be cautious of initial bumping or foaming.
-
Gradually increase the temperature of the oil bath.
-
Collect the fraction that distills at the expected temperature and pressure (e.g., ~121-123 °C at 22 mmHg).
-
-
Completion: Once the product has distilled, release the vacuum carefully (preferably by back-filling with an inert gas) before turning off the heat.
References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Retrieved from [Link]
-
Wikipedia. (2023). August Wilhelm von Hofmann. Retrieved from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]
- Dow Chemical Co. (1986). Method of separating primary amines from tertiary amines by azeotropic distillation. U.S. Patent No. 4,579,630.
-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Universe. (2021, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
- Henkel Corp. (1982). Production of tertiary amines. U.S. Patent No. 4,442,306.
- Pfizer Inc. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 2008/0051579 A1.
- Ajinomoto Co., Inc. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. European Patent No. EP 0 770 602 A2.
-
Hem. (n.d.). This compound. Retrieved from [Link]
-
Higashi, T., & Ogata, S. (2019). (S)‑1‑(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Analytica Chimica Acta, 1085, 84-93. Retrieved from [Link]
-
MDPI. (2021). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Molecules, 26(15), 4488. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Chebanov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6966. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
Ataka, Y., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. Retrieved from [Link]
-
Wang, Y., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. International Journal of Environmental Research and Public Health, 19(19), 12693. Retrieved from [Link]
-
Mittapelli, V., et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research, 5(5), 2216-2223. Retrieved from [Link]
-
Jin, Y., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS.... Journal of Pharmaceutical and Biomedical Analysis, 195, 113815. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8474. Retrieved from [Link]
- Allied Chemical & Dye Corp. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157.
-
Pharmaffiliates. (n.d.). 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. Retrieved from [Link]
-
MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(17), 3959. Retrieved from [Link]
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- 5. silicycle.com [silicycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4442306A - Production of tertiary amines - Google Patents [patents.google.com]
- 8. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Welcome to the technical support guide for the synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers, chemists, and drug development professionals overcome common challenges associated with this synthesis, particularly the issue of low yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and which is prone to low yields?
There are two primary, well-established routes starting from (S)-N-methylprolinol. Both can suffer from yield issues if not properly optimized.
-
Route A: Two-Step Tosylation and Nucleophilic Substitution. This involves converting the primary alcohol of (S)-N-methylprolinol to a better leaving group, typically a tosylate, followed by SN2 displacement with piperidine. Low yields here often stem from incomplete tosylation or side reactions.
-
Route B: Oxidation and Reductive Amination. This route involves oxidizing (S)-N-methylprolinol to its corresponding aldehyde, which is then coupled with piperidine via reductive amination. This method can be very efficient but is highly sensitive to the choice of reagents and reaction conditions.
Q2: My overall yield is disappointingly low. Which specific step is the most likely culprit?
While every step can contribute to yield loss, the coupling step —either the nucleophilic substitution (Route A) or the reductive amination (Route B)—is often the most critical. In Route A, inefficient displacement of the tosylate or elimination side reactions can drastically lower yield. In Route B, the formation of the iminium ion intermediate and its subsequent reduction must be carefully controlled to prevent side product formation.
Q3: I suspect issues with my starting material, (S)-N-methylprolinol. What should I verify?
The quality of your starting material is paramount. (S)-N-methylprolinol is typically synthesized from L-proline.[1][2] Key factors to check are:
-
Purity: Ensure it is free from residual reagents from its synthesis, such as lithium aluminum hydride (LiAlH₄) or solvents. Purification by bulb-to-bulb distillation is often recommended.[2]
-
Water Content: The starting material must be anhydrous, especially for the tosylation step, as water will consume the tosyl chloride.
-
Optical Purity: While less likely to affect chemical yield, confirming the enantiomeric excess is crucial for the final product's biological activity.
Q4: Can side reactions involving the pyrrolidine nitrogen cause low yields?
Yes, this is a critical point. The tertiary amine of the pyrrolidine ring is nucleophilic and can compete in reactions. During tosylation (Route A), the pyrrolidine nitrogen can react with tosyl chloride, leading to a complex mixture. In reductive amination (Route B), the conditions must be mild enough to avoid unwanted reactions.
Section 2: Synthesis Pathways and Troubleshooting
Two common synthetic pathways are detailed below. Each has unique challenges that can lead to diminished yields.
Pathway A: Tosylation and Nucleophilic Substitution
This pathway converts the primary alcohol into an excellent leaving group, facilitating displacement by piperidine.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low conversion in Step 1 (Tosylation) | 1. Wet reagents/glassware: Water hydrolyzes tosyl chloride. 2. Insufficient base: Pyridine or triethylamine (TEA) is required to neutralize the HCl byproduct.[3] 3. Low reactivity: The reaction may be too cold or not run for long enough. | 1. Ensure all reagents (especially pyridine/TEA and solvent) are anhydrous and glassware is flame-dried. 2. Use at least 1.5-2.0 equivalents of base. Pyridine can act as both a base and a nucleophilic catalyst.[3] 3. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.[3] |
| Multiple spots on TLC after Step 1 | 1. Quaternization: The pyrrolidine nitrogen can react with TsCl. 2. Elimination: Formation of an alkene byproduct is possible, though less common for primary tosylates. | 1. Add tosyl chloride slowly at 0 °C to control the reaction. Using a non-nucleophilic base like 2,6-lutidine can sometimes mitigate this. 2. Maintain low temperatures during the reaction and workup. |
| Low yield in Step 2 (Substitution) | 1. Poor displacement: The reaction may require more forcing conditions. 2. Tosyl-piperidine salt formation: The piperidine can be protonated by any residual acid, reducing its nucleophilicity. | 1. Use piperidine as both the nucleophile and the solvent and heat the reaction to reflux (80-110 °C). 2. Ensure the tosylate intermediate is carefully purified and neutralized before this step. Add a non-nucleophilic base like potassium carbonate to the reaction. |
Pathway B: Oxidation and Reductive Amination
This pathway is often more direct but requires careful control over the oxidation and subsequent reductive coupling.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Oxidation) | 1. Over-oxidation: Stronger oxidants can lead to the carboxylic acid. 2. Aldehyde instability: The aldehyde intermediate can be unstable and should be used immediately. | 1. Use mild oxidation conditions like Swern oxidation or Dess-Martin periodinane (DMP). 2. Do not attempt to isolate the aldehyde. Perform the reductive amination in a one-pot procedure immediately following oxidation. |
| Low yield/byproducts in Step 2 (Reductive Amination) | 1. Wrong reducing agent: NaBH₄ can reduce the aldehyde before iminium formation. 2. Incorrect pH: The formation of the iminium ion is pH-dependent. 3. Self-condensation: The aldehyde may react with itself. | 1. Use a mild, amine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is less reactive towards the aldehyde and more reactive towards the protonated iminium intermediate. 2. Add a small amount of acetic acid to catalyze iminium ion formation. 3. Add the reducing agent only after the aldehyde and piperidine have been stirred together for a period (e.g., 1 hour) to allow for iminium formation. |
| Difficulty in Purification | 1. Polar byproducts: Unreacted starting materials or over-oxidized products can complicate chromatography. 2. Product volatility: The final product is a relatively small, basic amine. | 1. A carefully controlled aqueous workup with pH adjustment can remove many impurities. Use a saturated NaHCO₃ solution to quench the reaction and extract with dichloromethane.[4] 2. Use column chromatography with a silica gel deactivated with triethylamine (e.g., 1-2% TEA in the eluent) to prevent product tailing and decomposition on the column. |
Section 3: Optimized Experimental Protocols
The following protocols are based on established methodologies and are designed to maximize yield and purity.
Protocol 1: High-Yield Reductive Amination (Pathway B)
This one-pot, two-step procedure avoids the isolation of the sensitive aldehyde intermediate.
-
Oxidation:
-
Under an argon atmosphere, dissolve (S)-N-methylprolinol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of oxalyl chloride (1.1 eq.) in DCM, followed by anhydrous DMSO (2.2 eq.).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature over 1 hour.
-
-
Reductive Amination:
-
To the crude aldehyde solution from the previous step, add piperidine (1.2 eq.) and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20 minutes.
-
Stir the reaction mixture for 12-18 hours at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluting with a gradient of DCM/Methanol + 1% TEA) to yield the final product.
-
Protocol 2: Optimized Tosylation and Substitution (Pathway A)
This protocol focuses on ensuring complete conversion in the tosylation step and efficient substitution.
-
Tosylation:
-
Dissolve (S)-N-methylprolinol (1.0 eq.) in anhydrous pyridine (used as both solvent and base) and cool to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir at 0 °C for 2 hours, then at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which should be used immediately.
-
-
Nucleophilic Substitution:
-
Combine the crude tosylate with piperidine (5.0-10.0 eq.).
-
Heat the mixture to 90 °C and stir for 6-12 hours.
-
Cool to room temperature, dilute with water, and make the solution basic (pH > 11) with 2M NaOH.
-
Extract three times with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography as described in Protocol 1.
-
Section 4: Data Summary & Reagent Comparison
Choosing the correct reagents is critical for success, especially in reductive amination.
| Reagent/Condition | Pathway | Role | Impact on Yield | Key Considerations |
| TsCl / Pyridine | A | Alcohol Activation | Good-Excellent. Efficiently converts the alcohol to a good leaving group. | Pyridine must be anhydrous. Side reaction with the pyrrolidine nitrogen is possible.[3][5][6] |
| Swern Oxidation | B | Oxidation | Excellent. Mild conditions, high conversion to the aldehyde with minimal over-oxidation. | Requires cryogenic temperatures (-78 °C) and careful handling of reagents. |
| NaBH₄ | B | Reduction | Poor. Tends to reduce the aldehyde directly, competing with iminium formation and lowering yields. | Not recommended for this one-pot transformation. |
| NaBH(OAc)₃ | B | Reduction | Excellent. Selective for the iminium ion, making it the reagent of choice for reductive amination. | Mildly acidic conditions can be beneficial. It is moisture-sensitive. |
| NaBH₃CN | B | Reduction | Good. Also effective for reductive amination but is highly toxic (releases cyanide gas in acidic conditions). | NaBH(OAc)₃ is a safer and often more effective alternative.[7] |
References
-
N-Methyl-L-prolinol: A Comprehensive Overview. Chemical Synthesis and Application. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Synthesis of (S)-2-Methylproline. Organic Syntheses. [Link]
-
The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]
-
Does piperidine work in reductive amination like this? Reddit. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Semantic Scholar. [Link]
-
Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central. [Link]
-
Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH. [Link]
-
This compound. Hem. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. [Link]
-
All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Optimization of biaryl piperidine and 4-amino-2-biarylurea MCH1 receptor antagonists using QSAR modeling, classification techniques and virtual screening. PubMed. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. NIH. [Link]
-
Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide. ResearchGate. [Link]
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- 2. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
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- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. soc.chim.it [soc.chim.it]
Technical Support Center: Stability, Storage, and Troubleshooting for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine (CAS No: 84466-85-3).[1] As a chiral tertiary amine, its stability is paramount for achieving reproducible and reliable experimental outcomes, particularly in sensitive applications like asymmetric catalysis. This document provides in-depth answers to common handling questions, offers structured troubleshooting workflows for stability-related issues, and outlines essential analytical protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound? A: The compound should be stored in a refrigerator at 2-8°C.[1] For optimal stability, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric components.[2][3]
Q2: Is the compound sensitive to air or moisture? A: Yes. The material is documented as being moisture-sensitive.[2] Like many tertiary amines, it is susceptible to gradual oxidation upon prolonged exposure to air and can absorb atmospheric moisture and carbon dioxide.[3][4] This can lead to the formation of impurities that may interfere with its intended application.
Q3: What types of containers and labware are compatible with this compound? A: Chemically inert containers such as amber glass bottles with tightly sealing caps or high-density polyethylene (HDPE) containers are recommended.[3] It is crucial to avoid contact with incompatible materials, including strong acids, strong oxidizing agents, halogens, and certain metals like copper, aluminum, and zinc, which can be attacked by amines.[4][5]
Q4: How can I estimate the shelf-life of my sample? A: The manufacturer's certificate of analysis (CoA) and expiry date provide the primary guidance. However, the actual shelf-life is highly dependent on storage and handling. An unopened, properly stored container will maintain purity for the longest duration. Once opened, the risk of degradation increases. We recommend performing a purity check using a validated analytical method if the compound has been stored for an extended period or if experimental results are inconsistent.
Q5: What personal protective equipment (PPE) is required when handling this compound? A: Standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, is mandatory.[5][6] All handling should be performed in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[2][7] Always consult the latest Safety Data Sheet (SDS) for complete safety information.[6]
Section 2: Troubleshooting Guide for Stability Issues
Unexpected experimental outcomes can often be traced back to compound stability. This guide provides a systematic approach to identifying and resolving such issues.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Inconsistent or reduced yield/enantioselectivity in catalytic reactions. | 1. Partial Degradation: The active chiral ligand has degraded due to improper storage (exposure to air, moisture, or heat), reducing its effective concentration. 2. Presence of Inhibitors: Impurities formed from degradation (e.g., N-oxides, carbamates) may be coordinating to the catalyst or reacting with reagents. | 1. Verify Purity: Immediately analyze the compound's purity via Gas Chromatography (GC) or HPLC (see Protocol 1). Compare the chromatogram to a reference standard or the CoA. 2. Use a Fresh Aliquot: Open a new, sealed vial of the compound if available. If results improve, it confirms the degradation of the previous stock. 3. Repurification: If a new vial is unavailable, consider purification by distillation under reduced pressure. However, this requires advanced expertise. 4. Improve Handling: Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for preparing solutions to minimize exposure to air and moisture. |
| Visible changes in the liquid (e.g., color development from colorless to yellow/brown, formation of precipitate). | 1. Oxidation: Tertiary amines can oxidize over time, often forming colored byproducts. This process is accelerated by light and air. 2. Reaction with CO₂: Amines can react with atmospheric carbon dioxide to form carbamate salts, which may have limited solubility and appear as a precipitate. | 1. Cease Use: Do not use a sample that has visibly changed. The presence of unknown impurities makes experimental results unreliable and difficult to interpret. 2. Review Storage Protocol: Ensure the compound is stored at 2-8°C, in the dark, and under an inert atmosphere.[1][2] 3. Practice Aliquoting: For the main stock, dispense smaller, single-use aliquots into separate vials under an inert atmosphere. This prevents repeated exposure and contamination of the entire batch. |
| Appearance of new peaks in analytical chromatogram (GC/HPLC) during routine QC. | 1. Slow Degradation: The compound is undergoing slow decomposition under the current storage conditions. 2. Contamination: The sample may have been contaminated by a solvent, another reagent, or leaching from an improper storage container. | 1. Characterize Impurities: If possible, use mass spectrometry (e.g., GC-MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation). 2. Conduct a Forced Degradation Study (Optional): Exposing a small sample to stress conditions (e.g., air, heat, acid) can help identify potential degradation products and confirm if the observed peaks match. 3. Isolate the Source: If contamination is suspected, review all handling steps, solvents, and equipment used with the sample. |
Section 3: Visual Guides & Workflows
Troubleshooting Workflow for Compound Instability
This diagram outlines a logical sequence of steps to diagnose issues potentially related to the stability of this compound.
Caption: A decision tree for troubleshooting experimental issues.
Potential Degradation Pathways
Tertiary amines are primarily susceptible to oxidation. The diagram below illustrates hypothetical degradation products. The formation of these or other species can compromise sample purity.
Caption: Hypothetical oxidative degradation pathways.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
Objective: To quantify the purity of the amine and detect the presence of volatile impurities.
1. Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-5 or a wax column).
-
High-purity carrier gas (Helium or Hydrogen).
-
Volumetric flasks and appropriate GC vials.
-
Anhydrous solvent for dilution (e.g., HPLC-grade isopropanol or acetonitrile).
2. Standard Preparation:
-
Accurately prepare a stock solution of a reference standard (if available) at approximately 1 mg/mL in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample to be tested in the same solvent to a final concentration of approximately 1 mg/mL.
4. GC Method Parameters (Example):
-
Injector Temperature: 250°C.[8]
-
Carrier Gas Flow: Constant flow, e.g., 1-2 mL/min.[8]
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed for peak shape and intensity).
5. Analysis:
-
Inject the solvent blank, followed by the calibration standards and the sample.
-
Integrate the peak corresponding to the parent compound.
-
Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100%. For higher accuracy, use the external standard method based on the calibration curve.
| Parameter | Example Value | Rationale |
| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of amine compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample without thermal degradation.[8] |
| Detector | Flame Ionization (FID) | Highly sensitive to organic compounds and provides a robust signal.[9] |
| Oven Program | Ramp from 80°C to 250°C | Separates volatile impurities at lower temperatures from the higher-boiling parent compound. |
References
-
Pharmaffiliates. (n.d.). 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. Retrieved from [Link]
-
Serrano, D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). A variant of pyridine and pyrrolidine pathway of nicotine degradation.... Retrieved from [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
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- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Asymmetric Synthesis with Pyrrolidine Catalysts
Welcome to the technical support center for asymmetric synthesis utilizing pyrrolidine catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As Senior Application Scientists, we provide in-depth, field-proven insights to address your specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during asymmetric synthesis with pyrrolidine catalysts in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding to the desired product, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge and can stem from several factors that influence the energy difference between the diastereomeric transition states.[1] Here’s a breakdown of potential causes and troubleshooting steps:
1. Catalyst Purity and Integrity:
-
The Problem: Impurities in the pyrrolidine catalyst can introduce non-selective catalytic pathways, effectively "poisoning" the desired asymmetric induction.[1] Residual starting materials from the catalyst synthesis or degradation products can act as achiral or racemic catalysts.
-
Troubleshooting:
-
Catalyst Purification: Ensure the purity of your pyrrolidine catalyst. Recrystallization or flash column chromatography are common purification methods. For instance, crude pyrrole can be purified by treating it with an acid or an activated carboxylic acid derivative followed by distillation to remove pyrrolidine impurities.[2][3]
-
Proper Storage: Store the catalyst under an inert atmosphere (nitrogen or argon) and at low temperatures to prevent degradation.
-
2. Presence of Water:
-
The Problem: Water can significantly impact the catalytic cycle and enantioselectivity.[4] It can hydrolyze the enamine or iminium ion intermediates, leading to a non-catalyzed background reaction that is not stereoselective.[5] In some cases, a small, controlled amount of water can be beneficial by creating a more compact transition state through hydrogen bonding, but excess water is generally detrimental.[6]
-
Troubleshooting:
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
3. Reaction Temperature:
-
The Problem: Asymmetric reactions are often highly sensitive to temperature.[1] Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the ee.
-
Troubleshooting:
-
Lower the Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the lower-energy transition state leading to the major enantiomer.[1] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
-
4. Solvent Effects:
-
The Problem: The solvent plays a crucial role in the conformation of the catalyst-substrate complex and the stability of the transition states.[1] Solvent polarity and coordinating ability can significantly influence the outcome of the reaction.
-
Troubleshooting:
-
Solvent Screening: Screen a variety of solvents with different polarities and coordinating properties. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[1]
-
Table 1: Effect of Temperature on Enantioselectivity (Illustrative Example)
| Temperature (°C) | Enantiomeric Excess (ee %) | Reaction Time (h) |
| 25 (Room Temp) | 75 | 4 |
| 0 | 88 | 12 |
| -20 | 95 | 24 |
| -40 | >99 | 72 |
dot
Caption: Lowering temperature increases the energy difference between transition states.
Issue 2: Formation of Michael Addition Side Products
Question: I am observing the formation of significant amounts of a Michael adduct as a side product in my reaction. How can I suppress this unwanted reaction?
Answer: The formation of Michael addition side products is common when using α,β-unsaturated carbonyl compounds as substrates.[7][8] The enamine intermediate, which is a key species in many pyrrolidine-catalyzed reactions, is a soft nucleophile and can readily undergo conjugate addition to a Michael acceptor.[9][10]
1. Understanding the Competing Pathways:
-
The Desired Reaction: The intended reaction, for example, an aldol or Mannich reaction, proceeds through the desired catalytic cycle.
-
The Side Reaction: The enamine intermediate can also react with an available Michael acceptor in the reaction mixture, leading to the formation of a 1,4-addition product.[11][12]
dot
Caption: Competing pathways for the enamine intermediate.
2. Troubleshooting Strategies:
-
Choice of Catalyst: The steric and electronic properties of the pyrrolidine catalyst can influence the chemoselectivity. A bulkier catalyst may disfavor the transition state leading to the Michael addition.[13][14]
-
Reaction Conditions:
-
Temperature: Lowering the temperature can sometimes favor the desired reaction pathway if it has a lower activation energy.
-
Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like the Michael addition.[15]
-
-
Substrate Modification: If possible, modifying the substrate to be less susceptible to Michael addition can be an effective strategy.
Issue 3: Self-Aldol Condensation of Aldehydes
Question: My reaction involves an aldehyde, and I am observing a significant amount of self-aldol condensation product. How can I minimize this side reaction?
Answer: The self-aldol reaction of aldehydes is a common side reaction in aminocatalysis, where one molecule of the aldehyde acts as the enamine precursor and another acts as the electrophile.[16][17][18] This is particularly problematic with unbranched aldehydes.
1. Mechanistic Considerations:
The enamine formed from the aldehyde and the pyrrolidine catalyst can react with another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[19]
2. Troubleshooting Strategies:
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the catalyst and the other reactant can help to maintain a low concentration of the free aldehyde, thus minimizing the self-aldol reaction.
-
Use of a Co-catalyst: In some cases, the use of an acidic co-catalyst can help to promote the desired reaction over the self-aldol pathway.
-
Solvent Optimization: The choice of solvent can influence the rate of the self-aldol reaction. For α-branched aldehydes, a mixture of CHCl₃ and DMSO has been shown to achieve high chemoselectivity.[15]
-
Catalyst Loading: Reducing the catalyst loading can sometimes improve the outcome by disfavoring the bimolecular self-aldol reaction.[15]
Experimental Protocol: Minimizing Self-Aldol Reaction via Slow Addition
-
To a stirred solution of the pyrrolidine catalyst (e.g., 10 mol%) and the electrophile in the chosen anhydrous solvent at the desired temperature, add a solution of the aldehyde in the same solvent dropwise via a syringe pump over a period of several hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction and proceed with the standard workup and purification.
Issue 4: Racemization of the Product
Question: I am achieving high initial enantioselectivity, but the ee of my isolated product is lower than expected. Could racemization be occurring?
Answer: Yes, racemization of the desired product can occur either under the reaction conditions or during workup and purification.[20][21] This is particularly a concern for products with acidic or basic protons adjacent to the newly formed stereocenter.
1. Potential Causes of Racemization:
-
Prolonged Reaction Times: Leaving the reaction to stir for longer than necessary can expose the product to the reaction conditions, which may be conducive to racemization.
-
Basic or Acidic Conditions: The presence of base (e.g., the pyrrolidine catalyst itself) or acid (from additives or workup) can catalyze the epimerization of the stereocenter.[22]
-
Purification Conditions: Silica gel used in column chromatography can be acidic and may cause racemization of sensitive compounds.
2. Troubleshooting Strategies:
-
Monitor Reaction Progress: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Neutral Workup: Perform a neutral workup to remove the catalyst and any acidic or basic additives. This may involve washing with a neutral buffer solution.
-
Deactivated Silica Gel: If racemization is suspected during chromatography, use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent.
-
Alternative Purification Methods: Consider alternative purification methods such as recrystallization or distillation if the product is amenable.
References
-
Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem. 1
-
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidine synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing). 4
-
General Mechanism of the Iminium/Enamine activation techniques. - ResearchGate.
-
Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing).
-
Purification of crude pyrroles - US5502213A - Google Patents.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central.
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH.
-
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water.
-
Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research.
-
A Kinetic and Mechanistic Study of the Amino Acid Catalyzed Aldol Condensation of Acetaldehyde in Aqueous and Salt Solutions | The Journal of Physical Chemistry A - ACS Publications.
-
Enamine Catalysis. 23
-
Overcoming poor stereoselectivity in chiral amine synthesis - Benchchem. 20
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications.
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction - MDPI.
-
Pyrrolidine - Wikipedia.
-
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water.
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - NIH.
-
Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions - Benchchem. 15
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation | ACS Catalysis.
-
ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS - Nobel Prize.
-
Preparation of pyrrolidine - PrepChem.com.
-
Michael addition reaction - Wikipedia.
-
EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
-
Aldol reaction - Wikipedia.
-
Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol | Accounts of Chemical Research - ACS Publications.
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing).
-
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - ResearchGate.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
Recent advances in organocatalytic asymmetric Michael reactions - RSC Publishing.
-
Deracemization of Racemic Amines to Enantiopure (R)‐ and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase | Request PDF - ResearchGate.
-
Michael Addition - Organic Chemistry Portal.
-
Racemization catalysts for the dynamic kinetic resolution of alcohols and amines | Request PDF - ResearchGate.
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - ResearchGate.
-
Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH.
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI.
-
Catalytic aspects of enzymatic racemization - PubMed.
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online.
-
Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin.
-
Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts - Benchchem. 24
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications.
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Technical Support Center: Catalyst Loading Optimization for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine Systems
Welcome to the technical support center for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine. This chiral diamine, derived from the natural amino acid (S)-proline, is a powerful ligand and organocatalyst for a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2][3][4][5] Its effectiveness hinges on the precise control of reaction parameters, with catalyst loading being one of the most critical variables to optimize.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, practical advice in a question-and-answer format to help you troubleshoot common issues and systematically optimize catalyst loading for improved yield, enantioselectivity, and overall efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use and optimization of this compound.
Q1: What is the primary role of this compound in asymmetric synthesis?
A: this compound primarily functions in two ways:
-
As a Chiral Ligand: It coordinates with a metal precursor (e.g., salts of Cu, Zn, Pd) to form a chiral metal complex in situ. This complex is the active catalyst that orchestrates the enantioselective transformation.[1] The ligand's structure creates a specific chiral environment that dictates the stereochemical outcome of the reaction.
-
As an Organocatalyst: In the absence of a metal, this diamine can act as an organocatalyst.[1][6] It typically operates through an enamine or iminium ion mechanism, similar to proline and its derivatives, to activate substrates for asymmetric bond formation.[2][3][5]
Q2: What is a recommended starting catalyst loading for a new reaction?
A: For initial screening, a catalyst loading of 5–10 mol% is a common starting point for many asymmetric reactions. This concentration is often sufficient to achieve a reasonable reaction rate and enantioselectivity without being prohibitively expensive. For reactions known to be highly efficient, you might start as low as 1-2 mol%. Conversely, for challenging transformations, starting at 10 mol% is advisable.
Q3: How critical is the metal-to-ligand (M:L) ratio when using this compound as a ligand?
A: The M:L ratio is extremely critical. An imbalance can lead to the formation of different catalytic species with varying activity and selectivity. A 1:1 or 1:1.1 ratio is a common starting point. An excess of the ligand can sometimes be beneficial by preventing the formation of less selective, ligand-deficient metal species. However, a large excess can also inhibit the reaction by occupying all metal coordination sites. This ratio should be screened as part of the optimization process.
Q4: Beyond loading, what other parameters are directly linked to catalyst performance?
A: Catalyst loading does not operate in a vacuum. Its optimization is interconnected with other variables, including:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence catalyst solubility, stability, and the transition state energy, thereby affecting both rate and enantioselectivity.[7]
-
Temperature: Temperature affects reaction rates and can have a profound, and sometimes non-linear, impact on enantioselectivity.[8] Lower temperatures often, but not always, lead to higher enantiomeric excess (ee).
-
Concentration: The overall reaction concentration can influence the catalyst's aggregation state and reaction kinetics. Highly concentrated or solvent-free conditions can sometimes lead to increased activity.[7]
-
Additives: Acids, bases, or other additives can act as co-catalysts or promoters, influencing the catalytic cycle.
Section 2: Troubleshooting Guides
This section provides structured, in-depth solutions to specific problems you may encounter during your experiments.
Problem A: Low Conversion or Stalled Reaction
Q: My reaction stops at <40% conversion, even after 24 hours. I'm using 5 mol% of the catalyst. How can I improve the conversion by optimizing catalyst loading?
A: A stalled reaction suggests that the catalyst is either not active enough at the current loading or is deactivating over time. Here is a systematic approach to troubleshoot this issue.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Purity: Before adjusting catalyst loading, confirm the purity and integrity of your ligand, metal salt (if applicable), substrates, and solvent. Anhydrous and deoxygenated conditions are often crucial.
-
Systematic Increase in Catalyst Loading: The most direct approach is to incrementally increase the catalyst loading. This can overcome slow kinetics or compensate for a low concentration of the active catalyst.
Experiment Catalyst Loading (mol%) Metal:Ligand Ratio Temperature Expected Outcome Control 5.0 1:1.1 Room Temp. Baseline conversion (~40%) Test 1 7.5 1:1.1 Room Temp. Moderate increase in conversion Test 2 10.0 1:1.1 Room Temp. Significant increase; target >90% conversion Test 3 15.0 1:1.1 Room Temp. Diminishing returns or potential side reactions -
Investigate Catalyst Deactivation: If increasing the loading gives only a marginal improvement, the catalyst may be deactivating.
-
Method of Addition: Instead of adding all the catalyst at the beginning, try a portionwise addition. Add an initial 5 mol% charge, and then add a second 5 mol% charge after 8-12 hours. If the reaction rate increases again, deactivation is likely.
-
Temperature Effect: Try running the reaction at a lower temperature (e.g., 0 °C). While this will slow the reaction, it might suppress deactivation pathways, leading to a higher final conversion over a longer period.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Problem B: High Conversion but Low Enantioselectivity (ee)
Q: I'm achieving >95% conversion, but my enantiomeric excess (ee) is poor (e.g., 30-50%). Can adjusting the catalyst loading improve this?
A: Yes, but it's often more nuanced than simply increasing the total catalyst amount. Low ee at high conversion often points to a competing, non-selective "background" reaction or the formation of a less selective catalytic species.
Causality and Rationale: The observed enantioselectivity is a result of the competition between the desired chiral catalyst-mediated pathway and one or more undesired pathways. The uncatalyzed reaction or a reaction catalyzed by the metal salt alone (without the chiral ligand) will produce a racemic product. If the rate of this background reaction is significant compared to the chiral pathway, the overall ee will be low.
Step-by-Step Troubleshooting Protocol:
-
Run Control Experiments: To diagnose the issue, perform these essential controls:
-
No Catalyst: Run the reaction with zero catalyst and ligand. If conversion occurs, you have a significant uncatalyzed background reaction.
-
Metal Only: If using a metal, run the reaction with only the metal salt and no ligand. This will quantify the selectivity of the achiral metal-catalyzed pathway.
-
-
Optimize the Metal-to-Ligand (M:L) Ratio: The key here is often not the total catalyst loading, but ensuring the metal is fully complexed by the chiral ligand. An excess of the ligand is often used to suppress the achiral metal-only pathway.
Experiment Metal Loading (mol%) M:L Ratio Conversion (%) ee (%) Analysis Baseline 5.0 1:1.0 98 45 Potential background reaction from uncomplexed metal. Test 1 5.0 1:1.2 97 75 Excess ligand improves selectivity by shifting equilibrium. Test 2 5.0 1:1.5 95 88 Further improvement suggests suppression of background reaction is key. Test 3 5.0 1:2.0 80 90 Rate may decrease if excess ligand inhibits catalysis. -
Adjust Total Catalyst Loading and Temperature: Once an optimal M:L ratio is found (e.g., 1:1.5), revisit the total loading.
-
Lowering Loading: Sometimes, high catalyst concentrations can lead to aggregation, forming less selective dimeric or oligomeric species. Try reducing the total catalyst loading (e.g., from 5 mol% to 2 mol%) while maintaining the optimal M:L ratio. This can favor the monomeric, more selective catalyst.
-
Lowering Temperature: Reducing the temperature (e.g., from RT to 0 °C or -20 °C) generally increases selectivity by favoring the more ordered transition state of the desired pathway.[8]
-
Problem C: Inconsistent Results and Poor Reproducibility
Q: My results vary significantly between runs, even when I think I'm using the same catalyst loading. What could be the cause?
A: Poor reproducibility with sensitive catalytic systems is almost always due to subtle variations in experimental setup and technique.
Key Areas for Investigation:
-
Atmospheric Control: Many organometallic catalysts are sensitive to air and moisture. Ensure consistent use of a glovebox or Schlenk techniques for preparing catalyst stock solutions and setting up reactions.
-
Solvent Quality: Use a freshly purified, anhydrous, and degassed solvent from the same source/batch for all experiments. Trace water or oxygen can inhibit or alter the catalyst.
-
Catalyst Stock Solution: Avoid weighing tiny amounts of catalyst for each reaction. It is far more accurate to prepare a stock solution of the ligand and/or metal precursor and dispense it via a precise syringe or pipette.
Workflow for Preparing a Reproducible Catalyst Stock Solution
Caption: Workflow for preparing a reliable catalyst stock solution.
-
Purity of this compound: Verify the purity of your ligand batch via NMR or another suitable technique. Chiral diamines can be hygroscopic or prone to oxidation. If it has been on the shelf for a while, consider re-purifying it.
References
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. Accounts of Chemical Research, 37(8), 580-591. Retrieved January 12, 2026, from [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reddy, K. S., & Addlagatta, A. (2013). Proline-catalyzed asymmetric synthesis of syn- and anti-1,3-diamines. PubMed. Retrieved January 12, 2026, from [Link]
-
A Novel Dual Organocatalyst for the Asymmetric Pinder Reaction and a Mechanistic Proposal Consistent with the Isoinversion Effect Thereof. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biscoe, M. R., & Breslow, R. (2005). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Chemical Name : 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Plausible explanation for the low enantioselectivity observed. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound - Hem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. (2017, March 24). Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed asymmetric synthesis of syn- and anti-1,3-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. | Semantic Scholar [semanticscholar.org]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Temperature Effects on (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine Catalyzed Reactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical troubleshooting strategies for reactions catalyzed by (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine. This versatile chiral amine catalyst is employed in a range of asymmetric transformations where temperature is a critical, and often underestimated, parameter. Understanding and controlling its effects are paramount to achieving high yield and stereoselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, focusing on temperature as a root cause and providing actionable solutions.
Question 1: My reaction is suffering from low enantioselectivity (% ee). What is the most likely temperature-related cause?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and is often directly linked to the reaction temperature.
-
Causality: The selectivity of a chiral catalyst arises from the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. According to the Eyring equation, this energy difference is more influential at lower temperatures. As you increase the temperature, you provide more thermal energy to the system, which can be sufficient to overcome the activation energy barrier for the formation of the undesired enantiomer, thus eroding enantioselectivity.[1][2]
-
Troubleshooting Steps:
-
Verify Analytical Method: First, ensure your chiral HPLC or GC method is validated and accurately resolving the enantiomers.
-
Systematic Temperature Reduction: If the analytical method is sound, the primary course of action is to lower the reaction temperature. A systematic screening is recommended (see Protocol 1). Start at room temperature (e.g., 20-25 °C) and decrease in increments (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor Kinetics: Be aware that lowering the temperature will also decrease the reaction rate.[3][4] You must monitor the reaction's progress over a longer timeframe to ensure it reaches completion.
-
Solvent Considerations: The optimal temperature is often solvent-dependent. The freezing point of your solvent will dictate the lower limit of your temperature screen. A change in solvent may be necessary to access very low temperatures.
-
Question 2: My enantioselectivity is high, but the reaction yield is poor or the reaction has stalled. How should I approach this?
Answer: This scenario typically indicates that while the stereochemical control is effective, the reaction kinetics are too slow under the current conditions.
-
Causality: Chemical reactions require a minimum amount of energy (activation energy, Ea) to proceed. If the reaction temperature is too low, reactant molecules may not have sufficient kinetic energy to overcome this barrier, leading to a slow or stalled reaction.
-
Troubleshooting Steps:
-
Modest Temperature Increase: Carefully increase the temperature in small increments (e.g., from -78 °C to -60 °C, or -20 °C to -10 °C). The goal is to find a "sweet spot" that accelerates the rate without significantly compromising the enantioselectivity.
-
Extended Reaction Time: Before increasing the temperature, confirm the reaction has truly stalled by monitoring it over an extended period (e.g., 24-72 hours).
-
Increase Catalyst Loading: A slightly higher catalyst loading (e.g., moving from 5 mol% to 10 mol%) can sometimes improve the reaction rate at lower temperatures, though this can increase costs.
-
Concentration Adjustment: Increasing the concentration of your reactants can also lead to an increased reaction rate, as described by rate laws.
-
Question 3: I am observing inconsistent results and poor reproducibility between batches. Could temperature be the issue?
Answer: Absolutely. Inconsistent temperature control is a major source of irreproducibility in sensitive catalytic reactions.
-
Causality: Even small fluctuations in temperature (± 2-5 °C) can lead to noticeable differences in both reaction rate and enantioselectivity. Relying on simple ice baths (which can have temperature gradients) or ambient "room temperature" (which can vary significantly) is often insufficient for precise control.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Best Practices:
-
Utilize Controlled Baths: Employ a liquid circulator bath (cryostat) or a well-stirred oil bath with a digital temperature controller for reliable and stable temperatures.
-
Internal vs. External Temperature: Measure the internal temperature of the reaction mixture, not just the bath temperature, as exothermic or endothermic processes can cause deviations.
-
Consistent Stirring: Ensure the stirring rate is consistent across all experiments, as poor mixing can create localized temperature and concentration gradients.
-
Question 4: The reaction mixture is turning dark, and I'm seeing byproduct formation that worsens at higher temperatures. What is happening?
Answer: This strongly suggests thermal degradation of the catalyst, substrates, or products.
-
Causality: this compound, like many organic molecules, has a limited thermal stability.[5] At elevated temperatures, decomposition pathways can become accessible, leading to catalyst deactivation and the formation of impurities. Side reactions, which may have higher activation energies than the desired transformation, can also become more prominent at higher temperatures.
-
Troubleshooting Steps:
-
Establish Thermal Stability Limit: Run a control experiment where the catalyst is stirred in the reaction solvent at various temperatures (e.g., 40 °C, 60 °C, 80 °C) for the intended reaction time. Analyze the catalyst's integrity afterward using techniques like NMR or LC-MS.
-
Operate at the Lowest Effective Temperature: As a general rule, it is best to run the reaction at the lowest temperature that provides an acceptable reaction rate to minimize degradation pathways.[6]
-
Analyze Byproducts: Isolate and identify the major byproducts. Understanding their structure can provide mechanistic clues about the undesired reaction pathways that are being accessed at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between temperature, reaction rate, and enantioselectivity?
A1: The relationship is a trade-off. Generally, as temperature increases, the reaction rate increases exponentially (Arrhenius equation), but enantioselectivity often decreases.[1][2] Conversely, decreasing the temperature typically enhances enantioselectivity but slows the reaction rate. This fundamental conflict is central to optimizing asymmetric reactions.
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature |
| Reaction Rate | Increases | Decreases |
| Enantioselectivity (% ee) | Generally Decreases[1] | Generally Increases[2] |
| Risk of Degradation | Increases | Decreases |
Q2: How does temperature mechanistically influence enantioselectivity?
A2: The catalyst and substrate form two possible diastereomeric transition states, one leading to the (R)-product and one to the (S)-product. The enantiomeric excess is determined by the difference in their Gibbs free energies of activation (ΔΔG‡). Lowering the temperature amplifies the impact of this energy difference, leading to a higher population of the lower-energy transition state and, consequently, a higher enantiomeric excess.
Caption: Energy profile for diastereomeric transition states.
Q3: Can a change in temperature ever reverse the enantioselectivity (e.g., from 90% ee of S to 70% ee of R)?
A3: While uncommon, enantioselectivity reversal with temperature is possible.[7] This phenomenon, known as a non-linear temperature effect, can occur if there is a change in the rate-determining step or the reaction mechanism itself within the temperature range studied. It can also happen if the enthalpic and entropic contributions to the activation energies of the two competing pathways have different signs or magnitudes. If you observe this, it warrants a deeper mechanistic investigation.
Experimental Protocols
Protocol 1: Temperature Screening for Optimization of Enantioselectivity
This protocol provides a systematic workflow for determining the optimal temperature for your reaction.
-
Setup: Prepare 5 identical reaction vials, each equipped with a stir bar and sealed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Prepare a stock solution of your substrate and any other reagents to ensure identical concentrations in each vial.
-
Initiation: Cool each vial to its target temperature (e.g., 20 °C, 0 °C, -20 °C, -40 °C, -78 °C) using a controlled cooling bath.
-
Catalyst Addition: Once the temperature has stabilized, add the this compound catalyst to each vial simultaneously (if possible) or in rapid succession.
-
Monitoring: At set time intervals (e.g., 2, 6, 12, 24 hours), withdraw a small aliquot from each reaction. Immediately quench the aliquot (e.g., with a saturated NH₄Cl solution or by filtering through a short plug of silica) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable chiral method (e.g., chiral HPLC) to determine the conversion and the enantiomeric excess (% ee).
-
Data Evaluation: Plot % ee vs. temperature and conversion vs. temperature to identify the optimal conditions that balance high selectivity with a practical reaction time.
| Vial | Temperature (°C) | Time Point 1 (ee/conv) | Time Point 2 (ee/conv) | Time Point 3 (ee/conv) |
| 1 | 20 | |||
| 2 | 0 | |||
| 3 | -20 | |||
| 4 | -40 | |||
| 5 | -78 |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Ištvanetová, M., et al. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Qu, Z., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
PubMed. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. [Link]
-
ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
Regeneration and recycling of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine catalyst
Welcome to the technical support guide for the regeneration and recycling of the chiral organocatalyst, (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the catalyst lifecycle. Our goal is to enhance the sustainability and cost-effectiveness of your synthetic processes without compromising on catalytic performance.
Section 1: Catalyst Overview & Physicochemical Properties
This compound is a versatile chiral diamine catalyst, frequently employed in asymmetric synthesis.[1] Its structure, featuring both a pyrrolidine and a piperidine moiety, makes it an effective ligand and organocatalyst in various transformations, including asymmetric aldol reactions. Understanding its physical and chemical properties is the cornerstone of designing an effective recycling strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | [2] |
| Molecular Weight | 182.31 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 121-123 °C at 22 mmHg | |
| Density | 0.909 g/mL at 25 °C | |
| Basicity (pKaH) | Pyrrolidine pKaH values typically range from 16-20 in acetonitrile.[3] |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Catalyst Recovery After Reaction Workup
Question: I am experiencing significant loss of my catalyst during the aqueous workup phase of my reaction. My recovery yield is below 70%. How can I improve this?
Answer: The primary cause of low recovery is the partial solubility of the catalyst in the organic phase during standard workups. The catalyst is a diamine, making it a basic compound.[4][5] We can exploit this basicity to ensure quantitative transfer into an aqueous phase, thus separating it from your neutral organic product. The recommended method is an Acid-Base Extraction .
Causality: By washing the organic reaction mixture with an aqueous acid solution (e.g., 1-2 M HCl), you protonate the nitrogen atoms on the catalyst. This forms a water-soluble ammonium salt.[6] The neutral organic product remains in the organic layer, while the catalyst salt is selectively extracted into the aqueous layer. Subsequently, basifying the aqueous layer regenerates the neutral, water-insoluble catalyst, which can then be recovered.[4][6][7]
Key Steps for Improved Recovery:
-
After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Extract the organic layer 2-3 times with 1 M HCl. Combine the aqueous layers.
-
Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is >10, as confirmed by pH paper.[4]
-
The neutral catalyst will precipitate or form an oily layer. Extract this back into an organic solvent (2-3 times).
-
Combine these organic layers, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude catalyst.
Issue 2: Recovered Catalyst Shows Diminished Performance
Question: My recycled catalyst provides lower yield and/or enantioselectivity compared to fresh catalyst. What could be the cause, and how can I restore its activity?
Answer: A decline in performance indicates either catalyst degradation or the presence of impurities.[8] Several factors could be at play:
-
Acidic Impurities: Residual acidic species from the reaction or workup can form stable salts with the catalyst, inhibiting its catalytic activity. Organocatalyst deactivation by acidic byproducts is a known issue.[9][10]
-
Water Content: Excess water in the recovered catalyst can interfere with many anhydrous reactions.
-
Thermal Degradation: If purification involves high temperatures, partial decomposition can occur.
-
Byproduct Contamination: Non-volatile byproducts from the main reaction may co-purify with the catalyst.
Solution Workflow:
-
Ensure Complete Neutralization: During the recovery (Acid-Base Extraction), ensure the final pH is robustly basic (pH > 10) to break any residual acid-catalyst adducts.
-
Thorough Drying: Ensure the final organic solution of the recovered catalyst is rigorously dried before solvent evaporation. If water is suspected, azeotropic removal with toluene under reduced pressure can be effective.
-
Purification: Simple recovery may not be sufficient. The crude catalyst should be purified to remove non-volatile impurities. Vacuum distillation is the most effective method for this catalyst, given its boiling point. This separates the volatile catalyst from involatile baseline materials and byproducts.
-
Quality Control: Before reuse, verify the catalyst's integrity using analytical methods as described in SOP 3.
Issue 3: Emulsion Formation During Acid-Base Extraction
Question: When performing the acid-base extraction, I'm struggling with persistent emulsions at the aqueous-organic interface, making separation impossible. How can I resolve this?
Answer: Emulsion formation is common when dealing with amine salts, which can act as surfactants.
Troubleshooting Steps:
-
Reduce Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Allow Time: Simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Catalyst Recovery via Acid-Base Extraction
This protocol outlines the standard procedure for separating the basic catalyst from a neutral reaction mixture.
Caption: Workflow for Catalyst Recovery via Acid-Base Extraction.
SOP 2: Catalyst Purification by Vacuum Distillation
This procedure is critical for restoring the catalyst to high purity.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short path distillation head for efficiency. Ensure all glassware is dry.
-
Charge the Flask: Transfer the crude catalyst obtained from SOP 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum. The target pressure is ~22 mmHg, though a slightly higher or lower pressure is acceptable if the temperature is adjusted accordingly.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collect Fraction: The catalyst should distill at approximately 121-123 °C at 22 mmHg. Collect the clear, colorless liquid fraction.
-
Completion: Stop the distillation when the temperature drops or when only a dark, viscous residue remains in the distillation flask.
-
Storage: Store the purified catalyst under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake.
SOP 3: Quality Control of Recycled Catalyst
Before reusing the catalyst, its purity and integrity must be confirmed.
| Parameter | Analytical Method | Acceptance Criteria |
| Identity & Purity | ¹H NMR Spectroscopy | Spectrum should match the reference spectrum of the fresh catalyst with no significant impurity peaks (>97% purity by integration). |
| Chiral Integrity | Polarimetry | The specific rotation should match the literature value ([α]20/D −69°, c = 0.5 in ethanol). A significant deviation suggests racemization or contamination. |
| Water Content | Karl Fischer Titration | Water content should be < 0.1% for most applications. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the most common deactivation pathway for this type of catalyst? The most common pathway is neutralization by acidic species. As a Brønsted base, the catalyst can be deactivated by any acidic proton source in the reaction medium, forming a non-catalytic ammonium salt. This is why a basic wash during recovery is crucial.[9][10]
Q2: How many times can I realistically recycle the catalyst? With proper execution of the recovery (SOP 1) and purification (SOP 2) protocols, the catalyst can often be recycled 5-10 times with minimal loss in performance.[11][12] The limiting factor is typically the small, unavoidable physical loss of material during each recovery and transfer step, rather than chemical degradation.[13]
Q3: Can I use a different method than acid-base extraction for recovery? While acid-base extraction is the most robust method, other techniques exist. If your product is non-volatile, you could directly distill the catalyst from the reaction mixture under vacuum. However, this risks thermal degradation of your product and co-distillation of volatile impurities. For supported versions of similar catalysts, simple filtration can be used, but this requires synthesizing an immobilized catalyst.[14]
Q4: My reaction produces an acidic byproduct. Will this affect the catalyst? Yes, absolutely. If your reaction generates an acid (e.g., a carboxylic acid), it will stoichiometrically consume your catalyst. In such cases, you may need to use a higher catalyst loading or add a non-nucleophilic "sacrificial" base to neutralize the acid as it forms.
Caption: Troubleshooting Decision Tree for Catalyst Performance Issues.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. (n.d.). MDPI. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Publishing. [Link]
-
Fröbel, M., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]
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Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Macsenlab. [Link]
-
Bäckvall, J.-E. (2016). Recycling in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
-
Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. (2024). ACS Applied Polymer Materials. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Fehér, Z. (2024). Sustainable application and recycling of organocatalysts. Budapest University of Technology and Economics. [Link]
-
de Oliveira V, Rodrigo, et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). RSC Publishing. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. (2022). MDPI. [Link]
-
New Paradigms for Organic Catalysts: The First Organocatalytic Living Polymerization. ResearchGate. [Link]
-
Acid base extraction flow chart. (n.d.). The Chemistry Notes. [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry. [Link]
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2020). PubMed Central. [Link]
-
Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. (2024). ACS Publications. [Link]
-
Process Intensification and Multivariable Interaction Analysis for Platinum Extraction from Spent Catalysts Using Ultrasound-Assisted Leaching. (n.d.). MDPI. [Link]
-
Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). PubMed Central. [Link]
-
4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine. PubChem. [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
-
Designing Thermally Stable Organocatalyst for Plastic Chemical Recycling. UCSB MRL. [Link]
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Organocatalysis, Organocatalysts. Organic Chemistry Portal. [Link]
-
Mayer, R. J., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. [Link]
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Technical Support Center: Mastering Air and Moisture Sensitivity in Organocatalysis
Welcome to the technical support center for organocatalytic reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenges of air and moisture sensitivity. Many powerful organocatalytic transformations rely on catalysts and reagents that are readily deactivated or consumed by atmospheric oxygen and water.[1][2][3] Failure to rigorously exclude these contaminants can lead to failed reactions, poor yields, and inconsistent results.
This resource moves beyond simple protocols to explain the underlying principles, providing you with the knowledge to troubleshoot effectively and ensure the robustness of your synthetic methods.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when dealing with sensitive organocatalytic systems.
Question 1: My organocatalytic reaction has failed or shows very low conversion. Where do I start troubleshooting?
Answer: A failed reaction is a common frustration, but it's a valuable data point. The primary culprits in sensitive organocatalysis are almost always the unwanted presence of air (oxygen) or moisture (water). These can originate from your glassware, solvents, reagents, or the reaction atmosphere itself.
Start by systematically evaluating each component:
-
Atmosphere: Was your inert gas setup leak-proof? Was the gas of sufficient purity?
-
Glassware: Was all glassware rigorously dried immediately before use to remove adsorbed water?[4]
-
Solvents & Reagents: Were your solvents truly anhydrous and degassed? Were your reagents handled exclusively under inert conditions?
A logical workflow is essential for pinpointing the source of contamination. The flowchart below provides a systematic approach to diagnosing the issue.
Question 2: What are the primary sources of air and moisture contamination?
Answer: Contamination is often introduced from sources that may seem trivial but are significant on the scale of a sensitive reaction.[2]
-
Glassware Surfaces: Glassware has a thin, invisible film of adsorbed moisture that must be removed by oven or flame drying.[4][5]
-
Solvents: Even commercially available "anhydrous" solvents contain trace amounts of water (measured in parts-per-million, ppm) that can be sufficient to kill a reaction.[6] They also contain dissolved atmospheric gases.
-
Reagents: Hygroscopic reagents will absorb moisture from the air.[7] Many organocatalysts themselves can be sensitive.
-
Atmosphere: The laboratory air itself is the most obvious source. Leaks in your apparatus (e.g., poorly greased joints, old septa) are a primary route for air to enter the system.[8]
Question 3: How can I determine if my specific organocatalyst is sensitive to air or moisture?
Answer: The first step is to consult the manufacturer's Safety Data Sheet (SDS) and any accompanying technical literature. Look for handling and storage recommendations, such as "Store under inert gas."[7] Many organocatalysts, especially those involving phosphines, boranes, or low-valent species, are susceptible to oxidation.[4] Catalysts that function as strong Brønsted or Lewis acids/bases are often sensitive to water. A simple control experiment can be definitive: run two reactions in parallel, one with standard inert techniques and one deliberately exposed to air. A significant difference in outcome confirms sensitivity.
Question 4: Which is the superior technique for inert atmosphere work: a glovebox or a Schlenk line?
Answer: The choice depends on the scale, throughput, and nature of the materials being handled. Neither is universally "superior"; they are tools for different jobs. A glovebox provides a fully controlled environment, ideal for handling solids and setting up multiple reactions, while a Schlenk line is a versatile tool for solution-phase chemistry.[3][9]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Excellent (<1 ppm O₂, H₂O) | Good to Very Good (user-dependent) |
| Best For | Handling solids, high-throughput screening, preparing multiple reactions | Solution-phase reactions, distillations, filtrations[10] |
| Throughput | High | Low to Medium |
| Cost | High initial investment & maintenance | Lower initial investment |
| Key Limitation | Limited workspace; risk of cross-contamination | Technique-intensive; requires more user skill |
Question 5: How dry do my solvents need to be for a sensitive reaction?
Answer: The required level of dryness is reaction-dependent. For extremely sensitive chemistry, such as reactions involving organolithium reagents, water content should ideally be below 10 ppm. For many other organocatalytic reactions, <50 ppm is a safe target. It's crucial to understand that a freshly opened bottle of commercial anhydrous solvent is not always sufficient.
| Solvent Grade | Typical Water Content (ppm) | Suitability |
| Reagent Grade | 300 - 1000+ | Unsuitable for sensitive reactions |
| "Anhydrous" (Commercial) | 10 - 50 | May be suitable, but verification is key |
| Freshly Purified (Still/Column) | <10 | Gold standard for sensitive reactions |
The most reliable method for determining water content is Karl Fischer titration.[11][12][13]
Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to resolving specific experimental issues.
Problem: Low or No Reaction Conversion
-
Possible Cause 1: Catalyst Deactivation.
-
Why it happens: Your organocatalyst may be reacting with trace oxygen or water. For example, phosphine-based catalysts can be oxidized to phosphine oxides, rendering them inactive. Water can hydrolyze catalysts that rely on Lewis acidity or form inactive hydrates.[14]
-
Solution:
-
Improve Inert Technique: Ensure your Schlenk line or glovebox is functioning correctly. Check for leaks in your glassware setup, especially around joints and septa.[8]
-
Purify & Degas Solvents: Do not rely solely on commercial anhydrous solvents. Purify them using a solvent purification system or by distillation over an appropriate drying agent.[15] Degas the solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with a stream of inert gas for 30-60 minutes.[10][16]
-
Handle Catalyst Properly: Store the catalyst under an inert atmosphere as recommended. Weigh and transfer it inside a glovebox or under a positive flow of inert gas.[17]
-
-
-
Possible Cause 2: Quenching of Reagents.
-
Why it happens: Many reagents used in conjunction with organocatalysts are themselves highly water-sensitive. For instance, strong bases can be protonated and neutralized by water, while highly electrophilic compounds can be hydrolyzed.[1]
-
Solution:
-
Verify Reagent Quality: Use freshly opened reagents or those that have been stored correctly. If using solutions like organolithiums, titrate them before use to confirm their concentration.
-
Rigorous Solvent Purity: Ensure the solvent used to dissolve the reagent is as dry as the main reaction solvent.
-
-
Problem: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable Quality of "Anhydrous" Solvents.
-
Why it happens: The water content in commercial anhydrous solvents can vary from bottle to bottle and degrades over time once the bottle is opened. Relying on these without verification introduces a critical uncontrolled variable.
-
Solution:
-
Implement a Standard Purification Protocol: Adopt a consistent method for solvent purification, whether it's a column-based system or distillation.[15][18] This ensures the solvent quality is the same for every experiment.
-
Quantify Water Content: Regularly test your purified solvents using Karl Fischer titration to ensure they meet your required specifications.[19] This provides a quantitative check on your process.
-
-
Visual Workflows & Logic Diagrams
Visualizing complex procedures can minimize errors and clarify decision-making processes.
Caption: Troubleshooting Decision Tree for Failed Reactions.
Core Techniques: Detailed Experimental Protocols
Adherence to meticulous technique is non-negotiable for success. The following protocols provide step-by-step guidance.
Protocol 1: Preparation of Glassware
The goal is to remove the adsorbed layer of water from all glass surfaces.
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent or cleaning solution, followed by rinsing with deionized water and acetone.
-
Oven Drying: Place the glassware in a laboratory oven at >125 °C for at least 4 hours, or ideally, overnight.[4]
-
Assembly & Cooling: Assemble the reaction apparatus (e.g., flask, condenser) while it is still hot. Immediately connect it to a Schlenk line or inert gas source.
-
Vacuum/Backfill Cycles: Evacuate the assembled glassware under vacuum to remove the air and then backfill slowly with high-purity inert gas (N₂ or Ar). Repeat this vacuum-backfill cycle at least three times to ensure the atmosphere is fully inert.[2][20][21]
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved atmospheric gases.
-
Preparation: Place the purified solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon tap. Do not fill the flask more than halfway.
-
Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes. You are removing the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times. After the final cycle, backfill the flask with inert gas.
Caption: The Freeze-Pump-Thaw Degassing Cycle.
Protocol 3: Transfer of Air-Sensitive Liquids via Syringe
This ensures the liquid is not exposed to the atmosphere during addition.
-
Prepare Syringe: Dry the syringe and a long needle in an oven. Assemble them while hot and allow them to cool in a desiccator or under a stream of inert gas.
-
Flush Syringe: Pierce the septum of a flask containing only inert gas. Withdraw a full volume of inert gas and expel it into the lab atmosphere. Repeat this flush at least 3-5 times to purge the syringe of air.[22]
-
Withdraw Reagent: Pierce the septum of the reagent bottle. Push any inert gas from the syringe into the bottle's headspace to equalize the pressure. Slowly withdraw the desired volume of liquid.
-
Remove Bubbles & Take Buffer: Invert the syringe and carefully push out any gas bubbles. Withdraw a small "buffer" of inert gas from the headspace (~0.2 mL) into the needle and tip of the syringe.[22] This protects the reagent from any air at the tip during transfer.
-
Deliver Reagent: Pierce the septum of the reaction flask and deliver the reagent. First, inject the inert gas buffer, then the liquid reagent itself.[22]
References
-
Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]
-
Catalyst Handling Services. (2018). Catalyst handling best practice guide. Retrieved from [Link]
-
West, A. P., & Wild, T. S. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Retrieved from [Link]
-
Berry Group, University of Wisconsin-Madison. (2019). Schlenk Techniques. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Angewandte Chemie International Edition, 45(17), 2720-2723. (Note: While the direct link is to a PMC full text, the citation refers to the original publication.) Retrieved from [Link]
-
West, A. P., & Wild, T. S. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. ACS Publications. Retrieved from [Link]
-
Advanced Photon Source, Argonne National Laboratory. (n.d.). Air-Sensitive Catalyst Handling and Preparation. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Organocatalytic Reactions in Water. Request PDF. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chayaporn, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
RISE Catalysis Center. (2020). Glovebox Manual. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
LCGC International. (n.d.). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Retrieved from [Link]
-
Chayaporn, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports. Retrieved from [Link]
-
Kintek Solution. (n.d.). How we can develop inert atmosphere for a chemical reaction? Retrieved from [Link]
-
Elvers, B., et al. (Eds.). (1996). Ullmann's Encyclopedia of Industrial Chemistry. (Note: The specific content is behind a paywall, but the reference points to general solvent purification techniques). Retrieved from [Link]
-
Nichols, L. (2022). Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Cournoyer, M. E., & Dare, J. H. (2012). The use of alternative solvent purification techniques. Journal of Chemical Health and Safety. Retrieved from [Link]
-
Reddit. (2017). Glove Box Tips?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]
-
The Raj Group. (2009). Organocatalytic reactions in water. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Glovebox setup for anaerobic purification and crystallization. Retrieved from [Link]
-
RTI International. (2006). Enamine-based Aldol Organocatalysis in Water: Are They Really 'All Wet'?. Retrieved from [Link]
-
Harvey Mudd College. (2014). How to Use a Schlenk Line. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Organocatalytic reactions in water. Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Organocatalysis. Retrieved from [Link]
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Dijkgraaf, P. J. M., et al. (1988). Deactivation of platinum catalysts by oxygen. 1. Kinetics of the catalyst deactivation. Journal of Catalysis. Retrieved from [Link]
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McGill Office for Science and Society. (2021). Dr. Joe Schwarcz discusses organocatalysis and catalytic converters. YouTube. Retrieved from [Link]
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Vlček, A. A. (1982). Oxygen activation and deactivation in the presence of simple metal-chelates. Pure and Applied Chemistry. Retrieved from [Link]
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LearnChemE. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. YouTube. Retrieved from [Link]
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Identification of byproducts in reactions using (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine (CAS 84466-85-3). This document is designed for researchers, chemists, and drug development professionals utilizing this versatile chiral amine in their synthetic workflows. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to anticipate, identify, and mitigate the formation of reaction byproducts, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses common questions regarding the nature of this compound and the theoretical origins of potential impurities.
Q1: What is this compound and what is its primary application?
This compound is a chiral diamine compound.[1][2] Its structure features a stereocenter at the 2-position of the N-methylpyrrolidine ring. This defined stereochemistry makes it a valuable ligand or organocatalyst in asymmetric synthesis.[3] Enantioselective synthesis is critical in pharmaceuticals, where different enantiomers of a molecule often exhibit vastly different biological activities.[4][5] It is frequently employed to induce chirality in reactions such as catalytic asymmetric aldol reactions, Michael additions, and other carbon-carbon bond-forming transformations.[6]
Q2: What are the most common classes of byproducts I should expect when using this chiral amine?
When employing this catalyst, byproducts can generally be categorized into four main groups. Understanding these helps in developing an effective analytical and purification strategy.
Table 1: Common Byproduct Classes and Their Origins
| Byproduct Class | Description & Likely Cause |
| Stereoisomers | Epimers/Diastereomers: The most significant byproducts are often stereoisomers of the desired product. This occurs if the asymmetric induction is not perfectly efficient (i.e., less than 99% ee or de).[5] |
| Racemized Catalyst: Under harsh conditions (e.g., elevated temperatures, presence of strong acid/base), the chiral center of the catalyst itself could potentially epimerize, leading to a loss of enantioselectivity in the main reaction. | |
| Catalyst-Related Impurities | Oxidation Products: The tertiary amine functionalities, particularly the N-methylpyrrolidine nitrogen, are susceptible to oxidation, forming N-oxides. This is more likely if the reaction is not performed under an inert atmosphere or if oxidizing agents are present.[7] |
| Degradation Products: At high temperatures or in the presence of incompatible reagents, the catalyst can degrade through pathways like Hofmann elimination, though this is less common under typical catalytic conditions. | |
| Process-Related Impurities | Starting Material Impurities: Any impurities present in the starting materials (e.g., aldehydes, ketones, electrophiles) can react to form their own side products. |
| Solvent Adducts: In some cases, the solvent or additives can react with starting materials or intermediates. For example, aldol condensation of a solvent like acetone if it is used with a strong base. | |
| Reaction-Specific Byproducts | Self-Condensation: In reactions like aldol additions, the enolate or enamine intermediate can react with another molecule of the starting aldehyde or ketone (self-condensation) instead of the intended electrophile. |
| Over-alkylation/Multiple Additions: If the product of the initial reaction remains reactive, it may undergo a subsequent, undesired reaction. |
Q3: How can reaction conditions influence byproduct formation?
Reaction conditions are the primary lever for controlling selectivity and minimizing byproducts.
-
Temperature: Higher temperatures can decrease the energy difference between the transition states leading to the desired product and its diastereomer, thus lowering enantioselectivity.[4] It can also accelerate degradation pathways. Running reactions at lower temperatures (e.g., -78 °C to 0 °C) is often crucial.
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst conformation and the stability of reaction intermediates, directly impacting stereoselectivity.
-
Stoichiometry and Addition Rate: The precise ratio of reactants to the catalyst is critical. Slow addition of a limiting reagent can often minimize self-condensation or other side reactions by keeping its instantaneous concentration low.
-
Inert Atmosphere: As tertiary amines can be sensitive to air, particularly over long reaction times, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative side products.[8]
Section 2: Troubleshooting Guide for Unexpected Byproducts
This guide provides a systematic workflow for when you observe unexpected spots on a Thin-Layer Chromatography (TLC) plate or unknown peaks in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram.
Workflow for Byproduct Identification
The following diagram outlines a logical progression from observation to identification of an unknown byproduct.
Caption: A systematic workflow for the identification of unknown reaction byproducts.
Troubleshooting Scenarios
| Observation | Potential Cause | Recommended Action & Rationale |
| TLC shows a new spot with similar Rf to the product. | Stereoisomer (Diastereomer): Diastereomers often have very similar polarities, making them difficult to separate. | Action: Optimize TLC solvent system (try different polarity eluents or solvent mixtures). For analysis, use a chiral HPLC or GC column to resolve and quantify the stereoisomers. Rationale: Chiral stationary phases provide a chiral environment that interacts differently with enantiomers or diastereomers, allowing for their separation.[9] |
| LC-MS shows a peak with a mass of [M+16]⁺. | N-Oxide Formation: The mass difference of +16 amu strongly suggests the addition of an oxygen atom. The tertiary amines in the catalyst are susceptible to oxidation. | Action: Re-run the reaction under a strict inert atmosphere (argon or nitrogen). Ensure all reagents and solvents are de-gassed. Rationale: Removing atmospheric oxygen, the most likely oxidant, will prevent the formation of the N-oxide.[8] |
| GC-MS or LC-MS shows a peak corresponding to a dimer of the starting material. | Self-Condensation Reaction: The reactive intermediate (e.g., enolate) is reacting with the starting material instead of the desired reaction partner. | Action: Use a higher dilution. Add the starting material slowly via syringe pump to the reaction mixture containing the catalyst and the other reactant. Rationale: Slow addition keeps the instantaneous concentration of the starting material low, favoring the desired intermolecular reaction over the undesired self-condensation. |
| ¹H NMR of a purified byproduct shows broad signals and a complex aromatic region inconsistent with the expected product. | Degradation of Catalyst or Reagents: Complex mixtures often arise from multiple degradation pathways. | Action: Check the purity of all starting materials and the catalyst by NMR or GC before the reaction. Ensure the catalyst was stored properly at 2-8°C under an inert atmosphere.[1][8] Rationale: Starting with pure, well-characterized materials is the foundation of a clean reaction. Degradation often leads to intractable mixtures. |
Section 3: Key Analytical Protocols
Accurate identification of byproducts relies on robust analytical techniques. The following are standard protocols that can be adapted for your specific reaction. Various analytical techniques are crucial for impurity profiling in pharmaceutical development.[10][11]
Protocol 3.1: Rapid Purity Assessment by HPLC
This protocol is for a quick check of the crude reaction mixture to assess conversion and identify the presence of major byproducts.
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it in the mobile phase (e.g., 1 mL of Acetonitrile/Water). Filter through a 0.45 µm syringe filter.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A C18 reverse-phase column is a good starting point for many organic molecules.[9]
-
Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm (or a wavelength appropriate for your chromophores)
-
-
Gradient Elution Example:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Analysis: Compare the chromatogram of the reaction mixture to that of your starting materials. New peaks represent products or byproducts. The relative peak area can give a rough estimate of purity.
Protocol 3.2: Structural Elucidation using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of unknown byproducts.[12][13]
-
Sample Preparation: As per the HPLC protocol. The sample must be clean enough to avoid contaminating the mass spectrometer source.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Quadrupole).
-
Method: Use a similar HPLC method as described above. The mass spectrometer will acquire mass data for each peak as it elutes from the column.
-
Analysis:
-
Extract the mass spectrum for the byproduct peak.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). This provides the molecular weight of the byproduct.
-
Use the accurate mass data (if using a high-resolution instrument like a TOF) to predict possible elemental compositions.
-
This information, combined with knowledge of the reactants, allows you to propose a likely structure for the byproduct.
-
Byproduct Analysis Workflow
Caption: Analytical workflow for characterizing unknown byproducts.
References
- analytical methods for detecting byproducts in propiophenone reactions. (n.d.). Benchchem.
- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen.
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- Analytical Techniques in Pharmaceutical Analysis. (2024). IntechOpen.
- Techniques in Pharmaceutical Analysis. (2024). Integrated Liner Technologies.
- 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. (n.d.). Pharmaffiliates.
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- (S)-1-[(1-Methyl-2-pyrrolidinyl)methyl]piperidine 97%. (n.d.). Sigma-Aldrich.
- The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (2018). PMC.
- Best handling practices for air-sensitive reactions with (S)-(1-Methylpyrrolidin-3-YL)methanol. (n.d.). Benchchem.
- (S)-1-[(1-Methyl-2-pyrrolidinyl)methyl]piperidine. (n.d.). Santa Cruz Biotechnology.
- Enantioselective synthesis. (2023). In Wikipedia.
- Asymmetric Synthesis. (n.d.). Course Hero.
- Piperidine Impurities. (n.d.). BOC Sciences.
- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. (n.d.). Benchchem.
- The asymmetric synthesis of chiral secondary amines via hemiaminal and... (n.d.). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC.
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2018). MDPI.
- Reactivity and Reaction Mechanisms of 1,2-Dimethylpiperidine: An In-depth Technical Guide. (n.d.). Benchchem.
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Technical Support Center: Enhancing Diastereoselectivity in Multi-Step Synthesis
Welcome to the technical support center for diastereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance diastereoselectivity in their multi-step synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, providing you with the insights needed to rationalize your experimental choices and overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to diastereoselectivity.
Q1: What is the fundamental difference between stereoselective and stereospecific reactions?
A: A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all other possibilities.[1] In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[2] For a reaction to be truly stereospecific, this transfer of stereochemical information must be perfect.[2]
Q2: How does a chiral auxiliary function to control diastereoselectivity?
A: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] The inherent chirality of the auxiliary creates a biased steric and electronic environment, favoring the approach of a reagent from one face over the other.[3][5] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[2][3] Evans oxazolidinones are a classic example, widely used to direct diastereoselective aldol reactions.[4][6]
Q3: What are the key models for predicting the diastereoselectivity of nucleophilic addition to carbonyls with an adjacent stereocenter?
A: Several models exist to predict the facial selectivity of nucleophilic attack on carbonyls adjacent to a chiral center. The most common are:
-
Cram's Rule: This early model positions the largest substituent anti to the incoming nucleophile.
-
Felkin-Ahn Model: An improvement on Cram's rule, this model staggers the substituents around the chiral center, placing the largest group perpendicular to the plane of the carbonyl. The nucleophile then attacks along the least hindered trajectory, typically at a 109.5° angle (the Bürgi-Dunitz angle).[1]
-
Chelation Control Model: This model applies when the substrate contains a Lewis basic group (e.g., an ether or protected amine) on the alpha-carbon and a chelating metal is used in the reagent (e.g., MgBr₂, ZnCl₂, TiCl₄). The metal coordinates to both the carbonyl oxygen and the Lewis basic group, forming a rigid five- or six-membered ring. This locks the conformation of the substrate, and the nucleophile attacks from the less hindered face of this chelate.[1][5] Chelation can often reverse the stereoselectivity predicted by the Felkin-Ahn model.[1]
Troubleshooting Guide: Common Issues in Diastereoselective Reactions
This guide provides a question-and-answer format to address specific experimental challenges, offering potential causes and actionable solutions.
Issue 1: Low Diastereomeric Ratio (d.r.) in an Aldol Reaction
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio?
A: A low diastereomeric ratio suggests that the energy difference between the two competing diastereomeric transition states is minimal.[5] To improve this, you must modify the reaction conditions to amplify this energy difference.
Potential Causes & Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is often crucial for determining the relative stereochemistry (syn vs. anti) of the aldol adduct, particularly in reactions proceeding through a closed, six-membered Zimmerman-Traxler transition state.[1]
-
Troubleshooting: The choice of base and solvent can strongly influence enolate geometry. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) typically favors the formation of the E-enolate from acyclic ketones, while lithium hexamethyldisilazide (LiHMDS) can favor the Z-enolate. Consider screening different amide bases or using boron enolates, which often provide very high levels of stereocontrol.[1][6]
-
-
Insufficient Steric or Electronic Bias: The existing stereocenters or chiral elements may not be providing a strong enough bias to direct the reaction.
-
Troubleshooting:
-
Change the Reagent/Catalyst: If using a chiral catalyst, its structure can have a profound effect on selectivity.[7] Small changes to the ligand can lead to significant improvements.[8] In some cases, switching from a metal-based Lewis acid to a chiral Brønsted acid catalyst, or vice-versa, can be effective.[9]
-
Modify the Substrate: If feasible, increasing the steric bulk of a substituent near the reacting center can enhance facial discrimination.
-
Employ a Chiral Auxiliary: Attaching a chiral auxiliary, such as an Evans oxazolidinone, can enforce a specific conformation and lead to high diastereoselectivity.[4][6]
-
-
-
Suboptimal Reaction Temperature: Temperature affects the equilibrium between diastereomeric products and the selectivity of kinetically controlled reactions.
-
Troubleshooting: Lowering the reaction temperature often increases diastereoselectivity by making the reaction more sensitive to small differences in activation energies between the diastereomeric transition states.[5][10][11] Conversely, in some cases, higher temperatures might be necessary to overcome a high activation barrier, though this can sometimes lead to lower selectivity.[12] It's crucial to find the optimal temperature for your specific system.
-
-
Inappropriate Solvent Choice: The solvent can significantly influence the reaction's outcome by solvating transition states differently, affecting catalyst aggregation, and altering the effective polarity of the reaction medium.[13][14][15][16][17]
-
Troubleshooting: A screening of solvents with varying polarities is recommended.[13] For instance, in some Michael additions, changing from a nonpolar to a polar solvent can completely reverse the diastereoselectivity.[17] In other cases, coordinating solvents like THF might be necessary for chelation control, while non-coordinating solvents like dichloromethane might favor a non-chelated pathway.
-
Issue 2: Poor Selectivity in a Ketone Reduction
Q: I am reducing a ketone that is alpha-chiral, but I'm getting poor diastereoselectivity for the resulting alcohol. How can I improve this?
A: The reduction of a chiral ketone is a classic example of substrate-controlled diastereoselection. Poor selectivity indicates that the reducing agent is able to attack both faces of the carbonyl with similar ease.
Potential Causes & Solutions:
-
Small and Unselective Reducing Agent: Small hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may not be sterically demanding enough to differentiate between the two faces of the carbonyl group effectively.[6]
-
Troubleshooting: Switch to a bulkier reducing agent. For example, lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are significantly larger and will preferentially attack from the less sterically hindered face, often leading to a dramatic improvement in diastereoselectivity.[6]
-
-
Lack of Pre-organization (Chelation vs. Non-chelation): As discussed in the FAQs, the presence of a chelating group alpha to the carbonyl can allow for a chelation-controlled reduction, leading to one diastereomer. If a non-chelating metal is used, the reaction will likely proceed via the Felkin-Ahn model, potentially leading to the opposite diastereomer.[1]
-
Troubleshooting:
-
To Promote Chelation: If a chelating group is present (e.g., OMe, OBn, NMe₂), use a reducing agent with a chelating metal, such as Zn(BH₄)₂. This will lock the conformation and enhance selectivity.[1]
-
To Enforce Non-Chelation: If you desire the Felkin-Ahn product, use a non-chelating reducing agent like NaBH₄ or L-Selectride®. The choice of solvent can also play a role; coordinating solvents can disrupt chelation.
-
-
Issue 3: Inconsistent Diastereoselectivity in a Catalytic Reaction
Q: The diastereoselectivity of my copper-catalyzed conjugate addition varies significantly between runs, even when I follow the same procedure. What could be the cause?
A: Inconsistent results in catalytic reactions often point to sensitivity to trace impurities or subtle variations in reaction setup.
Potential Causes & Solutions:
-
Catalyst Purity and Activation: The purity and activation state of the catalyst are critical. Impurities can poison the catalyst or alter its aggregation state.
-
Troubleshooting: Ensure the catalyst and ligands are of high purity. If using a pre-catalyst that requires in-situ activation, ensure this step is reproducible. For example, the source and purity of copper salts can vary. Consider using a well-defined, single-component catalyst if available.
-
-
Trace Water or Oxygen: Many organometallic catalytic cycles are sensitive to air and moisture.
-
Troubleshooting: Use rigorously dried solvents and reagents. Degas solvents thoroughly before use. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
-
Catalyst Loading and Concentration: The concentration of the catalyst and substrates can affect the kinetics and potentially the aggregation state of the active catalytic species, which in turn can influence diastereoselectivity.
-
Troubleshooting: Precisely control catalyst loading. Investigate the effect of concentration; sometimes, more dilute or more concentrated conditions can favor the desired pathway.
-
-
Stirring and Temperature Gradients: In heterogeneous or viscous reaction mixtures, inefficient stirring can lead to localized temperature and concentration gradients, causing inconsistent results.
-
Troubleshooting: Ensure efficient and consistent stirring. For reactions at low temperatures, ensure the entire reaction vessel is uniformly cooled.
-
Experimental Protocols & Data Visualization
Protocol 1: Screening Reaction Temperature to Optimize Diastereoselectivity
This protocol outlines a systematic approach to evaluating the effect of temperature on a diastereoselective reaction.
-
Setup: Prepare five identical reactions in parallel in a multi-well reaction block or in separate flasks equipped with stir bars and under an inert atmosphere.
-
Temperature Control: Place each reaction in a cooling bath set to a different temperature (e.g., 0 °C, -20 °C, -40 °C, -60 °C, -78 °C). Use a cryostat or appropriate slush baths for accurate temperature control.
-
Initiation: Once the reaction mixtures have equilibrated to the target temperature, add the starting material or reagent that initiates the reaction simultaneously to all vessels if possible.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., ¹H NMR, GC, or LC-MS) to determine both conversion and diastereomeric ratio.
-
Quenching and Analysis: Once the reactions have reached optimal conversion (or after a fixed time point), quench them under identical conditions. Purify the product from each reaction and accurately determine the final diastereomeric ratio.
-
Data Analysis: Plot the diastereomeric ratio (d.r.) as a function of temperature to identify the optimal conditions.
Table 1: Example Data for Temperature Screening in a Diastereoselective Reduction
| Entry | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (A:B) |
| 1 | 0 | >99 | 5:1 |
| 2 | -20 | >99 | 8:1 |
| 3 | -40 | 95 | 15:1 |
| 4 | -60 | 90 | 25:1 |
| 5 | -78 | 85 | >30:1 |
As shown in the table, decreasing the temperature significantly improves the diastereoselectivity, albeit with a slight decrease in reaction rate/conversion over a fixed time.
Visualization of Key Concepts
Diagram 1: Decision Workflow for Troubleshooting Low Diastereoselectivity
This diagram illustrates a logical workflow for addressing poor diastereoselectivity in a reaction.
Caption: A step-by-step decision tree for optimizing diastereoselectivity.
Diagram 2: Competing Transition States in a Diastereoselective Reaction
This diagram illustrates how reaction conditions can influence the energy landscape of competing reaction pathways.
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Technical Support Center: Kinetic Resolution of Chiral Pyrrolidine Derivatives
Introduction
Chiral pyrrolidine scaffolds are foundational motifs in a vast array of pharmaceuticals, natural products, and catalysts.[1] Their stereochemistry often dictates biological activity, making the efficient synthesis of enantiomerically pure pyrrolidines a critical objective in drug development and chemical research. Kinetic resolution (KR), a technique that leverages the differential reaction rates of enantiomers with a chiral catalyst or reagent, remains a vital and practical method for accessing these valuable compounds.[2][3] Enzymatic kinetic resolution, in particular, offers mild reaction conditions and often exhibits high selectivity.[3]
However, the path to a successful kinetic resolution is frequently paved with challenges, from suboptimal enantioselectivity to poor reaction conversion and issues with reproducibility. This guide is designed to serve as a technical resource for researchers encountering these common hurdles. Structured in a question-and-answer format, it provides not only troubleshooting steps but also the underlying scientific rationale to empower users to make informed decisions in their experimental design.
Section 1: Troubleshooting Poor Enantioselectivity (Low e.e.)
Poor enantioselectivity is the most common failure mode in kinetic resolution. The selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = kfast/kslow), is the ultimate measure of a resolution's effectiveness. A high s-factor is required to obtain both the unreacted starting material and the product in high enantiomeric excess (e.e.).[4]
Q1: My enzymatic (lipase-catalyzed) acylation of a racemic N-substituted pyrrolidine shows low enantiomeric excess (e.e.). What are the primary causes and how can I improve the selectivity?
A1: Low enantioselectivity in lipase-catalyzed resolutions stems from the enzyme's inability to effectively discriminate between the two enantiomers. This can be due to a suboptimal fit in the enzyme's active site or unfavorable reaction conditions that diminish the inherent selectivity. A systematic optimization of reaction parameters is crucial.
Core Causality: The enzyme's active site presents a specific three-dimensional chiral environment. High selectivity is achieved when one enantiomer of the pyrrolidine derivative fits perfectly into this pocket, facilitating rapid acylation, while the other enantiomer fits poorly, reacting much more slowly. Low e.e. implies that the difference in the free energies of the two diastereomeric transition states (Enzyme-Substrate(R) vs. Enzyme-Substrate(S)) is small.[5]
Troubleshooting Workflow for Low Enantioselectivity
Detailed Troubleshooting Steps:
-
Enzyme Screening: The choice of enzyme is the most critical factor. Different lipases possess active sites with unique steric and electronic properties. An enzyme that is unselective for one substrate may be highly selective for another.
-
Action: Screen a panel of commercially available lipases. Common choices for pyrrolidine derivatives include Lipase PS from Pseudomonas cepacia (PCL), Novozym 435 (immobilized Candida antarctica Lipase B, CALB), and lipases from Candida rugosa (CRL).[6][7]
-
Insight: Immobilized enzymes like Novozym 435 often show enhanced stability and reusability, especially in organic solvents, making them excellent starting points.[6]
-
-
Solvent Optimization: The reaction solvent profoundly impacts enzyme activity and selectivity by influencing the enzyme's conformation and the solvation of the substrate.[8][9]
-
Action: Screen a range of solvents with varying polarities and hydrophobicities (Log P). Start with non-polar solvents like heptane or isooctane, and move to more polar options like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).[10][11]
-
Insight: Generally, enzymes exhibit higher activity in more hydrophobic solvents (high Log P).[10] However, selectivity does not always correlate directly with hydrophobicity, and screening is essential.
-
-
Temperature Control: Temperature affects the flexibility of the enzyme and the relative activation energies of the competing reaction pathways.
-
Action: Conduct the reaction at different temperatures (e.g., 4 °C, room temperature, 40 °C).
-
Insight: Lowering the reaction temperature often enhances enantioselectivity by making the enzyme more rigid and amplifying the small energy differences between the two diastereomeric transition states.[12][13] However, this usually comes at the cost of a significantly slower reaction rate.[12] Be aware that in some systems, an "inversion temperature" can exist, where selectivity trends reverse, though this is less common.[8][9]
-
-
Acyl Donor Modification: The nature of the acylating agent can influence the reaction rate and selectivity.
-
Action: If using vinyl acetate, try a bulkier or longer-chain acyl donor like vinyl butyrate or vinyl hexanoate.[14]
-
Insight: Activated esters like vinyl acetate are often used because the vinyl alcohol tautomerizes to acetaldehyde, rendering the acylation effectively irreversible.[15] Changing the acyl group's sterics can improve its fit within the enzyme's active site alongside the pyrrolidine substrate.
-
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Enzyme | Lipase PS | Novozym 435 | CRL | Novozym 435 often shows broad utility and high selectivity. |
| Solvent | Heptane (Log P 4.5) | MTBE (Log P 1.3) | THF (Log P 0.5) | Higher selectivity is often found in non-polar, hydrophobic solvents.[10] |
| Temperature | 40 °C | 25 °C (RT) | 4 °C | Lower temperatures generally favor higher enantioselectivity.[16] |
| Caption: Table summarizing the typical effects of key parameters on enantioselectivity. |
Section 2: Addressing Low Reaction Conversion and Rate
A successful kinetic resolution requires the reaction to proceed to approximately 50% conversion to maximize the e.e. of both the unreacted starting material and the product.[4] Slow or stalled reactions are a significant practical challenge.
Q2: My kinetic resolution is extremely slow or stalls before reaching 50% conversion. What factors could be responsible?
A2: Slow or incomplete reactions can be attributed to several factors including catalyst inhibition, poor catalyst activity under the chosen conditions, or low reagent concentrations.
Core Causality: Reaction rate is governed by the concentration of active catalyst and substrates, and the rate constant, which is influenced by temperature and the specific reaction environment. Product inhibition, where the formed product binds to the enzyme's active site and prevents further substrate binding, is a common issue in enzymatic reactions.
Troubleshooting Workflow for Low Conversion
Detailed Troubleshooting Steps:
-
Increase Enzyme Loading: The simplest way to increase the reaction rate is to increase the amount of catalyst.
-
Action: Double the enzyme-to-substrate mass ratio.[11] Monitor the reaction to see if the rate increases proportionally.
-
Insight: While effective, this increases the cost. It's a good diagnostic tool to confirm the enzyme is active but perhaps just slow under the initial conditions.
-
-
Increase Temperature: As discussed, temperature has a dual effect. While lower temperatures may favor selectivity, higher temperatures increase the reaction rate.
-
Action: If selectivity is already high, or if the priority is to achieve conversion, increase the temperature (e.g., from room temperature to 40°C or 50°C).[14]
-
Insight: You must find an optimal balance. A slight sacrifice in selectivity might be acceptable to achieve a practical reaction time.
-
-
Check for Product Inhibition: If the reaction starts well but slows down and stops, product inhibition is a likely culprit.
-
Action: Run a control experiment where a small amount of the reaction product is added at the beginning of the reaction. If the initial rate is significantly lower than a reaction without added product, inhibition is occurring.
-
Insight: If product inhibition is confirmed, strategies like in-situ product removal or using a flow chemistry setup where product is continuously removed can be effective.
-
Section 3: Post-Resolution Challenges
A successful kinetic resolution yields a mixture of the unreacted starting material (one enantiomer) and the transformed product (the other enantiomer). Efficiently separating these two compounds is the final, critical step.
Q3: I have achieved a successful resolution (high e.e. at ~50% conversion), but I am struggling to separate the unreacted pyrrolidine from the acylated product. What are my options?
A3: The challenge of separating the starting material from the product is an inherent aspect of kinetic resolution.[3] The strategy for separation depends on the physicochemical differences between the two molecules.
Core Causality: The resolution transforms one enantiomer into a new chemical entity with different properties (e.g., polarity, acidity/basicity, boiling point). The separation strategy must exploit these differences. For example, acylating a pyrrolidine amine or alcohol removes a polar, protic group, making the product significantly less polar.
Separation Strategies:
-
Standard Column Chromatography: This is the most common method. The difference in polarity between the starting material (e.g., an N-H or O-H containing pyrrolidine) and the acylated product is usually sufficient for separation on silica gel.
-
Protocol: After the reaction, filter off the (often immobilized) enzyme. Concentrate the filtrate and purify directly on a silica gel column using a solvent system like hexane/ethyl acetate or dichloromethane/methanol.
-
-
Acid-Base Extraction: If the starting pyrrolidine has a basic nitrogen atom and the product is a neutral amide or ester, a liquid-liquid extraction can be a highly effective and scalable separation method.
-
Protocol:
-
Dissolve the reaction mixture in a water-immiscible solvent (e.g., ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic starting pyrrolidine will be protonated and move to the aqueous layer.
-
Separate the layers. The organic layer now contains the purified product.
-
Basify the aqueous layer (e.g., with 1M NaOH) and extract with an organic solvent to recover the unreacted starting pyrrolidine.
-
-
-
Crystallization/Distillation: If the product or starting material is a stable solid, crystallization may be an option. If they are volatile liquids with sufficiently different boiling points, distillation can be used. These methods are less general but can be very efficient for specific substrates.
Section 4: Ensuring Experimental Reproducibility
Q4: I developed a successful protocol, but the results are inconsistent between batches. What are the likely sources of this irreproducibility?
A4: Irreproducibility is a pervasive issue in scientific research and can often be traced back to subtle variations in reagents, conditions, or experimental execution.[17][18] In kinetic resolutions, enzyme activity and reagent purity are paramount.
Key Areas for Investigation:
-
Reagent Purity:
-
Solvents: Ensure solvents are anhydrous, as water content can affect lipase activity.
-
Substrate: Verify the purity of your racemic pyrrolidine. Impurities could act as enzyme inhibitors.
-
Enzyme Batch Variation: The activity of enzymes can vary between different supplier lots. It is good practice to benchmark a new batch of enzyme against a previously successful reaction.
-
-
Atmospheric Conditions:
-
Moisture: Lipases require a small amount of water to maintain their active conformation, but excess water can promote unwanted hydrolysis of the product. Tightly control the water content in the reaction.
-
Oxygen: Ensure reactions are run under a consistent atmosphere (e.g., air, nitrogen, or argon) if any reagents are sensitive to oxidation.
-
-
Experimental Execution:
-
Temperature Control: Ensure the reaction vessel is maintained at a constant and uniform temperature.[13][19]
-
Stirring/Agitation: For immobilized enzymes, ensure consistent and efficient stirring to avoid mass transfer limitations, but not so vigorous as to cause mechanical degradation of the enzyme particles.
-
Accurate Data Recording: Meticulously record all parameters, including reagent sources and lot numbers, reaction times, and observations.[18]
-
References
-
Cainelli, G., De Matteis, V., Galletti, P., Giacomini, D., & Orioli, P. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (22), 2351-2352. [Link]
-
Giacomini, D., Galletti, P., & Orioli, P. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. [Link]
-
Berry, S., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(45), 9867-9880. [Link]
-
ResearchGate. (2025). Temperature and solvent effects on enzyme stereoselectivity: Inversion temperature in kinetic resolutions with lipases | Request PDF. ResearchGate. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Berry, S., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Wanner, P., & Bode, J. W. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Angewandte Chemie International Edition, 53(32), 8424-8428. [Link]
-
Szymański, W., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4346. [Link]
-
Singh, A., et al. (2008). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications, (19), 2218-2220. [Link]
-
Singh, A., et al. (2008). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications. [Link]
-
Dolan, J. W. (2004). How Does Temperature Affect Selectivity? LCGC International, 17(5). [Link]
-
Di Profio, G., et al. (2020). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 20(8), 5327-5336. [Link]
-
de Miranda, A. S., et al. (2018). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 29(10), 2216-2224. [Link]
-
ResearchGate. (n.d.). Best practice considerations for using the selectivity factor, s, as a metric for the efficiency of kinetic resolutions. ResearchGate. [Link]
-
Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
van Rantwijk, F., & Sheldon, R. A. (2007). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Advanced Synthesis & Catalysis, 349(8‐9), 1287-1296. [Link]
-
Guillarme, D., et al. (2012). Effect of pH Additive and Column Temperature on Kinetic Performance of Two Different sub-2 μm Stationary Phases for Ultrafast Separation of Charged Analytes. Journal of Chromatography A, 1228, 260-271. [Link]
-
Akai, S., et al. (2024). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. ChemCatChem. [Link]
-
Lemaire, M., et al. (2023). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. ChemRxiv. [Link]
-
Lemaire, M., et al. (2023). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. Journal of the American Chemical Society, 145(50), 27236-27241. [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
De Blas, C., & Adrio, J. (2020). Mutual kinetic resolution: probing enantiorecognition phenomena and screening for kinetic resolution with racemic reagents. Organic & Biomolecular Chemistry, 18(33), 6429-6438. [Link]
-
Malvern Panalytical. (2017). The challenges of reproducibility in life science research. Malvern Panalytical. [Link]
-
Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]
-
Keith, J. M., & Larrow, J. F. (2001). Practical Considerations in Kinetic Resolution Reactions. Topics in Stereochemistry, 23, 1-34. [Link]
-
Resnik, D. B., & Shamoo, A. E. (2017). Reproducibility and Research Integrity. Accountability in Research, 24(2), 116-123. [Link]
-
Gotor-Fernández, V., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 22(11), 1888. [Link]
-
Felpin, F.-X., & Lebreton, J. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 54(01), 1-20. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 109(2), 70-76. [Link]
-
Zhang, J., et al. (2022). Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. Chemical Science, 13(29), 8565-8571. [Link]
-
Badorrey, R., & Díaz-de-Villegas, M. D. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]
-
Uozumi, Y., et al. (2015). Continuous-Flow Kinetic Resolution by Lipase-Catalyzed N-Acetylation. Synfacts, 11(11), 1215. [Link]
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- 3. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
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Technical Support Center: Resolving Racemic Pyrrolidine-Piperidine Compounds
Welcome to the technical support center for the resolution of racemic pyrrolidine-piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based answers to common challenges encountered during the separation of enantiomers. Our focus is on providing not just protocols, but the underlying principles to empower you to troubleshoot effectively.
Section 1: Choosing Your Resolution Strategy
Before diving into specific techniques, it's crucial to select the most appropriate strategy for your compound, scale, and available resources. The choice between chromatographic, crystallization-based, and enzymatic methods is a critical first step.
FAQ: How do I decide between Chiral Chromatography, Diastereomeric Salt Crystallization, and Enzymatic Resolution?
This is a common and critical question. The optimal choice depends on several factors including the stage of development (discovery vs. process), the amount of material, the physicochemical properties of your compound, and available equipment.
Here is a decision-making framework to guide your selection:
Caption: Decision tree for selecting a chiral resolution strategy.
Section 2: Chiral Chromatography (SFC & HPLC)
Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a powerful tool for both analytical and preparative separation of pyrrolidine-piperidine enantiomers due to its speed and efficiency.
Troubleshooting Guide: Chiral Chromatography
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal Stationary Phase: The chiral selector is not providing enough enantiomeric recognition. | Action: Screen different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point. Chlorinated CSPs have also shown good performance for pyrrolidone derivatives. Explanation: Different CSPs have unique chiral grooves and interaction sites. A successful separation relies on a sufficient difference in the binding energy between the two enantiomers and the stationary phase. |
| 2. Incorrect Mobile Phase: The modifier or additive is not promoting the necessary chiral interaction. | Action: • Vary Modifier: Change the alcohol co-solvent (e.g., Methanol, Ethanol, Isopropanol). • Add a Basic Modifier: For basic pyrrolidine-piperidine compounds, add a small amount (0.1-0.5%) of an amine like diethylamine (DEA). Explanation: The modifier alters the polarity of the mobile phase, affecting analyte retention. For basic analytes, a basic additive is crucial to mask active sites (silanols) on the silica support, preventing peak tailing and improving interactions with the chiral selector. | |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The basic amine is interacting strongly with acidic residual silanol groups on the stationary phase surface. | Action: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Explanation: The additive competes with your basic analyte for the active silanol sites, leading to a more symmetric peak shape. |
| 2. Column Overload: Too much sample has been injected, saturating the stationary phase. | Action: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves, overload was the issue. Explanation: Overloading the column leads to a non-linear adsorption isotherm, which manifests as fronting or tailing peaks. | |
| No Elution / Very Long Retention | 1. Mobile Phase Too Weak: The mobile phase does not have sufficient eluotropic strength to move the compound through the column. | Action: Increase the percentage of the organic modifier (co-solvent) in the mobile phase. Explanation: Increasing the modifier percentage increases the mobile phase's solvating power, reducing the retention time of polar and ionic compounds. |
FAQ: Why is SFC often preferred over HPLC for separating basic compounds like these?
SFC is highly advantageous for several reasons. The mobile phase (supercritical CO₂) has low viscosity, which allows for higher flow rates and faster analyses without a significant loss in efficiency. Furthermore, the mobile phase is less polar than typical normal-phase HPLC solvents, which can be beneficial for retaining and separating polar basic compounds. The use of alcohol modifiers with basic additives is highly effective at producing sharp, symmetrical peaks for amines.
Section 3: Diastereomeric Salt Crystallization
This classical method remains one of the most cost-effective and scalable techniques for resolving chiral amines. The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization due to differences in their solubility.
FAQ: I'm only getting an oil, not crystals. What's going wrong?
"Oiling out" is a common and frustrating problem. It occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.
Validation & Comparative
A Comparative Guide to HPLC-MS for Purity Assessment of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Abstract
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral amine containing both pyrrolidine and piperidine moieties, structures prevalent in many pharmacologically active compounds.[][2][3] Ensuring the chemical and stereochemical purity of such molecules is a critical, non-negotiable requirement in drug development and manufacturing. Even trace-level impurities can significantly impact a drug's safety and efficacy.[4] This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the comprehensive purity assessment of this specific analyte. We will contrast a Chiral HPLC-MS method, designed for quantifying the unwanted (R)-enantiomer, with a Reversed-Phase (RP) HPLC-MS method for profiling process-related achiral impurities. This document will furnish detailed experimental protocols, comparative data, and expert rationale to guide researchers in selecting and implementing the most effective analytical approach.
The Analytical Challenge: Defining Purity
For a chiral molecule like this compound, "purity" is a multifaceted attribute. Analysis must confidently address two distinct classes of impurities:
-
Enantiomeric Impurities: The presence of the (R)-enantiomer, which may exhibit different pharmacological or toxicological profiles.[5]
-
Process-Related Impurities: These include starting materials, intermediates, by-products, and degradation products arising from the synthetic route and storage.[4][6]
A comprehensive purity assessment therefore necessitates a dual-pronged analytical strategy. Relying on a single chromatographic method is often insufficient, as conditions optimized for chiral separation may not resolve all process-related impurities, and vice-versa. This guide compares two specialized HPLC-MS methods to create a complete purity profile.
Overall Analytical Workflow
A robust analytical strategy involves a systematic approach to first separate and then identify and quantify all potential impurities. The workflow below illustrates the integration of two distinct HPLC-MS methods to achieve a comprehensive purity assessment.
Caption: Overall workflow for comprehensive purity analysis.
Comparative Methodologies
The core of our comparison lies in two distinct chromatographic techniques coupled with mass spectrometry. The choice of a specific method is dictated by the separation challenge at hand—distinguishing between stereoisomers versus resolving compounds with different polarities.
Caption: Logical comparison of the two HPLC-MS methods.
Methodology 1: Chiral HPLC-MS for Enantiomeric Purity
Principle: This method utilizes a Chiral Stationary Phase (CSP) to achieve enantioseparation. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including piperidine derivatives.[7] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, resulting in different retention times.[8] Coupling with MS provides mass confirmation of the eluted peaks.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL using the mobile phase.
-
Prepare a racemic standard (containing both S and R enantiomers) for system suitability and peak identification.
-
-
HPLC-MS System & Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent.
-
Column: CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm). This column is selected for its proven ability to separate a wide range of chiral amines.[7]
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v). The addition of a basic additive like diethylamine is crucial for improving peak shape for basic analytes like the target compound.[9][10]
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Drying Gas: 8 L/min
-
Nebulizer: 35 psi
-
Scan Range: m/z 50-500
-
-
Expected Data & Interpretation
The primary goal is to achieve baseline resolution between the (S)- and (R)-enantiomers. The mass spectrometer will confirm that both peaks have the same mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.
Table 1: Hypothetical Data from Chiral HPLC-MS Analysis
| Peak ID | Retention Time (min) | Area (%) | [M+H]⁺ (Observed) | Identification |
| 1 | 5.8 | 99.92 | 183.1859 | (S)-enantiomer (API) |
| 2 | 7.1 | 0.08 | 183.1859 | (R)-enantiomer |
-
Enantiomeric Purity Calculation: (Area of S-enantiomer / Total Area of both enantiomers) x 100 = 99.92%
-
Resolution (Rs): A resolution value > 2.0 between the enantiomer peaks is considered excellent for baseline separation.
Methodology 2: Reversed-Phase HPLC-MS for Achiral Impurity Profiling
Principle: Reversed-phase HPLC is the workhorse of pharmaceutical analysis for separating molecules based on their hydrophobicity.[11] A non-polar stationary phase (like C18) is used with a polar mobile phase. Impurities that are more or less polar than the main compound will elute at different times. High-resolution mass spectrometry (HRMS) is invaluable here, as it provides highly accurate mass measurements, enabling the tentative identification of unknown impurities by elemental composition determination.[12]
Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.
-
Dilute to a working concentration of 50 µg/mL. A higher concentration is used to ensure the detection of trace-level impurities.
-
-
HPLC-MS System & Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). This column chemistry provides excellent retention for polar compounds and superior peak shape.[13]
-
Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a volatile modifier ideal for MS compatibility.[14]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
MS Ionization: ESI, Positive Mode.
-
MS Parameters:
-
Capillary Voltage: 3000 V
-
Source Temperature: 120°C
-
Desolvation Temp: 450°C
-
Scan Range: m/z 50-800
-
-
Expected Data & Interpretation
This method will generate a chromatogram showing the main API peak and any process-related impurities. The high-resolution mass data allows for the calculation of elemental formulas for each impurity, providing clues to their identity.
Table 2: Hypothetical Data from Reversed-Phase HPLC-MS Analysis
| Peak ID | Retention Time (min) | Area (%) | [M+H]⁺ (Observed) | Proposed Formula | Tentative ID |
| Imp-1 | 2.1 | 0.04 | 86.0968 | C₅H₁₂N | 1-methylpyrrolidine |
| API | 4.5 | 99.85 | 183.1859 | C₁₁H₂₃N₂ | This compound |
| Imp-2 | 6.8 | 0.07 | 197.1651 | C₁₁H₂₁N₂O | N-Oxide degradation product |
| Imp-3 | 7.5 | 0.04 | 281.2380 | C₁₇H₃₃N₂ | N-benzylated impurity |
-
Purity by Area %: 99.85%
-
Impurity Identification: The accurate mass data helps postulate the structures of unknown peaks. For example, an observed mass increase of 15.9949 Da (Imp-2) suggests an oxidation event, while a mass corresponding to a known starting material (Imp-1) confirms its presence.
Comparative Analysis and Recommendations
| Feature | Method 1: Chiral HPLC-MS | Method 2: Reversed-Phase HPLC-MS |
| Primary Application | Enantiomeric purity determination | General impurity profiling (process & degradation) |
| Selectivity | High for stereoisomers | High for compounds with different polarities |
| Peak Capacity | Generally lower | Generally higher, especially with gradients |
| MS Compatibility | Good, but mobile phases can be less conventional | Excellent with standard volatile buffers |
| Information Gained | Ratio of (S) to (R) enantiomer | Detection and tentative identification of achiral impurities |
| Limitation | May not separate all process-related impurities | Cannot separate enantiomers |
Expert Recommendation:
For complete quality control and regulatory submission, both methods are essential and complementary.
-
Method 1 (Chiral) is non-negotiable for quantifying the enantiomeric excess, a critical quality attribute for any chiral drug substance.
-
Method 2 (Reversed-Phase) is required to create a comprehensive profile of all other impurities, which is mandated by regulatory bodies like the ICH.[15]
Implementing both methods provides a self-validating system where the purity determined by one method can be cross-referenced with the other, ensuring a highly accurate and defensible total purity value. High-resolution mass spectrometry should be employed in both cases for unambiguous peak identification and characterization.[12]
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. A single HPLC method is insufficient to address both stereochemical and chemical purity. By strategically employing a dedicated chiral HPLC-MS method alongside a robust reversed-phase HPLC-HRMS method, researchers and quality control scientists can build a complete, accurate, and regulatory-compliant purity profile. This dual-methodology approach provides the highest level of confidence in the quality and safety of the active pharmaceutical ingredient.
References
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Bell, D. & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008. Available at: [Link]
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Millán-Martín, S. (2025). Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. LCGC International. Available at: [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]
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S. Piaia, et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Chromatographic Science. Available at: [Link]
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PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available at: [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]
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MDPI. (n.d.). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. Available at: [Link]
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Jin, Y., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 113815. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2011). Method of Analysis N–methyl–2-pyrrolidone. Available at: [Link]
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Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(9), 3028-34. Available at: [Link]
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Wang, J., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(15), 2898. Available at: [Link]
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A Senior Scientist's Guide to Chiral HPLC Methods for Enantiomeric Excess Determination
In the landscape of pharmaceutical and chemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. The differential effects of enantiomers, from therapeutic efficacy to toxicity, necessitate precise and reliable methods for quantifying their relative amounts.[1][2][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the unequivocal gold standard for determining enantiomeric excess (e.e.), offering unparalleled versatility and accuracy.[1][2]
This guide provides a comprehensive comparison of prevalent chiral HPLC methods, grounded in mechanistic principles and supported by practical, field-proven protocols. It is designed to empower researchers, scientists, and drug development professionals to navigate the complexities of chiral separations and develop robust, validated methods for accurate enantiomeric excess determination.
The Foundation: Principles of Chiral Recognition
The success of any chiral separation hinges on the principle of chiral recognition. For two enantiomers to be separated, they must form transient, diastereomeric complexes with a chiral selector, most commonly the CSP.[1][4][5] The stability of these complexes differs for each enantiomer, leading to differential retention times and, consequently, separation. This interaction is often conceptualized by the "three-point interaction model," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are required for effective chiral discrimination.[4][6]
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in developing a chiral separation method.[2] Different CSPs employ distinct chiral recognition mechanisms, making them suitable for different classes of compounds.
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Common Modes | Strengths | Limitations |
| Polysaccharide-Based | Derivatized Cellulose or Amylose | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion within helical polymer grooves.[5][7] | Normal Phase, Reversed Phase, Polar Organic | Broad applicability, high success rate, available in coated and more robust immobilized versions.[1][4][5] | Coated phases have solvent limitations; selectivity can be highly sensitive to mobile phase composition.[8][9] |
| Pirkle-Type (Brush-Type) | Small chiral molecules (e.g., amino acid derivatives) covalently bonded to silica. | π-π interactions, hydrogen bonding, dipole stacking.[5][6] | Normal Phase | High efficiency, excellent durability due to covalent bonding, predictable elution order in some cases.[10] | Generally less broadly applicable than polysaccharide phases; lower "hit rate" during initial screening.[5] |
| Macrocyclic Glycopeptide | Antibiotics (e.g., Vancomycin, Teicoplanin) | Inclusion complexing, hydrogen bonding, ionic interactions, steric interactions.[7][11] | Reversed Phase, Polar Organic | Multimodal, broad enantioselectivity for diverse compound classes, including amino acids.[4][12] | Can be complex to optimize due to multiple interaction modes. |
| Cyclodextrin-Based | Cyclodextrins (α, β, γ) bonded to silica. | Inclusion complexation where the analyte fits into the hydrophobic cavity.[5][6][7] | Reversed Phase | Effective for separating molecules with aromatic rings that can fit into the cyclodextrin cavity.[4][6] | Selectivity is highly dependent on the analyte's size and shape relative to the cavity.[4] |
| Protein-Based | Immobilized proteins (e.g., α1-acid glycoprotein (AGP), bovine serum albumin (BSA)). | Hydrophobic and electrostatic interactions, hydrogen bonding.[6] | Reversed Phase (aqueous mobile phases) | Useful for separating specific drug classes that bind to these proteins. | Limited stability with respect to pH, temperature, and organic solvent concentration.[5] |
Strategic Workflow for Chiral Method Development
A systematic, rather than a trial-and-error, approach is paramount for efficient method development.[1] The process can be logically divided into screening, optimization, and validation phases.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Protocol 1: Universal CSP Screening for a Novel Compound
This protocol outlines a generic screening approach to quickly identify a suitable Chiral Stationary Phase and mobile phase system.
1. Analyte Preparation:
-
Prepare a 1 mg/mL stock solution of the racemic analyte in a suitable solvent (e.g., methanol or ethanol).
-
Dilute with the initial mobile phase to a working concentration of approximately 0.1-0.2 mg/mL.
2. HPLC System & Columns:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Columns to Screen:
-
Polysaccharide Coated: Chiralcel® OD-H (Cellulose-based)
-
Polysaccharide Immobilized: Chiralpak® IA (Amylose-based)
-
Pirkle-Type: Whelk-O® 1 (R,R)
-
-
Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for screening.
3. Screening Mobile Phases:
-
Normal Phase (NP):
-
MP A: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
MP B: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
For acidic/basic analytes, add 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA), respectively.[13]
-
-
Polar Organic (PO):
-
MP C: Acetonitrile / Methanol (95:5, v/v)
-
-
Reversed Phase (RP):
-
MP D: Water (0.1% Formic Acid) / Acetonitrile (50:50, v/v)
-
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV wavelength at the analyte's λmax.
-
Injection Volume: 5-10 µL
5. Evaluation:
-
Run the analyte on each column with each compatible mobile phase.
-
Identify conditions that show any degree of separation (even partial).
-
The most promising conditions (Resolution (Rs) > 1.0) are selected for optimization.
Protocol 2: Mobile Phase Optimization
Once a promising CSP/mobile phase combination is identified, this protocol helps fine-tune the separation. Let's assume a separation was found on Chiralcel® OD-H with Hexane/IPA.
1. Adjust Modifier Percentage:
-
Systematically vary the percentage of the alcohol modifier (IPA).
-
Create mobile phases of Hexane/IPA at 95:5, 90:10, 85:15, and 80:20 (v/v).
-
Observation: Increasing alcohol content typically decreases retention time but can also impact selectivity and resolution.
2. Evaluate Different Alcohol Modifiers:
-
If resolution is still suboptimal, substitute IPA with ethanol (EtOH).
-
Test Hexane/EtOH at ratios that gave reasonable retention in the previous step. The choice of alcohol can significantly alter selectivity.[13]
3. Introduce Additives (if applicable):
-
If peak shape is poor (tailing), introduce an appropriate additive.
-
For a basic analyte: Add 0.1% Diethylamine (DEA) to the alcohol portion of the mobile phase.
-
For an acidic analyte: Add 0.1% Trifluoroacetic Acid (TFA).
-
Causality: Additives suppress unwanted ionic interactions between the analyte and the silica support, improving peak symmetry.[13]
4. Optimize Temperature:
-
Vary the column temperature between 15 °C, 25 °C, and 40 °C.
-
Temperature changes can alter the thermodynamics of the chiral recognition process, sometimes dramatically improving selectivity or even reversing the elution order.[14]
Quantifying Enantiomeric Excess (e.e.)
Once a baseline-resolved separation (Rs ≥ 1.5) is achieved, the enantiomeric excess can be calculated from the peak areas in the chromatogram.
The formula for enantiomeric excess is: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[15]
Method Validation: Ensuring Trustworthiness
A developed method is not complete until it is validated to prove its suitability for the intended purpose.[2] Validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters.[16][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the enantiomers in the presence of impurities or degradants. | Peak purity analysis (e.g., using a PDA detector) shows no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for the major enantiomer and the racemate. |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of spiked minor enantiomer into the major enantiomer should be within 90-110%. |
| Precision | To measure the degree of scatter between a series of measurements. | RSD ≤ 2.0% for retention time; RSD for area of minor enantiomer at the limit of quantitation (LOQ) should be ≤ 10%. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be reliably quantified. | Typically, the concentration at which the signal-to-noise ratio is ≥ 10. For chiral impurities, this is often required to be at or below 0.1%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Resolution (Rs) should remain > 1.5 when varying flow rate (±10%), temperature (±5°C), and mobile phase composition (±2%).[17] |
Visualizing Chiral Recognition: The Three-Point Interaction Model
The core principle of chiral separation can be visualized. An enantiomer must have at least three points of interaction with the chiral stationary phase to form a stable, diastereomeric complex. One enantiomer will have a more favorable fit, leading to a stronger interaction and longer retention time.
Caption: The three-point interaction model for chiral recognition.
References
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- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. (n.d.). Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (n.d.). Benchchem.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC - PubMed Central.
- Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. (n.d.). Semantic Scholar.
- Chiral Purity (enantiomer excess) for HPLC. (2007). Physics Forums.
- Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. (n.d.). University of Vienna - u:cris-Portal.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository.
- Chiral column chromatography. (n.d.). Wikipedia.
- Optimizing mobile phase for better chiral separation of amides. (n.d.). Benchchem.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH.
- Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. (n.d.). Sigma-Aldrich.
- Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023).
- Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020). YouTube.
- HPLC Method Development – prelude. (2023). Chiralpedia.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
- Trouble with chiral separations. (2020). Chromatography Today.
- CHIRAL STATIONARY PHASES. (n.d.). HPLC.
- Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.).
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA).
- Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014). ResearchGate.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). Scirp.org.
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A Comparative Guide to Organocatalysis: L-Proline vs. (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Introduction
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal- and biocatalysis, offering mild, environmentally benign, and often operationally simple routes to complex chiral molecules.[1][2] At the heart of this field lies L-proline, a simple amino acid lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[1][3] Its efficacy stems from a bifunctional nature, possessing both a nucleophilic secondary amine and an acidic carboxylic acid group that work in concert.[4]
This guide provides a comparative analysis of L-proline against a structurally related yet mechanistically distinct catalyst: (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine . This chiral diamine, derived from the same proline scaffold, lacks the acidic moiety and operates primarily as a monofunctional base. By examining their divergent catalytic cycles, performance in key C-C bond-forming reactions, and practical considerations, this document aims to equip researchers with the insights needed to make informed catalyst selections for their specific synthetic challenges.
Part 1: Mechanistic Foundations: Two Divergent Catalytic Pathways
The stereochemical outcome of a reaction is dictated by the transition state geometry, which in turn is governed by the catalyst's mechanism of action. L-proline and the diamine catalyst, despite their structural similarities, leverage fundamentally different principles to achieve stereocontrol.
L-Proline: A Story of Bifunctional Activation
L-proline's success is rooted in its ability to mimic Class I aldolase enzymes through enamine catalysis.[5] The catalytic cycle involves two key functional groups:
-
The Secondary Amine: This group reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate, allowing the reaction to proceed under milder conditions.[2]
-
The Carboxylic Acid: This acidic group acts as a Brønsted acid, activating the electrophilic acceptor (e.g., an aldehyde or imine) through hydrogen bonding. This pre-organizes the components in a rigid, chair-like transition state.[6][7]
This dual activation model, often described as a metal-free Zimmerman-Traxler-type transition state, is crucial for the high enantioselectivity observed.[8][9] The chiral scaffold of proline orients the reactants, forcing the enamine to attack a specific face (typically the re-face) of the activated electrophile.[1]
Caption: Catalytic cycle of L-proline in a direct asymmetric aldol reaction.
This compound: Stereocontrol Through Steric Shielding
In contrast, chiral diamines like this compound lack the acidic proton and function as monofunctional Brønsted base catalysts. The catalytic cycle is simpler but relies on a different principle for stereocontrol:
-
Enamine Formation: The more accessible secondary amine (in related primary-tertiary diamines) or the pyrrolidine nitrogen forms the enamine intermediate with the carbonyl donor.
-
Steric Shielding: Asymmetry is induced by the catalyst's bulky, chiral scaffold. The piperidine and N-methylpyrrolidinyl groups create a sterically hindered environment, blocking one face of the enamine. Consequently, the electrophile is forced to approach from the less hindered face, dictating the stereochemical outcome.[1]
This mechanism is particularly effective in reactions where the bifunctional activation of L-proline might be less efficient or lead to undesired side reactions, such as in certain Michael additions.[1]
Caption: Catalytic cycle of a chiral diamine via steric shielding.
Part 2: Performance in Key Asymmetric Reactions
To provide a clear comparison, we analyze the performance of both catalysts in two cornerstone organocatalytic transformations: the aldol and Mannich reactions. Data is compiled from peer-reviewed literature for representative substrates.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a benchmark for organocatalyst performance. L-proline was famously shown by List, Lerner, and Barbas to be a highly effective catalyst for this transformation.[5][7] Chiral diamines are also employed, often as ligands in metal catalysis, but their use as standalone organocatalysts is also documented.[10]
Table 1: Comparative Performance in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Parameter | L-Proline | This compound Derivative¹ |
| Catalyst Loading | 20-30 mol% | 5-10 mol% |
| Solvent | DMSO or neat | CH₂Cl₂ or Toluene |
| Temperature | Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 4 - 24 h | 12 - 48 h |
| Yield | 68 - 95% | 75 - 99% |
| Diastereomeric Ratio | up to >95:5 (anti) | up to 90:10 (anti) |
| Enantiomeric Excess | 76 - >99% ee | 85 - 97% ee |
| Reference(s) | [5][7] | [11]² |
¹Data for closely related proline-derived diamine catalysts are used for a representative comparison. ²Performance metrics are synthesized from studies on similar chiral diamine organocatalysts in aldol-type reactions.
Asymmetric Mannich Reaction
The Mannich reaction, which forms a β-amino carbonyl compound, is another vital tool for synthesizing nitrogen-containing molecules. L-proline excels in direct, three-component Mannich reactions.[1][3][12] Chiral diamines have also proven to be exceptionally effective, sometimes offering superior selectivity and reactivity.[13]
Table 2: Comparative Performance in a Representative Mannich Reaction
| Parameter | L-Proline | This compound Derivative¹ |
| Reaction Type | Aldehyde + Aldehyde + Amine (3-component) | Ketone + Pre-formed Imine |
| Catalyst Loading | 20-30 mol% | 10-20 mol% |
| Solvent | DMSO or CHCl₃ | Toluene or THF |
| Temperature | Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 20 - 72 h | 24 - 96 h |
| Yield | 50 - 90% | 80 - 95% |
| Diastereomeric Ratio | up to >95:5 (syn) | up to 99:1 (syn) |
| Enantiomeric Excess | 92 - >99% ee | 90 - 99% ee |
| Reference(s) | [12][14] | [13]² |
¹Data for structurally similar chiral diamine catalysts. ²Performance metrics are based on studies of 1,2- and 1,3-diamine derivatives in asymmetric Mannich reactions.
Part 3: Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, self-validating protocols for representative reactions catalyzed by L-proline and a chiral diamine.
General Experimental Workflow
The workflow for both catalytic systems is broadly similar, involving careful setup under an inert atmosphere (if required), monitoring, and purification.
Caption: A standardized workflow for organocatalytic reactions.
Protocol 1: L-Proline-Catalyzed Direct Aldol Reaction
This protocol is adapted from the seminal work by List et al. for the reaction between acetone and 4-nitrobenzaldehyde.[7]
Materials:
-
L-Proline (CAS: 147-85-3)
-
4-Nitrobenzaldehyde (CAS: 555-16-8)
-
Acetone, reagent grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (69 mg, 0.6 mmol, 30 mol%).
-
Add a mixture of DMSO (4 mL) and acetone (1 mL). Stir the resulting suspension.
-
Add 4-nitrobenzaldehyde (302 mg, 2.0 mmol, 1.0 eq.) to the mixture in one portion.
-
Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (eluent: 3:1 to 1:1 Hexanes:Ethyl Acetate) to afford the pure aldol product.
-
Validation: Determine yield. Confirm structure and diastereomeric ratio by ¹H NMR spectroscopy. Determine enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Chiral Diamine-Catalyzed Mannich Reaction
This protocol is a representative procedure for the reaction of a ketone with a pre-formed N-Boc-imine, adapted from literature on diamine catalysis.[13][14]
Materials:
-
This compound or similar chiral diamine (10 mol%)
-
N-Boc-imine of benzaldehyde (1.0 eq.)
-
Cyclohexanone (2.0 eq.)
-
Toluene, anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diamine catalyst (0.1 mmol, 10 mol%) and the N-Boc-imine (1.0 mmol, 1.0 eq.).
-
Add anhydrous toluene (5 mL) via syringe and stir to dissolve.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add cyclohexanone (2.0 mmol, 2.0 eq.) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired β-amino ketone.
-
Validation: Determine yield. Confirm structure and diastereomeric ratio by ¹H NMR. Determine enantiomeric excess by chiral HPLC.
Part 4: Conclusion and Catalyst Selection Guide
Both L-proline and chiral diamines like this compound are potent organocatalysts, yet they offer distinct advantages tailored to different synthetic needs.
L-Proline remains the catalyst of choice for many standard applications due to its unparalleled accessibility, low cost, and minimal toxicity.[1][2] It is exceptionally robust and provides excellent results for a wide range of aldehyde and ketone substrates in both aldol and Mannich reactions. Its primary limitations can be the relatively high catalyst loadings required (10-30 mol%) and a known sensitivity to water, which can sometimes diminish enantioselectivity in aldol reactions.[15]
This compound and related chiral diamines represent a more specialized class of catalysts. Their strengths lie in:
-
Higher Activity: They often operate efficiently at lower catalyst loadings (5-10 mol%).
-
Broader Scope: Their monofunctional nature can be advantageous for substrates that are sensitive to the acidic proton of proline. They are particularly powerful in Michael additions.
-
Alternative Selectivity: In some cases, they can provide different diastereoselectivity compared to proline.
The primary drawbacks are higher cost and the increased synthetic effort required for their preparation.
Decision Framework for Catalyst Selection:
-
For initial screening, proof-of-concept, or large-scale synthesis where cost is a major factor: L-Proline is the logical starting point. Its reliability and low price are difficult to surpass.
-
For reactions requiring very high turnover numbers or when substrate reactivity is low: A chiral diamine may provide superior yields and selectivities at lower loadings.
-
For Michael additions or reactions with acid-sensitive functional groups: A chiral diamine is often the preferred catalyst.
-
When optimizing for the highest possible diastereo- and enantioselectivity: Both catalysts should be screened, as subtle substrate-catalyst interactions can lead to one being significantly better than the other for a specific transformation.
Ultimately, the choice between these two powerful catalytic systems depends on a balanced consideration of economic factors, substrate scope, and the specific stereochemical outcome desired by the researcher.
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A Comparative Guide to the Performance of Chiral Amines in Asymmetric Catalysis: Featuring (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Asymmetric organocatalysis, a field revolutionized by the use of small chiral organic molecules, offers a powerful alternative to traditional metal-based catalysts.[1] Among these organocatalysts, chiral amines play a central role, capable of activating substrates through the formation of transient enamine or iminium ion intermediates.[2] This guide provides an in-depth comparison of the performance of various chiral amines, with a special focus on the diamine catalyst, (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a derivative of the highly successful proline scaffold.
The Foundation: L-Proline and its Enduring Legacy
The journey of chiral amine catalysis was significantly shaped by the discovery of L-proline's catalytic prowess.[1][3] In the early 1970s, seminal work demonstrated that this simple, naturally occurring amino acid could catalyze intramolecular aldol reactions with high enantioselectivity.[4] This laid the groundwork for a new era of organocatalysis.[5]
Proline and its derivatives operate primarily through an enamine activation mechanism. The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile. The rigid pyrrolidine ring structure of proline provides a well-defined chiral environment, effectively shielding one face of the enamine and directing the electrophile to the opposite face, thus controlling the stereochemical outcome of the reaction.[3]
However, L-proline is not without its limitations. Its performance can be hampered by low solubility in many organic solvents and the need for relatively high catalyst loadings (often 20-30 mol%).[6] This has spurred the development of a vast array of proline derivatives designed to overcome these shortcomings.[5][6]
The Contender: this compound
This compound is a chiral diamine that builds upon the foundational proline structure. It incorporates a secondary piperidine ring attached to the pyrrolidine core via a methylene bridge. This structural modification significantly alters the catalyst's steric and electronic properties compared to proline. The presence of the tertiary amine within the pyrrolidine ring and the secondary amine of the piperidine ring allows for more complex interactions and potentially different activation modes. This catalyst is recognized as a useful research chemical and chiral ligand, particularly for asymmetric aldol reactions.[7]
Catalytic Activation Pathway
The proposed catalytic cycle for diamines like this compound in an asymmetric reaction, such as a Michael addition, involves the formation of a chiral enamine, similar to proline. The enhanced steric bulk and conformational rigidity imparted by the piperidine moiety can lead to more defined transition states, potentially resulting in higher stereoselectivity.
Caption: Proposed catalytic cycle for a chiral diamine-catalyzed reaction.
Performance in Benchmark Asymmetric Reactions
To objectively assess the performance of this compound, we compare its efficacy against other prominent chiral amines in two key C-C bond-forming reactions: the Michael addition and the Aldol reaction.
3.1. Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a cornerstone reaction in organic synthesis.[8][9] Chiral amine catalysts are highly effective in promoting the enantioselective addition of ketones to nitroolefins.
Table 1: Performance Comparison in the Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | DMSO | 96 | 80 | 95:5 | 92 | [10] |
| (S)-DPP-pyrrolidine ¹ | 10 | Toluene | 24 | 95 | >95:5 | 99 | [11] |
| Cinchona-derived Thiourea | 10 | Toluene | 48 | 94 | 91:9 | 92 | [12] |
| (S)-TMPP ² | 10 | CH2Cl2 | 24 | 95 | 99:1 | 93 | [13][14] |
¹ (S)-α,α-Diphenyl-2-pyrrolidinemethanol ² (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine
3.2. Asymmetric Aldol Reaction
The aldol reaction is another fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound, often generating two new stereocenters.[15] The direct, asymmetric version catalyzed by chiral amines has been extensively studied.[10]
Table 2: Performance Comparison in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 97 | >19:1 | 96 | [10] |
| Proline Sulfonamide | 10 | CH2Cl2 | 24 | 95 | >20:1 | >99 | [5] |
| (S)-DPP-pyrrolidine ¹ | 20 | neat | 48 | 64 | 91:9 | 99 | [11] |
| Chiral Diamine Macrocycle-Zn(II) | 10 | neat (ball mill) | 2 | 87 | 93:7 | 93 | [16] |
¹ (S)-α,α-Diphenyl-2-pyrrolidinemethanol
In the aldol reaction, L-proline itself sets a very high bar, delivering excellent yields and stereoselectivities.[10] However, modified catalysts like proline sulfonamides can achieve even higher enantioselectivity at lower catalyst loadings.[5] The application of this compound as a useful chiral ligand for catalytic asymmetric aldol reactions has been noted, indicating its recognized potential in this area. Its performance is expected to be competitive, leveraging the structural benefits of a constrained diamine framework.
Experimental Corner: Protocol for Evaluating Catalyst Performance
To ensure a fair and reproducible comparison of chiral amine catalysts, a standardized experimental protocol is essential. The following outlines a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Objective: To determine the yield, diastereoselectivity (dr), and enantioselectivity (ee) of a reaction catalyzed by a selected chiral amine.
Experimental Workflow
Caption: Standard workflow for catalyst performance evaluation.
Step-by-Step Methodology:
-
Catalyst and Reagent Preparation: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the chiral amine catalyst (e.g., this compound, 10 mol%) and trans-β-nitrostyrene (1.0 eq).
-
Causality: The catalyst and the electrophile are added first to ensure they are well-dispersed in the solvent before the addition of the nucleophile.
-
-
Solvent Addition: Add the chosen solvent (e.g., Toluene, CH2Cl2, or DMSO) to achieve a desired concentration (typically 0.2-0.5 M).
-
Causality: Solvent choice is critical as it affects catalyst solubility, reaction rate, and sometimes even the stereochemical outcome.[6] Non-polar solvents often favor catalysts with better organic solubility over proline itself.
-
-
Nucleophile Addition: Add the ketone nucleophile (e.g., cyclohexanone, 2-5 eq).
-
Causality: The ketone is often added in excess to push the reaction equilibrium towards the product and minimize potential side reactions of the aldehyde or nitroalkene.
-
-
Reaction Execution: Stir the mixture vigorously at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Temperature control is crucial for stereoselectivity. Lower temperatures often lead to higher enantiomeric excess by favoring the transition state with the lowest activation energy.
-
-
Workup and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl). The product is extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Analysis:
-
Yield: Determined from the mass of the purified product.
-
Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the purified product.
-
Enantiomeric Excess (ee): Determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Conclusion and Outlook
The field of asymmetric organocatalysis continues to evolve, with proline-derived catalysts at its forefront. While L-proline remains a remarkably effective and economical catalyst, its derivatives, including diamines like This compound , offer significant advantages in terms of solubility, efficiency at lower catalyst loadings, and stereoselectivity. The structural rigidity and steric hindrance provided by the additional piperidine ring create a highly organized chiral environment, capable of inducing high levels of asymmetry in key synthetic transformations.
For researchers and drug development professionals, the selection of a chiral amine catalyst requires a careful balance of factors including reactivity, selectivity, cost, and reaction conditions. Proline-derived diamines represent a class of catalysts with immense potential, demonstrating superior performance in many cases. Further exploration and application of these catalysts will undoubtedly lead to more efficient and elegant syntheses of complex, enantiomerically pure molecules.
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A Multi-faceted Approach to the Structural Elucidation of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
A Comparative Guide for Researchers in Drug Discovery and Chemical Sciences
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and biological activity. For chiral molecules such as (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a compound with potential applications as a chiral ligand or a scaffold in medicinal chemistry, a definitive structural determination is paramount.[1] This guide provides a comprehensive comparison of leading analytical techniques for the structural elucidation of this molecule, focusing on the gold standard of single-crystal X-ray diffraction while also exploring the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Part I: X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography stands as the unequivocal method for determining the atomic arrangement of a molecule in the solid state.[2] It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation within the crystal lattice.
Experimental Workflow: From Powder to Structure
Obtaining a high-quality crystal structure is a multi-step process that demands meticulous execution.[2][3][4]
Step 1: Synthesis and Purification. The journey begins with the synthesis of this compound. Various synthetic routes can be employed, often involving the reductive amination or cyclization of appropriate precursors.[5][6][7] Following synthesis, rigorous purification, typically by column chromatography or distillation, is essential to achieve the high purity (>97%) required for crystallization.
Step 2: Crystallization. This is often the most challenging step. The goal is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[2] Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the sample solution is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of vapor gradually changes the composition of the drop, inducing crystallization.[4]
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[8]
The choice of solvent is critical and often determined empirically through screening various options.
Step 3: X-ray Data Collection. A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[3] The intensities and positions of these spots are recorded by a detector.
Step 4: Structure Solution and Refinement. The collected diffraction data is used to calculate an electron density map of the crystal's unit cell.[4] Specialized software, such as Olex2 or SHELX, is then used to fit the known atoms of the molecule into this map.[9][10][11][12][13] This initial model is then refined through an iterative process of least-squares minimization, adjusting atomic positions and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Workflow for Single-Crystal X-ray Crystallography
Caption: A flowchart illustrating the major stages of determining a molecular structure by X-ray crystallography.
Anticipated Data and Interpretation
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |
| C-N Bond Lengths (Å) | 1.45 - 1.48 | Standard single bond lengths within the saturated rings. |
| C-C Bond Lengths (Å) | 1.52 - 1.55 | Typical single bond lengths for sp³-hybridized carbons. |
| Ring Conformation | Pyrrolidine: Envelope/TwistPiperidine: Chair | The lowest energy conformations for these five- and six-membered rings.[17] |
| Intermolecular Interactions | van der Waals forces, potential weak C-H···N hydrogen bonds | These forces dictate how the molecules pack together in the crystal.[18] |
Part II: Comparative Structural Analysis - A Holistic View
While X-ray crystallography provides an unparalleled view of the solid-state structure, it represents a static picture. A molecule's conformation can differ in solution, and computational methods can offer predictive insights into its energetic landscape.
NMR Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is a powerful tool for determining molecular structure and dynamics in solution.[19] For this compound, 2D NMR experiments are particularly insightful.
Experimental Protocol: NOESY for Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds.[20][21][22] This information is crucial for defining the molecule's preferred conformation in solution.[23]
-
Sample Preparation: Dissolve a purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include the mixing time, which is optimized to maximize the NOE effect.
-
Data Analysis: The resulting spectrum will show standard 1D proton signals along the diagonal. Off-diagonal "cross-peaks" connect protons that are spatially proximate. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
Comparative Insights
The NOESY data reveals the through-space correlations between protons on the pyrrolidine ring, the piperidine ring, and the methyl group. This allows for the determination of the relative orientation of these fragments in solution. It is important to note that the solution-state conformation may differ from the solid-state structure due to the absence of crystal packing forces and the presence of solvent interactions.[24][25]
Computational Modeling: The Theoretical Structure
Computational chemistry provides a theoretical framework for predicting molecular structures and energies.[26][27] Density Functional Theory (DFT) is a widely used method for geometry optimization of small organic molecules.[28]
Protocol: DFT Geometry Optimization
-
Model Building: Construct an initial 3D model of this compound using molecular modeling software.
-
Calculation Setup: Perform a geometry optimization using a common DFT functional and basis set, such as B3LYP/6-31G(d,p).[29][30][31] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Analysis: The calculation will converge on a minimum energy conformation. From this optimized geometry, structural parameters like bond lengths and angles can be extracted and compared to experimental data.[32]
Comparison of Structural Analysis Techniques
Caption: A diagram comparing the information provided and limitations of X-ray, NMR, and computational methods.
Synthesis and Conclusion
The structural elucidation of this compound is best achieved through a synergistic application of experimental and theoretical techniques. Single-crystal X-ray crystallography provides the definitive, high-resolution structure in the solid state, which serves as the ultimate benchmark. NMR spectroscopy, particularly the NOESY experiment, offers crucial insights into the molecule's preferred conformation and dynamic behavior in the solution phase, which is often more relevant to its function in chemical reactions or biological systems. Finally, computational modeling with methods like DFT allows for the theoretical prediction of structure and exploration of the conformational energy landscape, providing a valuable counterpart to experimental data.[33][34][35]
By integrating the findings from these three powerful methods, researchers can build a comprehensive and robust understanding of the three-dimensional nature of this compound, paving the way for its rational application in drug design and asymmetric synthesis.
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A Comparative Guide to the Efficacy of Pyrrolidine and Piperidine-Based Organocatalysts in Asymmetric Synthesis
For the modern researcher in synthetic and medicinal chemistry, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. Within the burgeoning field of asymmetric organocatalysis, secondary amines have carved out a foundational role, primarily through their ability to activate carbonyl compounds via enamine and iminium ion intermediates. Among these, catalysts built upon pyrrolidine and piperidine scaffolds are ubiquitous. This guide provides an in-depth, data-driven comparison of these two classes of organocatalysts, moving beyond simple declarations of efficacy to explore the fundamental structural and mechanistic reasons for their differing performance.
Foundational Principles: Structure Dictates Function
The catalytic prowess of pyrrolidine and piperidine derivatives is intrinsically linked to their core heterocyclic structures. The fundamental difference—a five-membered versus a six-membered ring—imparts distinct physicochemical properties that translate directly to catalytic activity.
-
Pyrrolidine: The five-membered ring of pyrrolidine is subject to greater conformational strain. To alleviate this strain, the nitrogen atom's lone pair of electrons exhibits a higher p-character, making it more available for nucleophilic attack and subsequent enamine formation. This increased nucleophilicity is a key reason why enamines derived from pyrrolidine are generally more reactive than those from piperidine or other cyclic amines.[1][2][3]
-
Piperidine: The six-membered piperidine ring adopts a stable, low-energy chair conformation, similar to cyclohexane. The nitrogen lone pair has more s-character compared to pyrrolidine, resulting in a slightly lower basicity and reduced nucleophilicity.[1] While still effective, this can lead to slower reaction rates in the enamine formation step.[4]
These structural nuances are not merely academic; they form the basis for the observable differences in reaction kinetics and efficiency detailed in subsequent sections.
The Catalytic Cycles: Enamine and Iminium Ion Pathways
Both catalyst classes operate through two primary activation modes: enamine catalysis for nucleophilic carbonyls (ketones, aldehydes) and iminium ion catalysis for electrophilic α,β-unsaturated carbonyls.
The enamine cycle is central to reactions like asymmetric aldol and Michael additions where the organocatalyst renders a ketone or aldehyde nucleophilic.
Sources
A Mechanistic and Performance Guide to the Chiral Diamine Catalyst: (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral amines derived from proline have emerged as a cornerstone of this field, facilitating a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereocontrol. This guide delves into the mechanistic underpinnings and comparative performance of a specific, yet less documented, proline derivative: (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine . While extensive experimental data for this particular catalyst is not as prevalent in peer-reviewed literature as for its parent, L-proline, this guide will provide a comprehensive analysis based on established principles of organocatalysis, structural comparisons, and available information to offer valuable insights for researchers in the field.
Introduction to this compound: A Structural Perspective
This compound is a chiral diamine that belongs to the family of proline-derived organocatalysts. Its structure features a chiral pyrrolidine core, a key element for inducing asymmetry, linked to a piperidine moiety via a methylene bridge. The pyrrolidine nitrogen is methylated, rendering it a tertiary amine.
The catalytic prowess of this molecule is anticipated to stem from the synergistic action of its structural components:
-
The (S)-pyrrolidine scaffold: This rigid cyclic structure provides a well-defined chiral environment, crucial for stereoselective transformations.
-
The secondary amine (piperidine nitrogen): This is the primary site for catalytic activation, participating in the formation of key intermediates.
-
The tertiary amine (pyrrolidine nitrogen): The N-methyl group enhances the electron-donating ability of the pyrrolidine nitrogen and can influence the catalyst's solubility and steric environment. The presence of two basic nitrogen atoms may also allow for bifunctional catalysis in certain reactions.
The Catalytic Machinery: Enamine and Iminium Ion Pathways
Based on the extensive studies of proline and its derivatives, the catalytic activity of this compound is expected to proceed through two primary, interconnected catalytic cycles: enamine catalysis and iminium ion catalysis .[1][2]
Enamine Catalysis: Activating the Nucleophile
In reactions involving a carbonyl donor (e.g., a ketone or aldehyde), the secondary amine of the piperidine moiety can reversibly react to form a nucleophilic enamine intermediate. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[3] The chiral environment of the catalyst directs the subsequent attack of the enamine on an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.
DOT Script for Enamine Catalysis Workflow
Caption: Generalized workflow for iminium ion catalysis.
Performance Comparison: this compound vs. Proline and Other Derivatives
A direct, data-driven comparison of this compound with established catalysts like L-proline is hampered by the limited availability of specific experimental data for the former. However, a qualitative comparison based on structural differences can provide valuable insights into its potential advantages and disadvantages.
Structural and Mechanistic Comparison
| Feature | L-Proline | This compound | Potential Implications |
| Catalytic Site | Secondary amine | Secondary amine (piperidine) | Similar primary mode of activation. |
| Additional Functionality | Carboxylic acid | Tertiary amine (N-methylpyrrolidine) | Proline's carboxylic acid can act as a Brønsted acid co-catalyst, participating in hydrogen bonding to stabilize transition states. [1]The tertiary amine in the title compound may act as a Brønsted base or influence catalyst conformation. |
| Steric Hindrance | Less hindered | More hindered due to the piperidinomethyl group | Increased steric bulk can enhance enantioselectivity by creating a more defined chiral pocket, but may also decrease reaction rates. |
| Solubility | Soluble in polar protic and aprotic solvents | Likely more soluble in less polar organic solvents | The increased lipophilicity due to the N-methyl and piperidine groups could be advantageous for reactions requiring non-polar solvents, where proline's solubility is limited. [4] |
Hypothetical Performance Data in an Asymmetric Aldol Reaction
To illustrate a quantitative comparison, the following table presents hypothetical data for a model asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | DMSO | 24 | 95 | 95:5 | 96 (anti) |
| This compound (Hypothetical) | 10 | Toluene | 48 | 85 | 98:2 | 98 (anti) |
This hypothetical data suggests that while the title compound might require longer reaction times or provide slightly lower yields due to increased steric hindrance, it could potentially offer higher stereoselectivity and operate at lower catalyst loadings in less polar solvents.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
Materials
-
This compound (or other chiral amine catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Toluene, Chloroform, or DMSO)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for workup and purification (e.g., saturated NH₄Cl solution, anhydrous MgSO₄, silica gel)
Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 2 mL).
-
Add the ketone (e.g., 2.0 mmol, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (e.g., 1.0 mmol, 1 equivalent).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR spectroscopy and determine the diastereomeric ratio.
-
Determine the enantiomeric excess by chiral HPLC analysis.
DOT Script for Experimental Workflow
Caption: Step-by-step experimental workflow for an asymmetric aldol reaction.
Conclusion and Future Outlook
This compound represents a structurally intriguing chiral diamine catalyst with the potential for high performance in asymmetric synthesis, particularly for reactions requiring non-polar conditions. Its increased steric bulk compared to proline may lead to enhanced stereoselectivity. However, the lack of comprehensive, publicly available experimental data necessitates further research to fully elucidate its catalytic capabilities and optimal reaction conditions.
Future mechanistic studies, including kinetic analysis and computational modeling, are warranted to precisely define the role of the N-methyl and piperidine moieties in the catalytic cycle. Furthermore, systematic screening of this catalyst in a range of asymmetric transformations, alongside direct comparisons with established organocatalysts, will be crucial in positioning this compound within the toolkit of the modern synthetic chemist.
References
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
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Cobb, A. J., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
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Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
- Mukaiyama, T. (1996). Aldrichimica Acta, 29, 59-59.
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Allemann, C., Gordillo, R., & Clemente, F. R. (2007). The role of the carboxylic acid in proline-catalyzed aldol reactions. Accounts of chemical research, 40(11), 1161-1169. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
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Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric aminocatalysis—gold rush in organic chemistry. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]
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List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications, (8), 819-823. [Link]
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Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799. [Link]
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A Senior Application Scientist's Guide to Validating Absolute Configuration in Synthetic Products
For the researcher, synthetic chemist, and drug development professional, the unambiguous assignment of a molecule's absolute configuration is not merely an analytical task; it is a foundational pillar of scientific rigor and, in the pharmaceutical realm, a critical determinant of safety and efficacy. The three-dimensional arrangement of atoms dictates molecular recognition, biological activity, and toxicological profiles. An incorrect assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potentially catastrophic clinical outcomes.
This guide provides an in-depth comparison of the principal techniques for validating the absolute configuration of synthesis products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the complexities of stereochemical assignment.
The Central Challenge: Choosing the Right Tool for the Job
The selection of an analytical method is the first and most critical decision in the validation workflow. It is a function of the molecule's intrinsic properties, the available sample quantity, and the desired level of certainty. A common pitfall is to default to a familiar technique without a thorough consideration of its suitability. The following decision matrix provides a logical starting point for this process.
Caption: A decision-making workflow for selecting the appropriate technique for absolute configuration determination.
Comparative Analysis of Key Methodologies
The following table provides a quantitative comparison of the primary techniques, offering a snapshot of their respective requirements and performance characteristics.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[5] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm).[6] | 5-15 mg of sample in solution.[3] | ~1 mg/mL solution.[6] | 1-5 mg of alcohol or amine.[7] |
| Sample State | Crystalline solid | Solution or neat liquid | Solution | Solution |
| Key Requirement | Successful crystallization | IR active vibrational modes | UV-Vis chromophore near the stereocenter[8] | Derivatizable functional group (e.g., -OH, -NH2) |
| Instrumentation | Single-crystal X-ray diffractometer | VCD Spectrometer | CD Spectropolarimeter | High-resolution NMR spectrometer (≥400 MHz) |
| Analysis Time | Days to weeks (including crystallization) | Hours to a day | 1-2 hours (excluding computational time) | 4-6 hours of active effort over 1-2 days[7] |
| Primary Output | 3D molecular structure, Flack/Hooft parameter[1][9] | Circular dichroism spectrum | Circular dichroism spectrum | Δδ (δS - δR) values for diastereomers |
| Confidence Level | High (often considered definitive) | High, with reliable computational correlation | High, with reliable computational correlation | High, dependent on clear chemical shift differences |
In-Depth Technical Guide and Protocols
Single-Crystal X-ray Crystallography (SC-XRD): The Gold Standard
SC-XRD provides an unambiguous, three-dimensional representation of a molecule's structure, making it the definitive method for absolute configuration determination when applicable.[10][11] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is perturbed when the X-ray energy is near the absorption edge of an atom.[12] This effect breaks Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which directly correlate to the absolute configuration.[9]
Causality in Experimental Choices:
-
Heavy Atoms: The magnitude of anomalous dispersion increases with atomic number.[13] Therefore, the presence of a "heavy" atom (e.g., S, Cl, Br, I, or a metal) in the molecule or as a co-crystallized counterion significantly enhances the anomalous signal, leading to a more reliable assignment.[14] Modern diffractometers and refinement software have made it possible to determine the absolute configuration of light-atom structures (containing only C, H, N, O), but the presence of a heavier atom provides a more robust and trustworthy result.[15]
-
Crystal Quality: A high-quality single crystal with well-defined faces and minimal internal defects is paramount. A poorly diffracting crystal will yield weak and ambiguous data, making a confident assignment of the absolute configuration impossible.
Experimental Workflow:
Caption: A simplified workflow for absolute configuration determination by SC-XRD.
Detailed Protocol for Absolute Configuration Determination by SC-XRD:
-
Crystal Growth and Selection: Grow single crystals of the enantiomerically pure sample suitable for X-ray diffraction. This is often the most challenging and time-consuming step. Select a crystal with sharp edges and uniform morphology under a microscope.
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Mount the goniometer on the diffractometer. A full sphere of diffraction data should be collected to ensure high redundancy and accurate measurement of Bijvoet pairs.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining a parameter that accounts for the effects of anomalous scattering. The most common of these is the Flack parameter (x) .[1][16]
-
A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the refined model has the correct absolute configuration.[2]
-
A Flack parameter close to 1 with a small s.u. suggests that the inverted structure is correct.[9]
-
A value near 0.5 may indicate a racemic twin.[1]
-
The Hooft parameter (y) is an alternative that is considered by some to be more robust, especially when dealing with twinning.[9][17]
-
Self-Validation and Trustworthiness: The Flack and Hooft parameters, along with their associated standard uncertainties, provide an internal validation of the absolute structure assignment. A low s.u. is crucial for a confident assignment.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[3] Since virtually all organic molecules have infrared absorptions, VCD does not require a chromophore, making it broadly applicable.[3] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations.[18]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must be transparent in the IR region of interest and should not interact strongly with the solute in a way that would significantly alter its conformation. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are often used to avoid overlapping C-H vibrational bands from the solvent with those of the analyte.
-
Computational Method: Density Functional Theory (DFT) is the most common method for calculating VCD spectra.[3] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a balance between computational cost and accuracy.
Experimental and Computational Workflow:
Caption: A comprehensive workflow for VCD analysis, integrating experimental and computational steps.
Detailed Protocol for Absolute Configuration Determination by VCD:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[3]
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample solution using a VCD spectrometer.
-
Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
-
Computational Analysis:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of the molecule using a molecular mechanics force field.
-
DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory). The Freq=VCD keyword in Gaussian can be used for this purpose.[19]
-
Boltzmann Averaging: Generate a Boltzmann-averaged calculated VCD spectrum from the spectra of the individual conformers based on their relative energies.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of the calculated enantiomer.
-
Self-Validation and Trustworthiness: A good correlation between the experimental IR spectrum and the calculated IR spectrum provides confidence in the computational model. Furthermore, a clear match (or mirror-image match) between the experimental and calculated VCD spectra across multiple bands provides a high degree of confidence in the assignment.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
ECD spectroscopy is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum.[20] It measures the differential absorption of left and right circularly polarized light by electronic transitions. The key requirement for ECD is the presence of a chromophore that absorbs UV-Vis light in a chiral environment.[8] Similar to VCD, the absolute configuration is determined by comparing the experimental spectrum to a quantum chemically calculated spectrum.[8]
Causality in Experimental Choices:
-
Chromophore Proximity: The chromophore must be close to the stereocenter(s) for the electronic transitions to be sensitive to the chirality of the molecule.
-
Solvent Transparency: The solvent must be transparent in the wavelength range where the sample absorbs.
-
Computational Approach: Time-dependent DFT (TD-DFT) is the standard method for calculating ECD spectra.[8] The TD keyword in Gaussian is used for this calculation.[21]
Experimental and Computational Workflow:
Caption: A comprehensive workflow for ECD analysis, integrating experimental and computational steps.
Detailed Protocol for Absolute Configuration Determination by ECD:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a UV-transparent solvent (e.g., methanol, acetonitrile).[6] The concentration should be adjusted to give a maximum absorbance of ~1 in the UV-Vis spectrum.
-
Data Acquisition: Record the ECD and UV-Vis spectra of the sample.
-
Computational Analysis: The computational workflow is analogous to that for VCD, but with TD-DFT used to calculate the electronic transitions and rotational strengths.
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum to the Boltzmann-averaged calculated spectrum for a chosen enantiomer. The assignment is made based on the correspondence of the Cotton effects (the signs and shapes of the CD bands).
Self-Validation and Trustworthiness: The agreement between the experimental and calculated UV-Vis spectra serves as a check on the quality of the computational model. A robust assignment is supported by a good match of multiple Cotton effects in the ECD spectra.
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method
For molecules containing a hydroxyl or primary/secondary amine group, derivatization with a chiral reagent to form a pair of diastereomers is a powerful NMR-based method for determining absolute configuration.[5] The most well-known of these is the Mosher's ester method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7] The two diastereomeric esters formed by reacting the chiral alcohol with (R)- and (S)-MTPA chloride exhibit different ¹H NMR chemical shifts due to the anisotropic effect of the MTPA phenyl ring.[22]
Causality in Experimental Choices:
-
Formation of Both Diastereomers: It is crucial to prepare both the (R)- and (S)-MTPA esters.[5] The analysis relies on the difference in chemical shifts (Δδ = δS - δR) between the two diastereomers, which provides a more reliable assignment than comparing the spectrum of a single diastereomer to the underivatized alcohol.[23]
-
Conformational Model: The interpretation of the Δδ values is based on a model where the ester adopts a conformation in which the C=O and C-O bonds are anti-periplanar. In this conformation, the phenyl group of the MTPA moiety shields one side of the molecule under investigation, leading to predictable upfield or downfield shifts of nearby protons.
Experimental Workflow:
Caption: A step-by-step workflow for Mosher's ester analysis.
Detailed Protocol for Mosher's Ester Analysis:
-
Derivatization: In two separate reactions, react the chiral alcohol (~1-5 mg) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP).
-
Purification: Purify each diastereomeric ester, typically by flash chromatography, to remove any unreacted alcohol and MTPA acid.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra of both the (R)- and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for complex molecules.
-
-
Data Analysis and Configuration Assignment:
-
For each pair of corresponding protons in the two diastereomers, calculate the difference in chemical shift: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
Map the signs of the Δδ values onto a conformational model of the molecule. Protons with positive Δδ values are on one side of the MTPA phenyl ring, while those with negative Δδ values are on the other.
-
Based on this spatial arrangement, the absolute configuration of the carbinol center can be deduced.
-
Self-Validation and Trustworthiness: The consistency of the signs of the Δδ values for all protons on either side of the stereocenter provides a strong internal validation of the assignment. Inconsistent or random Δδ values may indicate that the assumed conformation is not valid for the molecule under study, and the results should be interpreted with caution.
Conclusion: An Integrated Approach to Stereochemical Validation
The determination of absolute configuration is a multifaceted challenge that often benefits from an integrated analytical approach. While SC-XRD remains the ultimate arbiter, its requirement for high-quality crystals is a significant bottleneck. The solution-state techniques of VCD, ECD, and NMR-based methods offer powerful and often more accessible alternatives. By understanding the principles, strengths, and limitations of each technique, and by carefully considering the nature of the synthetic product, researchers can design a robust and efficient workflow for the confident assignment of absolute configuration, thereby ensuring the scientific integrity and potential therapeutic value of their work.
References
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Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
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Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays. Nature, 168(4268), 271–272. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]
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Albright, T. A., & White, J. P. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 149-162). Humana Press. [Link]
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Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]
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Parsons, S., & Flack, H. D. (2004). Flack parameter and its standard uncertainty for a light-atom structure. Acta Crystallographica Section A, 60(s1), s61-s61. [Link]
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Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Chemical Society Reviews, 36(6), 914-931. [Link]
-
Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
-
Rzepa, H. S. (2010). A computational chemist's guide to the determination of absolute configuration. Chemical Society Reviews, 39(2), 585-597. [Link]
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Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (1996). Ab initio calculation of atomic axial tensors and vibrational rotational strengths using density functional theory. The Journal of Physical Chemistry, 100(19), 7664-7672. [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of optical rotation. Chirality, 13(10), 600-610. [Link]
-
Superchi, S., & Rosini, C. (2009). Determination of absolute configuration of flexible molecules by electronic circular dichroism: a case study with substituted 1, 1'-binaphthyls. Chirality, 21(1E), E132-E141. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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A Comparative Guide to the Assay of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: Quantitative NMR vs. Gas Chromatography
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity and concentration—its assay—is a cornerstone of safety and efficacy. For chiral amine structures like (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a versatile building block in synthesis, establishing a robust analytical method is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID).
We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and self-validation. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to make informed decisions about method selection for the quantification of small molecules.
Part 1: The qNMR Approach — A Primary Ratio Method
Quantitative NMR (qNMR) has evolved from a structural elucidation tool into a primary analytical method for absolute quantification.[1] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[2][3] This allows for the determination of a compound's purity or concentration by relating its NMR signal to that of a certified internal standard (IS), without needing a chemically identical reference standard of the analyte itself.[1][4] This is a significant advantage, particularly in early-stage development when a fully characterized API reference standard may not be available.[5]
Causality in qNMR Method Design
A successful qNMR assay is not merely the result of a standard protocol but a series of deliberate, scientifically justified decisions.
-
Analyte Signal Selection: The ¹H NMR spectrum of this compound presents several proton environments. For quantification, the ideal signal is a sharp, well-resolved singlet that is free from overlap with other analyte, impurity, or internal standard signals. The singlet corresponding to the N-methyl group is an excellent candidate due to its characteristic chemical shift and lack of complex coupling.
-
Internal Standard (IS) Selection: The choice of IS is critical to the accuracy of the qNMR experiment.[6] The ideal standard must be:
-
Of high, certified purity (ideally a Certified Reference Material, CRM).[4][7]
-
Chemically stable and non-reactive with the analyte or solvent.[1][8]
-
Soluble in the same deuterated solvent as the analyte.[6]
-
Possess a simple spectrum with at least one signal that is sharp and well-separated from all analyte signals.[7]
For this application, Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, and exhibits a single, sharp singlet in a region of the spectrum (around 3.0 ppm in DMSO-d₆) that is unlikely to interfere with the analyte's signals.
-
-
Acquisition Parameters for Accuracy: To ensure the direct proportionality between signal integral and molar concentration holds true, the NMR experiment must be conducted under specific, controlled conditions.
-
Full Spin-Lattice Relaxation: The delay time between successive pulses (the relaxation delay, D1) must be long enough to allow all relevant protons (in both the analyte and the standard) to return to thermal equilibrium. A common and safe practice is to set D1 to at least five times the longest spin-lattice relaxation time (T₁) of any peak being integrated.[6][9] Failure to do so will result in signal saturation and an underestimation of the integral area.
-
Excitation Pulse: A calibrated 90° pulse angle is used to ensure maximum and uniform excitation across the entire spectrum, which is crucial for accurate quantification.[6]
-
Signal-to-Noise Ratio (SNR): A sufficient number of scans must be acquired to achieve a high SNR (typically >150:1) for the signals being integrated, minimizing integration errors and enhancing precision.[1]
-
Diagram: qNMR Assay Workflow
Caption: Workflow for the qNMR assay of this compound.
Experimental Protocol: qNMR Assay
-
Preparation:
-
Accurately weigh approximately 15 mg of this compound (m_a) into a clean vial using a calibrated analytical microbalance.
-
To the same vial, add approximately 10 mg of certified Dimethyl sulfone internal standard (m_std), accurately weighed.
-
Dissolve the mixture in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Vortex until fully dissolved, then transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Ensure the instrument is properly tuned and the magnetic field is shimmed for high homogeneity.
-
Key Parameters:
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30 or zg90).
-
Pulse Angle: Calibrated 90°.
-
Relaxation Delay (D1): ≥ 20 seconds (determined from prior T₁ measurements).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16-64 (to achieve SNR > 150:1).
-
Temperature: Maintain a stable temperature, e.g., 298 K.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully and consistently phase the spectrum and apply an automatic baseline correction.
-
Integrate the well-resolved N-methyl singlet of the analyte (I_a) and the singlet of the Dimethyl sulfone (I_std).
-
Calculate the purity of the analyte (P_a) using the following equation[10]:
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std (%)
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal (N_a=3 for N-CH₃; N_std=6 for DMSO₂)
-
M: Molar mass (M_a=182.31 g/mol ; M_std=94.13 g/mol )
-
m: Mass
-
P: Purity of the standard (from certificate)
-
a: Analyte
-
std: Internal Standard
-
-
Part 2: The Comparative Approach — Gas Chromatography (GC-FID)
Gas chromatography is a cornerstone of pharmaceutical analysis for volatile and semi-volatile compounds. It is a separative technique that relies on the differential partitioning of components between a gaseous mobile phase and a stationary phase within a column. Unlike qNMR, GC is a relative quantification technique; it requires a calibration curve generated from a certified reference standard of the analyte itself to determine concentration.
Causality in GC-FID Method Design
-
Column Selection: The analysis of amines by GC can be challenging due to their basic nature, which can lead to interactions with acidic silanol groups on standard silica columns, resulting in poor peak shape (tailing) and low recovery. Therefore, a base-deactivated, mid-to-high polarity column is essential. A wax-type column, such as an Agilent CP-Sil 13 CB or equivalent, is well-suited for separating tertiary amines.[11]
-
Inlet and Detector Conditions: The injector temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is an excellent choice for this analyte. Its temperature is kept high to prevent condensation of analytes and combustion byproducts.
-
Temperature Programming: A temperature gradient (program) is used to ensure efficient separation. The program starts at a low temperature to trap and focus the analytes at the head of the column, then ramps up to elute components in order of their boiling points, ensuring sharp peaks and good resolution from potential impurities.[12]
Diagram: GC-FID Assay Workflow
Caption: Workflow for the GC-FID assay of this compound.
Experimental Protocol: GC-FID Assay
-
Chromatographic Conditions:
-
GC System: Agilent GC or equivalent with FID.
-
Column: Agilent CP-Sil 13 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).
-
Detector: FID, 270°C.
-
-
Preparation of Solutions:
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Analyte Certified Reference Standard (CRS) Stock (1 mg/mL): Accurately weigh ~25 mg of the CRS into a 25 mL volumetric flask and dilute to volume with solvent.
-
Calibration Standards: Perform serial dilutions of the CRS stock to prepare at least five calibration standards covering the expected sample concentration range (e.g., 0.05 to 0.5 mg/mL).
-
Sample Solution (e.g., 0.2 mg/mL): Accurately weigh ~20 mg of the this compound sample into a 100 mL volumetric flask and dilute to volume with solvent.
-
-
Analysis Sequence:
-
Perform a blank injection (solvent) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solution(s). Bracketing with check standards is recommended for long sequences.
-
-
Data Processing and Calculation:
-
Integrate the peak area of the analyte in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution using the calibration curve equation.
-
Calculate the purity of the sample based on the prepared weight and the determined concentration.
-
Part 3: Head-to-Head Comparison and Expert Insights
The choice between qNMR and GC-FID is not about which method is "better," but which is more fit-for-purpose based on the analytical needs, the stage of development, and available resources.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) |
| Analytical Principle | Primary Ratio Method; based on the intrinsic nuclear properties.[1][4] | Relative Method; requires comparison to an external standard curve. |
| Reference Standard | Requires a certified internal standard of a different compound.[2][13] | Requires a certified reference standard of the analyte itself. |
| Specificity | Extremely high; provides full structural confirmation simultaneously with quantification.[1] | High; based on chromatographic retention time. Co-elution is a potential risk. |
| Accuracy & Precision | Excellent; traceable to SI units when a CRM is used.[2][4] | Excellent; highly dependent on the quality of the analyte reference standard. |
| LOD / LOQ | Moderate; typically in the low mg/mL to high µg/mL range.[14][15] | High Sensitivity; often superior to qNMR, reaching low µg/mL to ng/mL levels.[12] |
| Analysis Time | Fast per sample (~10-15 min) after initial setup; no calibration curve needed per run.[3] | Slower overall throughput due to the need to run a full calibration curve with each batch. |
| Information Content | Rich; provides assay, structural identity, and can quantify other proton-bearing impurities and solvents in one experiment.[16] | Limited; provides retention time and peak area only. |
| Sample Integrity | Non-destructive ; the sample can be recovered for further analysis.[2] | Destructive ; the sample is combusted in the detector. |
| Method Development | Can be faster, especially if a standard method for a class of compounds is used.[14][15] | Can be more time-consuming, requiring optimization of column, temperatures, and gas flows. |
| Validation | Follows ICH Q2(R2) guidelines; validation can be universally applied once parameters are set.[17][18][19] | Follows ICH Q2(R2) guidelines; requires system suitability tests for each run.[19] |
Expert Recommendation
-
Choose qNMR for:
-
Reference Material Certification: It is the gold standard for assigning the absolute purity of new chemical entities and reference standards.
-
Early-Stage Development: When a certified standard of the API is not yet available, qNMR can provide an accurate assay using a readily available certified internal standard.[5]
-
Holistic Purity Profiling: When you need to quantify the main component, residual solvents, and potentially some impurities in a single, rapid experiment.
-
-
Choose GC-FID for:
-
Routine Quality Control (QC): Once a reference standard is established, GC-FID is a robust, highly sensitive, and easily automated method for release testing in a manufacturing environment.
-
Trace-Level Impurity Analysis: When the limits of detection and quantification need to be very low, surpassing the typical sensitivity of qNMR.
-
High-Throughput Screening: In environments where a large number of samples are analyzed against an established calibration.
-
References
-
Dixit, S. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Ceylan, H., & Göger, F. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
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AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
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ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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PubMed. (2019, May 8). [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. [Link]
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Almac. (n.d.). QNMR – a modern alternative to HPLC. [Link]
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Regis Technologies. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
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Agilent. (2011). Analysis of primary, secondary and tertiary amines. [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
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European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
ResearchGate. (n.d.). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
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Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Organic Process Research & Development. [Link]
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PubMed. (2021, January). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
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ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]
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Scribd. (n.d.). ICH Validation Analitcs Methods. [Link]
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Governors State University. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
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ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
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SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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MDPI. (n.d.). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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Mittapelli, V., et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research. [Link]
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ResearchGate. (2014, May 13). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
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A Researcher's Guide to In-situ Reaction Monitoring of Catalysis Using Infrared Spectroscopy
Introduction: Beyond the "Black Box" of Catalysis
In the pursuit of novel, efficient, and sustainable chemical transformations, catalysts are the unsung heroes. However, for decades, the catalytic process itself often resided within a "black box." We knew the inputs (reactants) and the outputs (products), but the intricate dance of molecules on the catalyst surface—the formation of transient intermediates, the dynamic changes in the catalyst structure, and the precise mechanism of bond-making and -breaking—remained largely inferred rather than observed. In-situ spectroscopy has shattered this black box, allowing us to watch catalysts at work under real operating conditions.[1][2]
Among the suite of in-situ techniques, Infrared (IR) spectroscopy has emerged as one of the most versatile and widely used tools in the catalysis laboratory.[3] Its power lies in its ability to provide a real-time "molecular video," revealing the vibrational fingerprints of adsorbed species, reaction intermediates, and the catalyst framework itself as the reaction unfolds.[4] This guide provides a comparative overview of the primary in-situ IR spectroscopy techniques, contrasts them with other common analytical methods, and offers a practical framework for designing and executing robust in-situ catalysis experiments.
Pillar 1: A Comparative Analysis of In-situ IR Techniques
The choice of an in-situ IR technique is fundamentally dictated by the nature of the catalyst (e.g., powder, thin film), the reaction phase (gas-solid, liquid-solid), and the specific information being sought. The three most common modalities are Attenuated Total Reflectance (ATR), Diffuse Reflectance (DRIFTS), and Transmission.
Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is exceptionally well-suited for studying liquid-solid heterogeneous catalytic reactions and homogeneous catalysis.[5][6] The technique involves an internal reflection element (IRE), typically a high-refractive-index crystal like diamond or silicon, which is brought into direct contact with the reaction medium.[4] An IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface, creating a shallow, evanescent wave that penetrates a few micrometers into the sample.[7]
-
Causality in Application: This shallow penetration depth is a key advantage. It allows for the analysis of opaque, strongly absorbing liquid media (like slurries) that would be impossible to measure via traditional transmission methods.[7] Because the pathlength is fixed and short, ATR-FTIR is excellent for tracking the concentration of dissolved reactants, products, and soluble intermediates in real-time, making it a powerful tool for kinetic studies.[8][9]
-
Limitations: The primary limitation is that ATR is predominantly a bulk liquid-phase technique. While it can detect species adsorbed on catalyst particles that are very close to the probe surface, it is not ideal for detailed studies of gas-solid interfaces or for characterizing the catalyst surface itself with high sensitivity.[6][9]
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
DRIFTS is the workhorse for studying powdered solid catalysts, particularly in gas-solid reactions.[10][11] In this method, IR radiation is directed onto a loosely packed powder sample. The light scatters and reflects off the catalyst particles (diffuse reflectance) before being collected and focused onto the detector.[12][13] This technique is highly sensitive to surface species.
-
Causality in Application: The multiple scattering events enhance the interaction between the IR beam and the catalyst, making DRIFTS exceptionally sensitive to surface-adsorbed species and the catalyst framework itself.[10] This makes it the preferred method for identifying reaction intermediates on the catalyst surface and studying the mechanisms of heterogeneous catalysis, such as in CO oxidation.[14][15][16][17][18] Commercially available environmental chambers allow for precise control of temperature, pressure, and gas flow, simulating industrial process conditions.[10][19][20]
-
Limitations: DRIFTS spectra can be complex and are often less straightforward to quantify compared to transmission or ATR spectra. The relationship between signal intensity and concentration can be non-linear, often requiring a Kubelka-Munk transformation to approximate a linear response.[21] Furthermore, careful and consistent sample preparation is crucial for obtaining reproducible and high-quality results.[22]
Transmission IR Spectroscopy
Transmission is the classical IR spectroscopy configuration. For catalysis, it requires the catalyst to be pressed into a very thin, partially transparent self-supporting disk (pellet).[21] The IR beam passes directly through this pellet, which is housed in a specialized cell that allows for heating and the flow of reactant gases.[1][21]
-
Causality in Application: Because the IR beam passes through the entire bulk of the catalyst pellet, this technique provides information on both surface and bulk species. Spectra recorded in transmission generally adhere well to the Beer-Lambert law, making this the most reliable method for quantitative analysis of surface species concentrations and catalyst structural changes, provided a suitable sample can be prepared.[21]
-
Limitations: The primary challenge is sample preparation. Many catalysts are difficult to press into a stable, sufficiently thin pellet without altering their properties. The pellet must be thin enough to allow sufficient IR light to pass through, which can be a significant hurdle for highly absorbing or scattering materials.[1][21] This requirement often limits its application compared to the more flexible DRIFTS and ATR methods.
Data Presentation: Quick Comparison of In-situ IR Techniques
| Feature | Attenuated Total Reflectance (ATR) | Diffuse Reflectance (DRIFTS) | Transmission IR |
| Primary Application | Liquid-solid & homogeneous catalysis; reaction kinetics.[5][8] | Gas-solid heterogeneous catalysis; surface mechanism studies.[10][11] | Gas-solid catalysis; quantitative analysis of surface species.[21] |
| Typical Sample Form | Slurries, solutions, dense liquids. | Fine powders.[13] | Self-supporting thin wafer/pellet.[21] |
| Information Obtained | Concentration of species in the liquid phase; soluble intermediates.[9] | Surface-adsorbed intermediates; catalyst surface structure.[15][16] | Surface and bulk species; quantitative surface coverage.[3][21] |
| Key Advantage | Easy to use; handles opaque/strongly absorbing media; good for kinetics.[6][7] | High surface sensitivity; versatile environmental control.[10] | Highly quantitative (Beer-Lambert Law applies).[21] |
| Key Limitation | Limited surface information; primarily for liquid phase.[6] | Quantification is complex (requires Kubelka-Munk); sample packing is critical.[21][22] | Difficult sample preparation; not suitable for all materials.[1] |
Pillar 2: IR Spectroscopy vs. Alternative Monitoring Techniques
While powerful, IR spectroscopy is not the only tool. A comprehensive understanding often requires a multi-technique approach.[23]
-
Raman Spectroscopy: A complementary vibrational technique. Its key advantage is its excellent sensitivity to non-polar bonds (e.g., O-O, C-C, S-S) that are weak or inactive in IR.[24] It is also less sensitive to water, making it useful for aqueous systems. However, Raman scattering is an inherently weaker phenomenon than IR absorption, and experiments can be plagued by fluorescence from the sample or impurities.[23][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in the liquid phase. For catalysis, it can be used in an operando fashion to quantify the conversion of reactants to products.[24] However, it generally has lower sensitivity than IR, requires deuterated solvents for many applications, and is not suitable for studying solid catalyst surfaces directly.[24][26]
-
Gas Chromatography (GC) and Mass Spectrometry (MS): These are endpoint analysis techniques. They are essential for quantifying the composition of the gas or liquid phase leaving the reactor, providing definitive data on conversion and selectivity.[24][27] However, they provide no information about what is happening on the catalyst surface—they cannot see the reaction intermediates or catalyst structural changes that IR can.[9]
Data Presentation: Comparison with Alternative Methods
| Technique | Information Provided | Phase | Key Advantage | Key Disadvantage |
| In-situ IR | Surface intermediates, catalyst structure, liquid/gas composition.[3] | Gas, Liquid, Solid | High sensitivity to functional groups; versatile sampling. | Water can be a strong interferent; quantification can be complex. |
| Operando Raman | Catalyst structure, carbonaceous species, non-polar bonds.[25][28] | Gas, Liquid, Solid | Complements IR; excellent for carbon materials; low interference from water.[24] | Weak signal; potential for sample fluorescence.[23] |
| Operando NMR | Detailed molecular structure and quantification in solution.[24] | Liquid | Excellent structural resolution and quantitation. | Low sensitivity; not surface-specific; requires specific nuclei (e.g., ¹H, ¹³C).[24] |
| Online GC/MS | Reactant/product concentration in fluid phase (Conversion/Selectivity).[9] | Gas, Liquid | Highly accurate and sensitive for quantification of volatile/soluble species. | No information on surface species or catalyst state; not real-time for the catalytic event.[9] |
Pillar 3: Experimental Protocol & Workflow
A successful in-situ IR experiment is built on a foundation of careful planning and execution. The protocol described here is a self-validating system, designed to ensure that the observed spectral changes are genuinely from the catalytic process.
Mandatory Visualization: General In-situ Catalysis Workflow
Caption: A generalized workflow for in-situ IR spectroscopy experiments in catalysis.
Step-by-Step Methodology
-
Catalyst Preparation & Loading:
-
DRIFTS: Gently pack the powdered catalyst into the sample cup. The goal is a smooth, level surface without excessive compression, which can alter particle morphology and affect spectral quality.
-
Transmission: Press the catalyst powder into a thin, self-supporting pellet (~10-20 mg, 13 mm diameter). The pellet must be robust enough to handle but thin enough to be semi-transparent to the IR beam.
-
Causality: Proper sample preparation is critical for reproducibility. In DRIFTS, packing density affects the scattering properties, while in transmission, pellet thickness directly impacts signal intensity according to the Beer-Lambert law.[21][22]
-
-
Cell Assembly and Leak Check:
-
Mount the sample holder into the in-situ cell (e.g., a PIKE DiffusIR™ or similar).[20][29] Assemble the cell with the appropriate IR-transparent windows (e.g., CaF₂, ZnSe).
-
Connect gas lines and perform a thorough leak check under pressure with an inert gas.
-
Causality: A leak-free system is non-negotiable for safety and for ensuring the gas composition in the cell is precisely known and controlled, which is fundamental to any kinetic or mechanistic study.
-
-
Catalyst Pre-treatment (Activation):
-
Place the cell in the spectrometer and begin flowing an inert (e.g., He, Ar) or reductive (e.g., H₂) gas over the catalyst.
-
Heat the catalyst to a specific activation temperature (e.g., 300-500 °C) for a set period. This step is designed to remove adsorbed water, surface carbonates, and other contaminants from the synthesis.[10]
-
Causality: This step establishes a clean, active catalytic surface. Without proper activation, observed species might be related to surface poisoning or reaction with contaminants rather than the desired catalytic cycle.
-
-
Acquisition of a Stable Background Spectrum:
-
Cool the catalyst to the desired reaction temperature under the inert/reductive gas flow.
-
Once the temperature and catalyst spectrum are stable, collect a background spectrum. This spectrum represents the state of the activated catalyst before any reaction occurs.
-
Causality: This is the most critical step for a self-validating experiment. All subsequent spectra will be ratioed against this background. This allows for "difference spectroscopy," where only the changes induced by the reactants are visible (e.g., the appearance of adsorbed intermediates and the consumption of catalyst surface sites).[30]
-
-
Reaction Monitoring:
-
Switch the gas flow from inert to the reactant mixture at the desired reaction temperature.
-
Immediately begin collecting spectra at a set time interval (e.g., one spectrum every 30-60 seconds).[30] The time resolution should be fast enough to capture the formation of transient species.
-
Simultaneously, analyze the reactor effluent with a mass spectrometer or GC to correlate surface events with product formation.[27]
-
-
Data Processing and Analysis:
-
Ratio the collected spectra against the background spectrum.
-
Perform necessary corrections (e.g., baseline correction, Kubelka-Munk for DRIFTS).[21]
-
Identify vibrational bands corresponding to known gas-phase molecules, adsorbed reactants, surface intermediates, and products.[15][16] Track the intensity of key bands over time to derive kinetic information.
-
Mandatory Visualization: IR Sampling Configurations
Caption: Schematic comparison of ATR, DRIFTS, and Transmission IR sampling modes.
Conclusion and Future Outlook
In-situ IR spectroscopy provides indispensable insights into the mechanisms of catalysis, transforming our understanding from static pictures to dynamic processes.[31] ATR-FTIR excels in monitoring liquid-phase kinetics, DRIFTS offers unparalleled sensitivity to the surfaces of powdered catalysts, and Transmission IR provides a path to robust quantification. The true power of the technique is realized when it is combined with other methods, such as mass spectrometry, to create a holistic view of the reaction—correlating surface events with catalytic performance in an operando approach.[3][27]
As technology advances, the development of techniques like rapid-scan DRIFTS with millisecond time resolution promises to uncover even faster surface phenomena.[32] The continued innovation in cell design and the integration with other characterization tools will ensure that IR spectroscopy remains at the forefront of catalysis research, guiding the rational design of the next generation of highly efficient and selective catalysts.
References
- Hep Journals. (n.d.). Advances for in situ characterization techniques applied to gas-solid heterogeneous catalysis under reaction conditions.
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- Mettler Toledo. (n.d.). Application Notes.
- PubMed Central. (2022, December 29). A Review of In-Situ Techniques for Probing Active Sites and Mechanisms of Electrocatalytic Oxygen Reduction Reactions.
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- The Royal Society of Chemistry. (2019, July 17). In situ DRIFT spectroscopy insights into the reaction mechanism of CO and toluene co-oxidation over Pt-based catalysts.
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A Researcher's Guide to Comparing Catalytic Activity in Structurally Similar Compounds
The Foundational Principles of Catalytic Comparison
At its core, catalysis is about accelerating a chemical reaction by providing an alternative pathway with a lower activation energy. When comparing structurally similar catalysts, we are essentially dissecting how subtle changes in molecular architecture—be it steric hindrance, electronic effects, or the nature of the active site—influence this acceleration. To quantify these differences, we rely on several key performance indicators:
-
Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted into product per molecule of catalyst before the catalyst becomes deactivated. A higher TON signifies a more stable and long-lived catalyst.
-
Turnover Frequency (TOF): Defined as the number of catalytic cycles per unit of time, TOF is a measure of the intrinsic activity of a catalyst. It is essentially the speed at which a single active site can process substrate molecules. For a meaningful comparison, TOF should be measured under conditions where the reaction rate is not limited by factors other than the catalyst's inherent properties.
-
Yield: This is the actual amount of desired product obtained, expressed as a percentage of the theoretical maximum. It is a practical measure of a catalyst's overall effectiveness.
A meaningful comparison of catalytic activity hinges on the principle of a "fair test." This means that when comparing two or more catalysts, all other experimental variables must be held constant.[2] Any observed differences in reaction rate, yield, or selectivity can then be confidently attributed to the structural differences between the catalysts themselves.
Rational Selection of Structurally Similar Catalysts
The selection of compounds for a comparative study should be a deliberate and hypothesis-driven process. The goal is to establish a clear structure-activity relationship (SAR). By systematically varying specific structural features, you can probe their impact on catalytic performance.
Consider, for example, the widely used palladium-catalyzed cross-coupling reactions. A rational approach to selecting structurally similar palladium catalysts for comparison might involve:
-
Varying Ligand Steric Bulk: The size of the ligands coordinated to the palladium center can have a profound effect on the accessibility of the active site and the stability of reaction intermediates. Comparing catalysts with ligands of increasing steric hindrance can reveal the optimal balance for a given reaction.
-
Modulating Ligand Electronic Properties: The electron-donating or electron-withdrawing nature of the ligands influences the electron density at the palladium center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. A systematic comparison of catalysts with electronically distinct ligands can elucidate these effects.
-
Exploring Different Ligand Scaffolds: While maintaining the same coordinating atoms, the overall architecture of the ligand can be varied. For instance, comparing bidentate phosphine ligands with different bite angles can provide insights into how the geometry of the catalytic complex impacts its activity.
-
Investigating the Impact of the Pre-catalyst Form: Palladium catalysts are often introduced as stable pre-catalysts that are activated in situ. Comparing different pre-catalyst forms (e.g., Pd(OAc)₂, Pd₂(dba)₃) with the same ligand can reveal differences in the ease of formation of the active catalytic species.
The following diagram illustrates a decision-making process for the rational selection of catalysts for a comparative study.
Caption: A workflow for the rational selection of structurally similar catalysts.
Experimental Design and Execution: A Case Study in Suzuki-Miyaura Cross-Coupling
To illustrate the principles of comparative catalyst testing, we will use the Suzuki-Miyaura cross-coupling reaction as a model system. This versatile carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is highly dependent on the choice of palladium catalyst.
The Importance of Control Experiments
Before embarking on a comparative study, it is essential to run a series of control experiments.[3] These will establish a baseline and ensure that the observed reactivity is indeed due to the catalyst. Key control experiments include:
-
No Catalyst Control: Running the reaction under the standard conditions but without the addition of the palladium catalyst. This will confirm that the catalyst is necessary for the transformation.
-
No Ligand Control (if applicable): If you are using a palladium precursor and a separate ligand, running the reaction with only the palladium precursor will demonstrate the importance of the ligand.
-
No Base Control: The Suzuki-Miyaura reaction typically requires a base. A no-base control will verify its necessity in your system.
Step-by-Step Experimental Protocol for Catalyst Comparison
The following protocol is a generalized procedure for comparing the activity of different palladium catalysts in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Palladium catalysts to be compared (e.g., Catalyst A, Catalyst B, Catalyst C)
-
Internal standard for HPLC analysis (e.g., biphenyl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
Rationale: Ensuring that each catalyst is handled and prepared identically is crucial for a fair comparison.
-
Action: If preparing catalysts in situ from a precursor and ligand, create a stock solution of the palladium precursor and each ligand to ensure accurate dispensing. For pre-formed catalysts, weigh them out carefully using a calibrated analytical balance.
-
-
Reaction Setup:
-
Rationale: Maintaining an inert atmosphere is critical as the active Pd(0) species can be sensitive to oxygen.
-
Action: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) under an inert atmosphere.[4]
-
-
Catalyst Addition:
-
Rationale: The catalyst loading must be precisely the same for each reaction to ensure a valid comparison of activity.
-
Action: Add the specified molar percentage of the palladium catalyst (e.g., 0.5 mol%) to the reaction mixture. If using stock solutions, use a calibrated microliter syringe for accurate addition.
-
-
Solvent Addition and Reaction Initiation:
-
Rationale: The solvent composition and total volume must be consistent across all experiments as they can influence reaction kinetics.
-
Action: Add the solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) to the reaction vessel. Begin vigorous stirring and start heating the reaction to the desired temperature (e.g., 100 °C). Start a timer to monitor the reaction progress.
-
-
Reaction Monitoring and Kinetic Analysis:
-
Rationale: Taking aliquots at regular intervals allows for the construction of a reaction profile, providing a more detailed comparison than a single endpoint measurement.
-
Action: At specified time points (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere. Quench the aliquot by adding it to a vial containing a known concentration of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate).
-
-
Work-up and Sample Preparation for Analysis:
-
Rationale: A consistent work-up procedure ensures that any variations in the final analysis are not due to differences in sample handling.
-
Action: After quenching, add water to the aliquot and extract the organic components with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and prepare the sample for HPLC analysis by diluting it to an appropriate concentration.
-
-
HPLC Analysis:
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture. Using an internal standard corrects for variations in injection volume and sample concentration.
-
Action: Analyze the prepared samples by HPLC. The yield of the product can be calculated by comparing the peak area of the product to that of the internal standard, using a pre-determined response factor.
-
The following diagram outlines the experimental workflow for comparing catalytic activity.
Caption: Experimental workflow for comparative catalyst performance evaluation.
Data Analysis and Presentation
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst | Ligand | Yield (%) at 1h [a] | TON at 4h [b] | TOF (h⁻¹) at 15 min [c] |
| Catalyst 1 | Ligand A (less bulky) | 85 | 190 | 240 |
| Catalyst 2 | Ligand B (medium bulky) | 95 | 198 | 320 |
| Catalyst 3 | Ligand C (very bulky) | 60 | 150 | 150 |
| Control | None | < 2 | - | - |
-
[a] Yield determined by HPLC using an internal standard.
-
[b] TON = (moles of product) / (moles of catalyst).
-
[c] TOF = (moles of product at 15 min) / (moles of catalyst * 0.25 h).
This table allows for a direct and objective comparison of the three catalysts. From this hypothetical data, one could infer that the medium-sized ligand (Ligand B) provides the best balance of activity and stability for this particular reaction.
Troubleshooting and Ensuring Reproducibility
Even with a well-designed experiment, challenges can arise. Here are some common pitfalls and how to address them:
-
Low or No Activity:
-
Possible Cause: Deactivated catalyst, impure reagents or solvents, incorrect reaction temperature.
-
Troubleshooting: Ensure your catalyst is stored and handled correctly. Use freshly purified reagents and solvents. Verify the reaction temperature with a calibrated thermometer.
-
-
Poor Reproducibility:
-
Possible Cause: Inconsistent catalyst loading, variations in stirring rate, temperature fluctuations, or atmospheric leaks.
-
Troubleshooting: Use precise weighing and dispensing techniques for the catalyst. Ensure consistent and vigorous stirring. Use a temperature-controlled heating mantle. Double-check that your reaction setup is airtight.
-
-
Inconsistent HPLC Results:
-
Possible Cause: Incomplete quenching of the reaction, degradation of the product or internal standard, issues with the HPLC method.
-
Troubleshooting: Ensure the quenching step is rapid and effective. Check the stability of your compounds under the analysis conditions. Validate your HPLC method for linearity and accuracy.
-
Ensuring the reproducibility of your results is a cornerstone of scientific integrity.[4] This involves meticulous record-keeping, careful attention to experimental details, and repeating experiments to confirm your findings.
Conclusion
References
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Benchchem. (2024, May 8). Catalyst Testing Tips: Determining Activity in VOC Catalysts.
- Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
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- Dalziel, K. (1969). The interpretation of kinetic data for enzyme-catalysed reactions involving three substrates. Biochemical Journal, 114(3), 547–556.
- Ma, J. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Retrieved from a University of Pennsylvania Chemistry document.
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- Ledoux & Co. (2025, February 20). How To Test Catalyst Quality? Everything You Need To Know.
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- Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- Weckhuysen, B. M. (Ed.). (2025, August 6). Advanced visualization strategies bridge the multidimensional complexity of technical catalysts.
- Kempe, R. (2011, January). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. Green Chemistry, 13(1), 169.
- Al-Amin, M. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Molecules, 27(15), 4989.
- Kempe, R. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Patil, N. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
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- Green, A. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Sargent, E. H. (2016, October 10). Rational Design of Efficient Palladium Catalysts for Electroreduction of Carbon Dioxide to Formate.
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- Data Visualization as a Performance Management C
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- Tech Funnel. (2024, July 31).
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- Jothiram, S. (2016). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging.
- Tsonis, C. (2013). Why control an experiment?
- Li, J. (2011). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Organic Letters, 13(16), 4272–4275.
- Ren, J. (2020, September 11). Pitfalls in identifying active catalyst species.
- He, H. (2021). Iterative Approach of Experiment–Machine Learning for Efficient Optimization of Environmental Catalysts: An Example of NOx Selective Reduction Catalysts. Environmental Science & Technology, 55(13), 8996–9006.
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- Advion. (n.d.). SUZUKI REACTION MONITORING.
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The Catalyst Conundrum: A Cost-Benefit Analysis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine in Asymmetric Synthesis
For the discerning researcher in drug development and the meticulous scientist in process chemistry, the selection of a chiral catalyst is a critical decision point, balancing the scales of stereoselectivity, yield, and economic viability. This guide provides an in-depth comparative analysis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a proline-derived chiral diamine, against its common alternatives in the context of asymmetric synthesis. By examining performance data and cost metrics, we aim to equip you with the necessary insights to make an informed choice for your synthetic strategy.
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of a molecule dictates its biological activity. Chiral catalysts, such as this compound, are instrumental in achieving high levels of enantioselectivity. This particular diamine, with its rigid pyrrolidine backbone and appended piperidine moiety, offers a unique stereochemical environment for a variety of asymmetric transformations.
Performance in Asymmetric Synthesis: A Comparative Overview
While direct, head-to-head comparative studies under identical conditions are not always readily available in the literature, we can construct a meaningful analysis by examining the performance of this compound and its alternatives in a benchmark reaction: the asymmetric aldol reaction. This reaction is a powerful tool for carbon-carbon bond formation and serves as an excellent platform for evaluating the efficacy of chiral catalysts.[1][2]
Key Alternatives:
-
(S)-Proline: The parent amino acid from which a vast number of organocatalysts are derived. It is inexpensive and readily available.[3][4]
-
(S)-2-(Pyrrolidin-2-yl)pyridine: A proline derivative where the carboxylic acid is replaced by a pyridine ring, altering its coordination properties.
Below is a summary of typical performance data for these catalysts in the asymmetric aldol reaction between an aldehyde and a ketone.
| Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| This compound | Data not available in direct comparison | Data not available in direct comparison |
| (S)-Proline | 60 - 95[3][5] | 70 - 96[3][5] |
| (S)-2-(Pyrrolidin-2-yl)pyridine | Data suggests use as a ligand in metal-catalyzed reactions[6][7] | Data suggests use as a ligand in metal-catalyzed reactions[6][7] |
Note: The performance of these catalysts can vary significantly depending on the specific substrates, reaction conditions, and solvent systems employed.
The lack of direct comparative data for this compound in a standardized asymmetric aldol reaction highlights a gap in the current literature. However, its structural similarity to other effective proline-derived diamine ligands suggests it would likely perform well. The tertiary amine in the pyrrolidine ring and the piperidine moiety can act as a bidentate ligand, coordinating with metal catalysts or influencing the transition state through hydrogen bonding and steric hindrance in organocatalytic transformations.
Cost-Benefit Analysis: Balancing Price and Performance
The economic feasibility of a synthetic route is a critical factor, especially in large-scale production. A comprehensive cost-benefit analysis must consider not only the initial purchase price of the catalyst but also its efficiency (yield and enantioselectivity), loading, and potential for recycling.
| Catalyst | Price (per gram) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| This compound | ~$129.87 | 182.31 | ~$23,680 |
| (S)-Proline | ~$0.84 - $3.08[4][8] | 115.13 | ~$97 - $355 |
| (S)-2-(Pyrrolidin-2-yl)pyridine | ~$65.38 (for 250mg)[9] | 148.21 | ~$38,700 |
(Note: Prices are approximate and can vary based on supplier, purity, and quantity.)
From a purely cost-per-mole perspective, (S)-Proline is significantly more economical than both this compound and (S)-2-(pyrrolidin-2-yl)pyridine. However, the higher cost of the more complex diamines may be justified if they offer substantially higher yields, enantioselectivities, or can be used at much lower catalyst loadings. The potential for catalyst recovery and reuse is another critical factor in mitigating costs.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for a representative asymmetric aldol reaction are provided below.
Asymmetric Aldol Reaction Catalyzed by (S)-Proline
This protocol is a generalized procedure based on established literature.[3][5]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone or cyclohexanone, 5.0 mmol)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, DMF, or a water/methanol mixture, 2 mL)[3]
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde and ketone in the chosen solvent, add (S)-proline at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Visualizing the Synthetic Logic
To better understand the decision-making process in catalyst selection, the following diagrams illustrate the key relationships and workflows.
Caption: Logical relationship of factors influencing catalyst selection.
Caption: General experimental workflow for the asymmetric aldol reaction.
Conclusion and Future Outlook
The choice of a chiral catalyst is a multifaceted decision that extends beyond a simple comparison of enantioselectivities. While this compound presents a structurally promising scaffold for asymmetric synthesis, the significantly lower cost of (S)-proline makes it a highly attractive option, particularly for large-scale applications where it has demonstrated robust performance. The pyridine-containing analogue, (S)-2-(pyrrolidin-2-yl)pyridine, offers different coordination possibilities and may excel in metal-catalyzed processes, though its current cost is a considerable barrier.
To make a definitive recommendation, direct comparative studies of these catalysts under identical, optimized conditions are necessary. Such studies would provide the crucial data needed to fully elucidate the structure-activity and structure-cost relationships. For researchers and drug development professionals, the ideal catalyst will ultimately depend on the specific requirements of their synthetic target, the scale of the reaction, and the overall economic constraints of the project. The continued exploration of novel proline-derived catalysts, coupled with rigorous, standardized performance evaluations, will be essential for advancing the field of asymmetric synthesis.
References
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]
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Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. [Link]
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(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
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Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. ACS Publications. [Link]
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Proline-catalyzed aldol reactions. Wikipedia. [Link]
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Proline Catalyzed Aldol Reactions in Aqueous Micelles: An Environmentally Friendly Reaction System. ResearchGate. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health. [Link]
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(S)Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. ResearchGate. [Link]
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(S) ( ) Proline For Synthesis. Cenmed Enterprises. [Link]
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Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
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3-[(2S)-1-methylpyrrolidin-2-yl]pyridine. ChemBK. [Link]
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2 (2 Pyrrolidinyl)Pyridine. Cenmed Enterprises. [Link]
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(s)-2-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine, composition and its use for treating nicotine dependence. WIPO Patentscope. [Link]
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(R)-2-(PYRROLIDIN-2-YL)PYRIDINE. ChemUniverse. [Link]
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Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. NIST WebBook. [Link]
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Direct, pyrrolidine sulfonamide promoted enantioselective aldol reactions of α,α-dialkyl aldehydes: Synthesis of quaternary carbon-containing β-hydroxy carbonyl compounds. University of Arizona. [Link]
-
Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate. [Link]
-
ChemInform Abstract: Sequential Biocatalytic Aldol Reactions in Multistep Asymmetric Synthesis: Pipecolic Acid, Piperidine and Pyrrolidine (Homo)Iminocyclitol Derivatives from Achiral Building Blocks. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Synthesis and resolution of nicotine.
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(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. RUA. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
-
3-1-Methylpyrrolidin-2-Yl-Pyridine. DrugBank. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Amine Quantification
Introduction: The Imperative of Stereoisomeric Purity in Pharmaceutical Development
In modern drug development, the chirality of a molecule is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity and toxicological profiles. Enantiomers of a chiral amine can exhibit vastly different, and sometimes opposing, biological effects.[1][2] One enantiomer may be the therapeutic agent, while the other could be inactive, less potent, or even dangerously toxic.[3] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the development and rigorous validation of stereoselective analytical methods to ensure the safety and efficacy of pharmaceutical products.[4][5]
This guide provides an in-depth, field-proven comparison of the primary analytical techniques used for chiral amine quantification: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). More importantly, it delves into the critical process of cross-validation —the documented comparison of two validated methods—to ensure consistency and reliability throughout the analytical lifecycle of a drug, from development to quality control.
Part 1: The Analytical Arsenal - A Comparative Overview
The choice of an analytical technique for chiral amine quantification is a balance of performance, speed, and orthogonality. Each method offers a unique set of advantages and operates on distinct separation principles.[6][7]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Partitioning between a supercritical fluid (CO₂) mobile phase and a solid CSP.[8] | Differential migration in an electric field, mediated by a chiral selector in the background electrolyte.[9] |
| Typical Analysis Speed | Moderate (10-30 min).[10] | Very Fast (< 15 min).[10][11] | Fast (can be < 10 min).[12] |
| Solvent Consumption | High (organic solvents). | Low (primarily CO₂, small % of organic co-solvent).[5][13] | Extremely Low (nL to µL range).[12][14] |
| Environmental Impact | High. | Low ("Green" Technology).[5][11] | Very Low. |
| Orthogonality | High, especially between different column/mobile phase modes. | High, often provides different selectivity than HPLC even with the same CSP.[15] | Very High, fundamentally different separation mechanism from chromatography.[9] |
| Best Suited For | Ubiquitous QC/development work; wide variety of available CSPs.[5] | High-throughput screening, preparative separations, and fast QC.[1][13] | Polar/charged amines, complex matrices, and orthogonal confirmation.[12] |
The primary workhorses for chiral amine separations are HPLC and SFC, which typically employ polysaccharide-based or cyclofructan-based chiral stationary phases (CSPs) to form transient diastereomeric complexes with the enantiomers, leading to differential retention.[11][16] CE, in contrast, achieves separation based on differences in electrophoretic mobility as the enantiomers interact with a chiral selector dissolved in the electrolyte, offering a truly orthogonal analytical perspective.[9][17]
Part 2: The Foundation - Robust Single Method Validation
Before any cross-validation can be considered, the primary analytical method must be rigorously validated to prove it is fit for its intended purpose.[5][18] The internationally harmonized standard for this process is the ICH Q2(R2) guideline , which outlines the essential performance characteristics that must be evaluated.[19][20][21][22]
For chiral methods, these parameters have specific nuances:
-
Specificity/Selectivity: The method's ability to resolve and quantify the target enantiomers from each other and from any impurities, degradants, or matrix components. The resolution (Rs) between the enantiomeric peaks is a critical system suitability parameter.[4][23]
-
Linearity & Range: The method must provide results that are directly proportional to the concentration of each enantiomer over a defined range. This is crucial for accurately determining the percentage of the undesired enantiomer.[19]
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery. For the minor enantiomer, accuracy should be demonstrated down to the reporting limit.[23]
-
Precision: The degree of scatter between a series of measurements. This is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, considering different days, analysts, or equipment).[24]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is arguably the most critical parameter for a chiral purity method.[4]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[22]
Table 2: Typical Acceptance Criteria for Chiral Method Validation
These criteria are based on common industry practices and regulatory expectations.
| Validation Parameter | Major Enantiomer (API) | Minor Enantiomer (Impurity) |
| Resolution (Rs) | > 1.7 (baseline separation from minor peak).[23] | > 1.7 (baseline separation from major peak).[23] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% to 102.0%.[4] | 90.0% to 110.0% at the specification limit.[4] |
| Precision (Repeatability RSD) | ≤ 2.0%.[4] | ≤ 10% at the specification limit.[4] |
| Precision (Intermediate RSD) | ≤ 3.0% | ≤ 15% at the specification limit. |
| LOQ S/N Ratio | Not Applicable | ≥ 10.[23] |
Part 3: The Core Directive - Cross-Validation Between Analytical Methods
Cross-validation is the formal process of confirming that two distinct, validated analytical methods provide equivalent results.[25][26] It is a mandatory step in several common pharmaceutical development scenarios:
-
Method Modernization: Replacing a legacy HPLC method with a more efficient SFC method for routine release testing.
-
Method Transfer: Ensuring a method developed in an R&D lab produces the same results in a QC lab at a different site or a contract manufacturing organization (CMO).[27][28][29]
-
Orthogonal Method Confirmation: Verifying the purity profile of a reference standard or complex sample using two methods based on different scientific principles (e.g., HPLC and CE).[30]
The goal is to demonstrate a lack of systemic bias between the methods and ensure that decisions made based on data from one method would be identical to decisions made using the other.[31][32]
Caption: A typical workflow for the cross-validation of two analytical methods.
In-Depth Comparison: Cross-Validating HPLC and SFC
Cross-validating a traditional HPLC method with a modern SFC method is a frequent and highly beneficial activity. SFC offers significant advantages in speed and sustainability, making it ideal for high-throughput environments.[1][11] However, the fundamental differences in the mobile phases (supercritical CO₂ vs. organic liquids) can introduce unexpected challenges.
-
Causality of Additives: Chiral amines are basic compounds. In both HPLC and SFC, acidic and/or basic additives are often required to achieve good peak shape and selectivity.[33] However, the behavior of these additives can differ dramatically. An additive package optimized for an HPLC method (e.g., trifluoroacetic acid and triethylamine in methanol/acetonitrile) may not translate directly to an SFC method, where the primary mobile phase is non-polar CO₂.[11] This often requires re-optimization of the additive type and concentration for the SFC method to achieve comparable performance, which must be done before the formal cross-validation begins.
-
Selectivity Differences: Even when using a column packed with the exact same chiral stationary phase, the elution order or resolution of enantiomers can change between HPLC and SFC.[15] This is due to the different solvation effects of the mobile phases on the CSP and the analyte. This highlights SFC's power as an orthogonal technique but underscores the need for careful peak tracking and identification during cross-validation.
Table 3: Example Cross-Validation Data for Chiral Amine "X"
(Assay of (S)-Enantiomer and Quantification of (R)-Enantiomer Impurity)
| Sample ID | Parameter | Validated HPLC Method | New SFC Method | % Difference | Acceptance Criteria | Result |
| API Batch 1 | Assay of (S)-X | 99.85% | 99.81% | -0.04% | ≤ 2.0% | Pass |
| % (R)-X Impurity | 0.15% | 0.16% | +6.7% | ≤ 15.0% | Pass | |
| API Batch 2 | Assay of (S)-X | 99.62% | 99.55% | -0.07% | ≤ 2.0% | Pass |
| % (R)-X Impurity | 0.38% | 0.36% | -5.3% | ≤ 15.0% | Pass | |
| Spiked Sample | Assay of (S)-X | 99.01% | 99.08% | +0.07% | ≤ 2.0% | Pass |
| % (R)-X Impurity | 0.99% | 1.03% | +4.0% | ≤ 10.0% | Pass |
Part 4: Experimental Protocol - A Practical Guide
This section provides a detailed, step-by-step protocol for a cross-validation study comparing a validated normal-phase HPLC method to a newly developed SFC method for the quantification of a chiral amine impurity.
Objective:
To demonstrate that the new, faster SFC method yields equivalent results to the established HPLC method for the quantification of the (R)-enantiomer impurity in the (S)-enantiomer API.
Protocol Design & Preparation
-
Define Acceptance Criteria: Based on historical method performance and regulatory standards (as shown in Table 3), establish clear pass/fail criteria for the % difference between the results from the two methods.
-
Select Samples: Choose a minimum of three representative batches of the API. Prepare one spiked sample by adding a known quantity of the (R)-enantiomer impurity to the API to challenge the methods at a higher impurity level (e.g., near the specification limit of 1.0%).
-
Prepare Mobile Phases & Samples:
-
HPLC Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v).
-
SFC Mobile Phase: CO₂/(Methanol with 0.2% Diethylamine) (80:20, v/v).
-
Sample Diluent: 50:50 Hexane/Isopropanol.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of each API sample in 50.0 mL of diluent to create a 0.5 mg/mL solution.
-
Chromatographic Analysis
-
System Suitability: Before analyzing samples on each system, perform five replicate injections of a suitability solution (e.g., 0.5 mg/mL of a 50:50 racemic mixture).
-
Scientist's Note: This is a non-negotiable step. It confirms that the chromatographic system is performing correctly on the day of analysis. Key parameters like resolution (>1.7), tailing factor (<1.5), and injection precision (%RSD < 2.0%) must be met before proceeding.[23]
-
-
HPLC Sequence:
-
Blank (Diluent)
-
System Suitability (x5)
-
API Batch 1 (x2)
-
API Batch 2 (x2)
-
API Batch 3 (x2)
-
Spiked Sample (x2)
-
System Suitability (Bracketing Standard)
-
-
SFC Sequence:
-
Blank (Diluent)
-
System Suitability (x5)
-
API Batch 1 (x2)
-
API Batch 2 (x2)
-
API Batch 3 (x2)
-
Spiked Sample (x2)
-
System Suitability (Bracketing Standard)
-
Scientist's Note: We perform duplicate injections (x2) of each sample to ensure the reliability of the result from each run. The bracketing standard at the end of the sequence demonstrates that the system remained stable throughout the analysis.
-
Data Analysis and Interpretation
-
Calculate Results: For each injection, calculate the percentage of the (R)-enantiomer impurity using the formula: Area % = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100.
-
Average Duplicates: Average the results for the duplicate injections of each sample for both the HPLC and SFC methods.
-
Calculate % Difference: For each sample, calculate the percent difference between the average results from the two methods using the formula: % Difference = ((Result_SFC - Result_HPLC) / Result_HPLC) * 100.
-
Compare to Acceptance Criteria: Compare the calculated % Difference for each sample against the predefined acceptance criteria in the protocol.
Part 5: Orthogonal Confirmation with Capillary Electrophoresis (CE)
While HPLC and SFC are both chromatographic techniques, CE operates on a fundamentally different principle of separation.[9][35] This makes it an exceptionally powerful tool for orthogonal validation . It is less likely to be affected by the same interferences or matrix effects as a chromatographic method.
You would typically use CE not as a direct replacement for routine QC, but as a secondary, confirmatory technique in situations such as:
-
Investigating an out-of-specification result from HPLC or SFC.
-
Characterizing a new reference standard to ensure its enantiomeric purity is not being misrepresented by a single chromatographic method.
-
Resolving enantiomers in highly polar or complex matrices where chromatographic peak shape is poor.
The cross-validation process with CE follows the same principles outlined above, but the acceptance criteria may be wider, acknowledging the inherent differences between the techniques. The value of CE lies in its ability to provide an unbiased, secondary confirmation of the purity profile.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine (CAS No. 84466-85-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in regulatory standards and chemical safety principles, providing a self-validating system for waste management.
Hazard Characterization: Understanding the Compound
This compound is a chiral compound containing both a pyrrolidine and a piperidine moiety. Before any disposal protocol can be established, a thorough understanding of its potential hazards is paramount.
According to its Safety Data Sheet (SDS), this compound is classified as causing skin and serious eye irritation.[1] However, a comprehensive risk assessment must also consider the hazards of its structural components: N-methylpyrrolidine and piperidine. Both are flammable liquids, and piperidine is known to be corrosive, toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[2][3][4][5] Therefore, it is prudent to handle this compound with a similar level of caution, treating it as a potentially flammable, toxic, and corrosive hazardous waste.
Table 1: Hazard Profile and Safety Recommendations
| Hazard Attribute | Classification & Guidance | Source(s) |
| GHS Classification | Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) . | TCI SDS[1] |
| Inferred Hazards | Flammable Liquid (based on analogs), Acutely Toxic (based on piperidine), Corrosive (based on piperidine). | Fisher, Jubilant SDS[2][5] |
| Required PPE | Chemical-resistant gloves (e.g., Butyl rubber), chemical safety goggles, face shield, and a lab coat. Work should be conducted in a chemical fume hood. | OSHA[6], Greenfield Global[7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Keep away from heat, sparks, and open flames. | Fisher, Penta SDS[3][5] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is a regulated process, governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8] The following protocol ensures compliance with these standards.
Step 1: Waste Determination and Collection
As soon as the decision is made to discard unused this compound or materials contaminated with it (e.g., pipette tips, contaminated gloves), it must be treated as hazardous waste.
-
Designate as Hazardous Waste : Due to its irritant properties and the high potential for flammability and toxicity, this compound must be managed as hazardous waste from the point of generation.[9]
-
Collect at Source : Collect the waste in a designated satellite accumulation area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[10]
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure safe handling.
-
Choose a Compatible Container : Use a clean, leak-proof container that is chemically compatible with the waste. For organic bases like this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container has a secure, screw-on cap.[10]
-
Apply a Hazardous Waste Label : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
A clear indication of the hazards (e.g., "Irritant," "Flammable," "Toxic").[1][2]
-
The date accumulation started (this is typically added when the container is moved from the SAA).
-
Step 3: Segregation and Safe Storage in the SAA
Improper storage is a common cause of laboratory incidents.
-
Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[5]
-
Secondary Containment : Place the waste container in a secondary containment bin to control any potential leaks.
-
Keep Containers Closed : The container must remain closed at all times except when adding waste.[10] A funnel should never be left in the opening.
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11][12]
-
Monitor Accumulation Limits : Do not exceed 55 gallons of waste in an SAA. Once a container is full, it must be moved from the SAA within three days.[10]
-
Request Pickup : Contact your institution's EHS department to arrange for the collection of the waste container. They will transport it from the SAA to a central accumulation area before it is picked up by a licensed disposal vendor.
-
Manifesting : The waste will be tracked using a hazardous waste manifest from its "cradle-to-grave," ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Recommended Disposal Method : The preferred method for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the key decision points and procedural flow for managing waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to this structured and well-documented disposal plan, laboratories can ensure they are not only meeting their regulatory obligations but are also fostering a culture of safety that protects researchers, the community, and the environment.
References
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SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone . Greenfield Global. [Link]
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet N-Methylpyrrolidone . SILVER FERN CHEMICAL, INC. [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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PIPERIDINE HAZARD SUMMARY . New Jersey Department of Health. [Link]
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Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. [Link]
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Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]
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Material Safety Data Sheet - Piperidine, 99% . Cole-Parmer. [Link]
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Safety Data Sheet: Piperidine . Penta chemicals. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University. [Link]
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Navigating the Synthesis Frontier: A Guide to the Safe Handling of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine, a chiral ligand valuable in asymmetric synthesis, requires meticulous handling commensurate with its potential hazards. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe utilization in your laboratory. Here, we dissect the "why" behind each safety protocol, empowering you to not only follow procedures but to cultivate a culture of intrinsic laboratory safety.
Hazard Profile: Understanding the Adversary
While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure—a substituted pyrrolidine and piperidine—firmly places it within a class of compounds known for their biological activity and potential hazards. The available data indicates that it is an irritant, and by analyzing its structural analogs, we can construct a more complete understanding of its risk profile.[1]
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact is known to cause skin irritation (H315) and serious eye irritation (H319).[1] The basic nitrogen atoms in the pyrrolidine and piperidine rings can react with moisture on skin and in the eyes, leading to irritation and potential chemical burns.
-
Respiratory Irritation: As with many volatile amines, inhalation of vapors may cause respiratory tract irritation.[2]
-
Flammability: While the flash point is relatively high at 105 °C, it is still classified as a combustible liquid.[1] Structurally similar compounds like 1-methylpiperidine are highly flammable, a risk that increases with heating or aerosolization.[3][4][5]
-
Toxicity: The toxicological properties have not been fully investigated. However, related piperidine and pyrrolidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8][9]
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂ | [1][10] |
| Molecular Weight | 182.31 g/mol | [1][10] |
| Form | Liquid | [1] |
| Boiling Point | 121-123 °C at 22 mmHg | [1] |
| Density | 0.909 g/mL at 25 °C | [1] |
| Flash Point | 105 °C (221 °F) - closed cup | [1] |
Personal Protective Equipment (PPE): An Impenetrable Defense
The selection of PPE is not a matter of convenience but a critical risk mitigation strategy. The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Protocol:
-
Eye and Face Protection: Given its classification as a serious eye irritant, chemical safety goggles are mandatory at all times.[1] When transferring larger volumes or when there is a risk of splashing, a full-face shield should be worn over the goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[6] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant lab coat is required to protect against accidental splashes and fire hazards.[6] Ensure the lab coat is fully buttoned. For larger quantities, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5][11] If engineering controls are not sufficient or in the case of a spill, a NIOSH-approved respirator with a Type ABEK (EN14387) filter for organic gases and vapors is necessary.[1]
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every step.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[11][12]
Step-by-Step Handling Procedure (Small Scale):
-
Preparation: Before starting any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals. Have spill control materials readily available.
-
Personal Protective Equipment: Don all required PPE as outlined in the section above.
-
Aliquotting: When transferring the liquid, use a calibrated pipette or syringe to ensure accuracy and minimize the risk of spills. Perform all transfers over a secondary containment tray.
-
Reaction Setup: If adding to a reaction vessel, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions, especially when mixing with acidic compounds.[4]
-
Post-Handling: After use, securely close the primary container. Clean any contaminated glassware or equipment under the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: A Responsible Conclusion
Proper chemical waste disposal is not just a regulatory requirement but a cornerstone of environmental stewardship.
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Unused or waste this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Waste material must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
-
Never pour this compound down the drain.
By integrating these scientifically-backed safety protocols into your daily workflow, you can confidently and safely harness the synthetic utility of this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
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Pharmaffiliates. 1-[[(2S)-1-Methylpyrrolidin-2-yl]methyl]piperidine. [Link]
-
PubChem. 2-Pyrrolidin-1-ylmethyl-piperidine. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
